molecular formula C10H17NO6 B1675462 Linamarin CAS No. 554-35-8

Linamarin

Cat. No.: B1675462
CAS No.: 554-35-8
M. Wt: 247.24 g/mol
InChI Key: QLTCHMYAEJEXBT-ZEBDFXRSSA-N
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Description

Linamarin is a beta-D-glucoside. It is functionally related to a 2-hydroxy-2-methylpropanenitrile.
This compound has been reported in Phaseolus lunatus, Linum narbonense, and other organisms with data available.
This compound is found in coffee and coffee products. This compound occurs in manioc (Manihot utilissimus), flax (Linum usitatissimum), Phaseolus lunatus (butter bean), Trifolium repens (white clover) and other plants. First isloated in 1830.
from the seed skins or embryos of flax;  a cyanogenic glycoside;  structure

Properties

IUPAC Name

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile
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InChI

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1
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InChI Key

QLTCHMYAEJEXBT-ZEBDFXRSSA-N
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Canonical SMILES

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
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Isomeric SMILES

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
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Molecular Formula

C10H17NO6
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DSSTOX Substance ID

DTXSID8052857
Record name Linamarin
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Molecular Weight

247.24 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name Linamarin
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Solubility

FREELY SOL IN WATER, COLD ALCOHOL, HOT ACETONE; SLIGHTLY SOL IN HOT ETHYL ACETATE, ETHER, BENZENE, CHLOROFORM; PRACTICALLY INSOL IN PETROLEUM ETHER
Record name LINAMARIN
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Color/Form

NEEDLES

CAS No.

554-35-8
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Record name LINAMARIN
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Melting Point

142-143 °C, 143 - 144 °C
Record name LINAMARIN
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Record name Linamarin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Linamarin Biosynthesis: A Technical Guide to Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin is a cyanogenic glucoside found predominantly in cassava (Manihot esculenta) and serves as a crucial defense compound. Upon tissue damage, it is hydrolyzed to release toxic hydrogen cyanide, a process known as cyanogenesis. The biosynthesis of this compound is a multi-step enzymatic pathway involving several key intermediates. Understanding this pathway is critical for developing strategies to reduce cyanide content in cassava-based food products and for exploring its potential in drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on its core intermediates, the enzymes that catalyze their formation, and the experimental methodologies used for their study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-valine. The pathway proceeds through a series of intermediates, catalyzed by two cytochrome P450 enzymes and a UDP-glucosyltransferase.[1][2] These enzymes are thought to form a metabolic channel or "metabolon" to efficiently shuttle the reactive and toxic intermediates.

The key intermediates in the this compound biosynthesis pathway are:

  • N-hydroxy-L-valine

  • 2-Methylpropanal oxime

  • Acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile)

The pathway can be summarized in the following steps:

  • Conversion of L-valine to 2-Methylpropanal Oxime: The initial and rate-limiting step is the conversion of L-valine to 2-methylpropanal oxime. This reaction is catalyzed by the cytochrome P450 enzymes CYP79D1 and CYP79D2.[1][2] These enzymes are functionally redundant and exhibit high similarity.[1]

  • Conversion of 2-Methylpropanal Oxime to Acetone Cyanohydrin: The second cytochrome P450, CYP71E7, catalyzes the conversion of 2-methylpropanal oxime to the unstable intermediate, acetone cyanohydrin.[1]

  • Glucosylation of Acetone Cyanohydrin: The final step is the glucosylation of acetone cyanohydrin by a UDP-glucosyltransferase (UGT), which attaches a glucose molecule to form the stable this compound. This step is crucial for detoxifying the cyanohydrin and for its storage in the plant vacuole.

Quantitative Data on Pathway Components

Quantitative analysis of the this compound biosynthesis pathway provides crucial insights into its regulation and efficiency. The following tables summarize key quantitative data on this compound and lotaustralin (B1675156) (a related cyanogenic glucoside derived from isoleucine) content in cassava tissues and the kinetic properties of the biosynthetic enzymes.

Table 1: this compound and Lotaustralin Content in Cassava Tissues

TissueThis compound Content (mg/kg fresh weight)Lotaustralin Content (mg/kg fresh weight)Reference
LeavesUp to 5000Present in smaller amounts[3]
Roots10 - 500Present in smaller amounts[3]
StemsLower than leavesPresent in smaller amounts[3]

Note: The ratio of this compound to lotaustralin in cassava is approximately 97:3.

Table 2: Kinetic Properties of this compound Biosynthesis Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹) or VmaxTurnover (min⁻¹)OrganismReference
CYP79D1/D2L-valineNot ReportedNot ReportedNot ReportedManihot esculenta[1]
CYP71E72-Methylbutanal oxime (from Isoleucine)21Not Reported17Manihot esculenta[1]
CYP71E72-Methylpropanal oxime (from Valine)Not ReportedNot Reported21Manihot esculenta[1]
LuCGT1 (UGT)Acetone cyanohydrin1.1 mM (Apparent)1.3 pkat/µg protein (Apparent)Not ReportedLinum usitatissimum[4]
LuCGT1 (UGT)UDP-glucose0.2 mM (Apparent)1.3 pkat/µg protein (Apparent)Not ReportedLinum usitatissimum[4]

Note: Kinetic data for CYP79D1/D2 and a cassava-specific UGT for acetone cyanohydrin are not yet fully reported in the literature. The data for LuCGT1 from flax is provided as a reference.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Enzyme Assay of CYP79D1/D2 in Pichia pastoris

Objective: To express and functionally characterize the first enzyme in the this compound biosynthesis pathway.

Methodology:

  • Gene Cloning: The full-length cDNA of CYP79D1 or CYP79D2 is cloned into a Pichia pastoris expression vector (e.g., pPICZ A).

  • Transformation of P. pastoris: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Selection and Screening: Transformants are selected on YPDS plates containing Zeocin™. High-expressing colonies are screened by small-scale expression trials.

  • Protein Expression: A selected high-expressing clone is grown in BMGY medium to generate biomass, followed by induction with methanol (B129727) in BMMY medium.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the recombinant CYP79D1/D2 are isolated by differential centrifugation.

  • Enzyme Assay:

    • The reaction mixture contains isolated microsomes, NADPH-cytochrome P450 reductase, and L-valine in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • The reaction is initiated by the addition of NADPH.

    • The formation of 2-methylpropanal oxime is monitored by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Protocol 2: Heterologous Expression and Enzyme Assay of CYP71E7 in Saccharomyces cerevisiae

Objective: To express and characterize the second cytochrome P450 in the pathway.

Methodology:

  • Gene Cloning: The full-length cDNA of CYP71E7 is cloned into a yeast expression vector (e.g., pYES2).

  • Transformation of S. cerevisiae: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1).

  • Protein Expression: Transformed yeast cells are grown in a synthetic medium containing galactose to induce protein expression.

  • Microsome Isolation: Microsomes are prepared from the yeast cells as described in Protocol 1.

  • Enzyme Assay:

    • The reaction mixture contains microsomes, NADPH, and 2-methylpropanal oxime in a suitable buffer.

    • The reaction is initiated by the addition of NADPH.

    • The product, acetone cyanohydrin, is unstable and is typically detected by quantifying its breakdown product, acetone. Acetone can be derivatized with 2,4-dinitrophenylhydrazine (B122626) and quantified by LC-MS.

Protocol 3: UDP-Glucosyltransferase Activity Assay

Objective: To measure the activity of the enzyme responsible for the final step of this compound synthesis.

Methodology:

  • Enzyme Source: The UDP-glucosyltransferase can be partially purified from cassava tissues or expressed heterologously.

  • Assay Principle: The activity of the UGT is determined by measuring the formation of UDP, a product of the glucosylation reaction.

  • UDP-Glo™ Glycosyltransferase Assay (Promega): [5][6][7][8]

    • The glycosyltransferase reaction is performed by incubating the enzyme with acetone cyanohydrin and UDP-glucose.

    • After the reaction, the UDP-Glo™ Reagent is added, which contains an enzyme that converts the generated UDP to ATP.

    • The ATP is then used in a luciferase/luciferin reaction to produce light, which is measured using a luminometer.

    • The amount of light produced is proportional to the amount of UDP formed and thus to the UGT activity.

Visualizing the Pathway and Experimental Workflow

To better understand the relationships between the components of the this compound biosynthesis pathway and the experimental approaches, the following diagrams are provided.

Linamarin_Biosynthesis_Pathway L-Valine L-Valine N-Hydroxy-L-valine N-Hydroxy-L-valine L-Valine->N-Hydroxy-L-valine 2-Methylpropanal oxime 2-Methylpropanal oxime N-Hydroxy-L-valine->2-Methylpropanal oxime CYP79D1/D2 Acetone cyanohydrin Acetone cyanohydrin 2-Methylpropanal oxime->Acetone cyanohydrin CYP71E7 This compound This compound Acetone cyanohydrin->this compound UGT

Caption: The this compound biosynthesis pathway from L-valine.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_analysis Enzyme Characterization Identify Gene (e.g., CYP79D1) Identify Gene (e.g., CYP79D1) Clone into Expression Vector Clone into Expression Vector Identify Gene (e.g., CYP79D1)->Clone into Expression Vector Transform Host (e.g., P. pastoris) Transform Host (e.g., P. pastoris) Clone into Expression Vector->Transform Host (e.g., P. pastoris) Induce Protein Expression Induce Protein Expression Transform Host (e.g., P. pastoris)->Induce Protein Expression Isolate Microsomes Isolate Microsomes Induce Protein Expression->Isolate Microsomes Enzyme Assay Enzyme Assay Isolate Microsomes->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis

Caption: General workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of critical intermediates and dedicated enzymes. While significant progress has been made in identifying the genes and characterizing some of the enzymes, further research is needed to fully elucidate the kinetic parameters of all enzymatic steps, particularly for the cassava-native enzymes, and to determine the in vivo concentrations of the pathway's intermediates. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important metabolic pathway, paving the way for the development of safer cassava varieties and novel biotechnological applications.

References

An In-depth Technical Guide to the Core Enzymes of Linamarin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Linamarin is a cyanogenic glucoside found in numerous plant species, most notably in the staple food crop cassava (Manihot esculenta). Its metabolism is a critical area of study due to the potential for hydrogen cyanide (HCN) release, a potent toxin. This document provides a comprehensive technical overview of the core enzymes governing the biosynthesis, catabolism (cyanogenesis), and subsequent detoxification of cyanide derived from this compound. We present key quantitative data, detailed experimental protocols for enzyme analysis, and visual diagrams of the metabolic pathways to serve as a foundational resource for researchers in biochemistry, toxicology, and drug development.

Introduction to this compound Metabolism

This compound metabolism comprises three distinct phases: biosynthesis of the glucoside from L-valine, catabolic release of hydrogen cyanide upon tissue disruption, and the subsequent assimilation or detoxification of the released cyanide. The spatial separation of this compound (typically stored in the vacuole) from its primary catabolic enzyme, linamarase (located in the cell wall and apoplast), prevents autotoxicity in the intact plant.[1][2] Understanding the enzymatic control of these pathways is crucial for developing strategies to reduce the toxicity of cyanogenic food crops and for harnessing these enzymes in biotechnological applications.

This compound Biosynthesis Pathway

The synthesis of this compound from the amino acid L-valine is a multi-step process primarily occurring in the leaves and young tissues of plants like cassava.[3] It involves a series of modifications catalyzed by cytochrome P450 enzymes and a final glucosylation step.

Core Biosynthetic Enzymes
  • Cytochrome P450s (CYP79D1/CYP79D2): These enzymes catalyze the first committed and rate-limiting step in the pathway: the conversion of L-valine into 2-methylpropanal oxime (valoxime).[4] They are dually specific, also acting on L-isoleucine to initiate the synthesis of the related compound lotaustralin.

  • Cytochrome P450 (CYP71E7): This enzyme facilitates the conversion of the valoxime intermediate into the unstable cyanohydrin, 2-hydroxyisobutyronitrile (acetone cyanohydrin).[3]

  • UDP-Glucosyltransferase (UGT85B/UGT85K4/K5): In the final step, a glucosyltransferase stabilizes the acetone (B3395972) cyanohydrin by attaching a glucose molecule, forming the stable this compound glucoside.[3]

Linamarin_Biosynthesis Valine L-Valine Oxime 2-Methylpropanal Oxime Valine->Oxime CYP79D1 / CYP79D2 Cyanohydrin Acetone Cyanohydrin (2-Hydroxyisobutyronitrile) Oxime->Cyanohydrin CYP71E7 This compound This compound Cyanohydrin->this compound UGT85B/K4/K5

Figure 1: this compound Biosynthesis Pathway.

This compound Catabolism: Cyanogenesis

Cyanogenesis is the process of hydrogen cyanide release from cyanogenic glucosides. This pathway is typically initiated by physical damage to the plant tissue, which brings the substrate into contact with the catabolic enzymes.

Core Catabolic Enzymes
  • Linamarase (β-Glucosidase, EC 3.2.1.21): This enzyme hydrolyzes the β-glucosidic bond in this compound, releasing glucose and the unstable intermediate, acetone cyanohydrin.[5] Linamarase is found in many plants, including cassava and butter beans, and is typically located in the cell walls.[5]

  • Hydroxynitrile Lyase (HNL, EC 4.1.2.39): HNL catalyzes the decomposition of acetone cyanohydrin into acetone and free hydrogen cyanide (HCN).[6] This reaction can also occur spontaneously at a pH above 5.0 or temperatures exceeding 35°C.[6] In cassava, HNL activity is high in leaves but notably low in roots, which can lead to the accumulation of acetone cyanohydrin in poorly processed root products.[7]

Linamarin_Catabolism This compound This compound Cyanohydrin Acetone Cyanohydrin This compound->Cyanohydrin Hydrolysis Glucose Glucose Linamarase Linamarase Linamarase->Cyanohydrin HNL Hydroxynitrile Lyase (HNL) HCN Hydrogen Cyanide (HCN) HNL->HCN TissueDamage Tissue Damage TissueDamage->this compound Release Cyanohydrin->HCN Decomposition Acetone Acetone

Figure 2: this compound Catabolism (Cyanogenesis).

Cyanide Detoxification and Assimilation

Plants and other organisms possess enzymatic pathways to mitigate the toxicity of HCN by converting it into less harmful compounds, which can then be integrated into primary metabolism.

Core Detoxification Enzymes
  • β-Cyanoalanine Synthase (β-CAS, EC 4.4.1.9): This is the primary enzyme for cyanide detoxification in plants. It catalyzes the reaction of cyanide with L-cysteine to form β-cyanoalanine.[8][9]

  • Nitrilase/Nitrile Hydratase: The β-cyanoalanine produced by β-CAS is further metabolized. In many plants, a nitrilase (like NIT4) or a nitrile hydratase converts β-cyanoalanine into the amino acids asparagine or aspartate, thereby safely assimilating the cyanide-derived nitrogen into the plant's metabolic pool.[9]

Cyanide_Detoxification HCN Hydrogen Cyanide (HCN) Cyanoalanine β-Cyanoalanine HCN->Cyanoalanine β-Cyanoalanine Synthase (β-CAS) Cysteine L-Cysteine Cysteine->Cyanoalanine Asparagine Asparagine / Aspartate Cyanoalanine->Asparagine Nitrilase / Nitrile Hydratase

Figure 3: Cyanide Detoxification Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for the core enzymes of this compound metabolism. Note that values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of this compound Metabolizing Enzymes

EnzymeSourceSubstrateK_m (mM)V_maxk_cat (min⁻¹)Reference(s)
LinamaraseManihot esculentaThis compound1.44 - 1.47--[10]
LinamarasePenicillium sp.This compound2.93--[10]
LinamaraseS. cerevisiae (Engineered)This compound0.0005 - 0.000910.0 - 13.0 µmol/min-[11][12]
Hydroxynitrile LyasePyrus communis(R)-mandelonitrile11.75227.27 µmol/min/mg101.46[13]
Hydroxynitrile LyaseManihot esculenta (leaf)Acetone Cyanohydrin-11.5 mmol/mg/h-[14]

Table 2: Optimal Conditions for Enzyme Activity

EnzymeSourceOptimal pHOptimal Temperature (°C)Reference(s)
LinamaraseManihot esculenta5.5 - 6.030[5][10]
LinamaraseLactobacillus plantarum6.050
LinamarasePriestia flexa6.050[15]
LinamaraseLactobacillus fermentum5.530[16]
Hydroxynitrile LyasePyrus communis5.530[13]
β-Cyanoalanine SynthaseBlue Lupine--[8]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and the activity assays for its core catabolic enzymes.

Protocol: Extraction of this compound from Cassava Leaves

This protocol is adapted from Haque & Bradbury (2002) for the quantitative extraction of this compound.[17]

  • Harvesting: Collect very young, soft cassava leaves, as they have the highest this compound content.

  • Homogenization: Weigh 5 g of leaves and immediately homogenize in a glass pestle and mortar with 5 mL of 0.1 M Hydrochloric Acid (HCl). The acid inactivates endogenous linamarase, preventing substrate loss.

  • Further Extraction: Add another 5 mL of 0.1 M HCl and continue grinding to create a fine paste.

  • Filtration: Pour the homogenate through a layer of muslin cloth and squeeze to recover the liquid extract.

  • Clarification: Centrifuge the cloudy, often pinkish, extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

  • Collection: Carefully remove the clear supernatant, which contains the this compound.

  • Storage: Store the extract frozen at -20°C or below for long-term stability.

Protocol: Linamarase Activity Assay (Spectrophotometric)

This method, based on the detection of released cyanide, is adapted from Nambisan & Sundaresan (1994).[18]

  • Reagent Preparation:

    • Substrate: Prepare a solution of this compound (e.g., 2 µmol/mL) in 0.1 M sodium phosphate (B84403) buffer (pH 6.0).

    • Enzyme Extract: Prepare a suitably diluted enzyme solution in the same phosphate buffer.

    • Stop Solution: 0.2 M NaOH.

    • Colorimetric Reagents: 1% Chloramine T, Pyridine-Barbituric Acid reagent.

  • Reaction Setup: In a microcentrifuge tube, combine 0.1 mL of the this compound solution with the enzyme extract to a total volume of 1.0 mL with 0.1 M phosphate buffer (pH 6.0).

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Termination: Stop the reaction by adding 0.2 mL of 0.2 M NaOH.

  • Color Development:

    • Neutralize the solution carefully with 0.2 M HCl.

    • Add 1.0 mL of 1% Chloramine T and incubate for 5 minutes.

    • Add 3.0 mL of pyridine-barbituric acid reagent and incubate for 15 minutes at room temperature for color development.

  • Measurement: Measure the absorbance of the resulting colored solution at 580 nm using a spectrophotometer.

  • Quantification: Calculate the amount of cyanide released by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide (KCN). One unit of activity is defined as the amount of enzyme that releases 1 µmol of HCN per minute under the assay conditions.

Enzyme_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep setup Set up Reaction Mixture (Buffer + Substrate) prep->setup equilibrate Equilibrate to Assay Temperature setup->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate incubate Incubate for Fixed Time initiate->incubate terminate Terminate Reaction (e.g., add Stop Solution) incubate->terminate measure Measure Product Formation (e.g., Spectrophotometry) terminate->measure calculate Calculate Enzyme Activity (vs. Standard Curve) measure->calculate end_node End calculate->end_node

Figure 4: General Experimental Workflow for Enzyme Activity Assay.

Protocol: Hydroxynitrile Lyase (HNL) Activity Assay (Spectrophotometric)

This protocol measures the cleavage of a cyanohydrin substrate.

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M citrate (B86180) buffer (pH 5.5).

    • Substrate: Prepare a solution of a suitable cyanohydrin substrate (e.g., 10 mM acetone cyanohydrin or mandelonitrile) in 0.1 M citric acid to maintain stability.

    • Enzyme Extract: Prepare a diluted HNL solution in the citrate buffer.

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the citrate buffer and substrate. The final volume should be pre-determined (e.g., 1 mL).

  • Baseline Reading: Place the cuvette in a spectrophotometer set to the appropriate wavelength for detecting the resulting aldehyde or ketone (e.g., 256 nm for benzaldehyde (B42025) from mandelonitrile) and record a baseline reading.

  • Initiation: Add a small volume of the enzyme extract to the cuvette, mix quickly by inversion, and immediately start recording the change in absorbance over time.

  • Measurement: Record the increase in absorbance for several minutes. The initial linear portion of the curve represents the initial reaction velocity.

  • Calculation: Calculate the rate of reaction (ΔAbs/min) from the linear slope. Convert this rate to enzyme activity (µmol/min/mg protein) using the molar extinction coefficient of the product and the protein concentration of the enzyme extract.

Protocol: β-Cyanoalanine Synthase (β-CAS) Activity Assay

This protocol is based on the method described by Akopyan et al. (1975) and measures the formation of sulfide (B99878).[8][19]

  • Reagent Preparation:

    • Buffer: 0.1 M Tris-HCl buffer (pH 8.8).

    • Substrates: Prepare solutions of L-cysteine and potassium cyanide (KCN), e.g., 25 mM each.

    • Enzyme Extract: Purified or partially purified β-CAS extract.

    • Detection Reagent: A solution for converting sulfide to a measurable product, such as methylene (B1212753) blue, or a lead acetate (B1210297) solution to detect H₂S precipitation.

  • Reaction Setup: In a sealed vial, combine the Tris-HCl buffer, L-cysteine solution, and enzyme extract.

  • Initiation: Start the reaction by adding the KCN solution.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and measure the amount of sulfide (H₂S) produced. A common method involves trapping the H₂S gas and reacting it to form methylene blue, which can be quantified spectrophotometrically at 670 nm.

  • Quantification: Calculate the specific activity (µmol of H₂S produced per minute per mg of protein) by comparing the absorbance to a sodium sulfide standard curve.

Conclusion

The enzymes governing this compound metabolism represent a finely tuned system for chemical defense in plants, with significant implications for food safety and human health. The biosynthetic pathway, involving cytochrome P450s and a glucosyltransferase, builds the stable glucoside. Upon tissue damage, the catabolic cascade initiated by linamarase and hydroxynitrile lyase rapidly releases toxic HCN. Finally, detoxification enzymes such as β-cyanoalanine synthase provide a means to safely assimilate this cyanide. The quantitative data and detailed protocols provided in this guide offer a critical resource for professionals seeking to investigate, manipulate, or utilize these important biocatalysts. Further research into the kinetic properties of the biosynthetic enzymes and the development of high-throughput screening methods will continue to advance this field.

References

linamarin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin, a cyanogenic glucoside, is a naturally occurring compound predominantly found in plants such as cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and flax (Linum usitatissimum).[1][2] As a glucoside of acetone (B3395972) cyanohydrin, it plays a role in plant defense mechanisms.[1] Upon enzymatic hydrolysis, this compound releases hydrogen cyanide (HCN), a potent toxin. This duality of a seemingly inert precursor and a highly toxic product makes this compound a significant subject of research in toxicology, food science, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and enzymatic degradation of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₇NO₆, is systematically named 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-propanenitrile.[3] It is also known by its synonym, Phaseolunatin. The molecule consists of a β-D-glucopyranose moiety linked to an acetone cyanohydrin aglycone.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-propanenitrile[3]
Synonyms Phaseolunatin, α-Hydroxyisobutyronitrile β-D-glucopyranoside
Molecular Formula C₁₀H₁₇NO₆[3]
Molecular Weight 247.25 g/mol [3]
Appearance Colorless needlesWikipedia
Melting Point 143-144 °CWikipedia
Boiling Point Data not available (likely decomposes)
Solubility Good in water and cold alcohol. Soluble in hot acetone. Slightly soluble in hot ethyl acetate, ether, benzene, and chloroform. Practically insoluble in petroleum ether.
pKa Data not available

Biosynthesis and Signaling Pathway

The biosynthesis of this compound in plants, particularly in cassava, originates from the amino acid L-valine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.

Linamarin_Biosynthesis L-Valine L-Valine N-Hydroxyvaline N-Hydroxyvaline L-Valine->N-Hydroxyvaline CYP79D1/D2 2-Methylpropanal_oxime 2-Methylpropanal oxime N-Hydroxyvaline->2-Methylpropanal_oxime CYP79D1/D2 Acetone_cyanohydrin Acetone cyanohydrin 2-Methylpropanal_oxime->Acetone_cyanohydrin CYP71E7 This compound This compound Acetone_cyanohydrin->this compound UGT85B1 Linamarin_Degradation This compound This compound Glucose Glucose This compound->Glucose Linamarase Acetone_cyanohydrin Acetone cyanohydrin This compound->Acetone_cyanohydrin Linamarase Acetone Acetone Acetone_cyanohydrin->Acetone Hydroxynitrile lyase (or spontaneous at pH > 5) Hydrogen_cyanide Hydrogen Cyanide (HCN) Acetone_cyanohydrin->Hydrogen_cyanide Hydroxynitrile lyase (or spontaneous at pH > 5)

References

Linamarin: A Technical Overview of its Properties, Analysis, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin is a cyanogenic glucoside predominantly found in plants such as cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and flax (Linum usitatissimum).[1][2][3] As a glucoside of acetone (B3395972) cyanohydrin, it plays a role in plant defense mechanisms.[2] Upon enzymatic hydrolysis, this compound can release hydrogen cyanide (HCN), a potent toxin.[1] This technical guide provides an in-depth overview of the molecular characteristics of this compound, detailed experimental protocols for its study, and an examination of its core biological pathways.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₆[2][4][5][6]
Molecular Weight247.24 g/mol [4]
Molar Mass247.25 g mol⁻¹[3][5]
IUPAC Name2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile[4]
CAS Number554-35-8[2][3][4]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of this compound. Below are detailed protocols for its extraction, purification, and quantification.

Extraction and Purification of this compound from Cassava

This protocol describes an efficient method for isolating this compound from cassava root peel, adapted from a novel cryocooled extraction technique.[4][7]

a. Materials and Reagents:

b. Extraction Protocol:

  • Immediately freeze fresh cassava root peel in liquid nitrogen to deactivate the enzyme linamarase and make the cell structure brittle.[7]

  • Grind the frozen peel into a fine powder using a mortar and pestle.

  • Extract the powdered peel with methanol. The low temperature and grinding process allows for efficient extraction of this compound into the methanol.[7]

  • Filter the methanol extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure to obtain a crude extract.

c. Purification Protocol:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a solvent system of 12% methanol in ethyl acetate.

  • Monitor the fractions using thin-layer chromatography to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.[7]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

a. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reverse-phase C18 column[8]

b. Mobile Phase and Elution:

  • Prepare a mobile phase of water and acetonitrile (B52724) (H₂O:CH₃CN) in an 8:2 ratio.[8]

  • Use an isocratic elution at a constant flow rate.

c. Sample Preparation:

  • Extract this compound from the plant material using an acidified methanol solution for optimal yield of the intact glycoside.[8]

  • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

d. Detection and Quantification:

  • Detect this compound using a UV detector or a mass spectrometer (LC-MS).[8]

  • Quantify the concentration by comparing the peak area of the sample to a standard curve prepared from pure this compound.

Enzymatic Hydrolysis of this compound

This protocol describes the enzymatic breakdown of this compound to produce hydrogen cyanide.

a. Materials:

b. Protocol:

  • Prepare a solution of this compound in a phosphate buffer at pH 6.0.

  • Add a solution of linamarase to the this compound solution.

  • Incubate the reaction mixture at 30°C.

  • The hydrolysis of this compound will produce glucose and acetone cyanohydrin. The acetone cyanohydrin will then decompose to hydrogen cyanide and acetone.[9][10]

Signaling Pathways and Logical Relationships

The biosynthesis and degradation of this compound involve a series of enzymatic steps. The following diagrams illustrate these pathways.

Linamarin_Biosynthesis_and_Degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation (Cyanogenesis) L-Valine L-Valine 2-Methylpropanal Oxime 2-Methylpropanal Oxime L-Valine->2-Methylpropanal Oxime CYP79D1/D2 Acetone Cyanohydrin Acetone Cyanohydrin 2-Methylpropanal Oxime->Acetone Cyanohydrin CYP71E7 This compound This compound Acetone Cyanohydrin->this compound UGT85B1 Linamarin_d This compound Acetone_Cyanohydrin_d Acetone Cyanohydrin Linamarin_d->Acetone_Cyanohydrin_d Linamarase Glucose Glucose Linamarin_d->Glucose Linamarase Hydrogen_Cyanide Hydrogen Cyanide Acetone_Cyanohydrin_d->Hydrogen_Cyanide Hydroxynitrile Lyase (or spontaneous) Acetone Acetone Acetone_Cyanohydrin_d->Acetone Hydroxynitrile Lyase (or spontaneous)

Caption: Biosynthesis and degradation pathway of this compound.

The biosynthesis of this compound begins with the amino acid L-valine.[11] The enzyme CYP79D1/D2, a cytochrome P450, catalyzes the conversion of L-valine to 2-methylpropanal oxime.[12] Subsequently, another cytochrome P450 enzyme, CYP71E7, converts the oxime to acetone cyanohydrin.[12] The final step is the glucosylation of acetone cyanohydrin by the enzyme UGT85B1 to form this compound.[3]

The degradation of this compound, a process known as cyanogenesis, is initiated by the enzyme linamarase, which hydrolyzes the glycosidic bond to release glucose and acetone cyanohydrin.[9][10] Acetone cyanohydrin is unstable and can spontaneously or enzymatically, through the action of hydroxynitrile lyase, decompose into the toxic compound hydrogen cyanide and acetone.[3][13]

References

Unveiling the Botanical Trove of Linamarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural plant sources of linamarin, a cyanogenic glucoside of significant interest to researchers, scientists, and drug development professionals. This document outlines the primary botanical origins of this compound, presents quantitative data on its concentration in various plant species, details experimental protocols for its analysis, and illustrates key biological and experimental pathways.

Principal Natural Sources of this compound

This compound is synthesized by a diverse range of plant species, serving as a defense mechanism against herbivores. The primary and most well-documented sources include:

  • Cassava (Manihot esculenta): As the most significant dietary source of this compound, all parts of the cassava plant contain this cyanogenic glucoside, with the highest concentrations typically found in the leaves and root peel.[1][2][3] The content can vary widely between "sweet" and "bitter" cultivars.[3]

  • Lima Bean (Phaseolus lunatus): This legume is another major source of this compound.[4][5]

  • Flax (Linum usitatissimum): Flaxseeds contain this compound along with its diglucoside derivatives, linustatin (B1675552) and neolinustatin.[4][6]

  • White Clover (Trifolium repens): This common forage legume is also a known producer of this compound.[4]

  • Lotus japonicus: This model legume synthesizes both this compound and lotaustralin.[7][8]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can fluctuate based on the plant species, cultivar, age, and environmental conditions.[9] The following table summarizes representative quantitative data from the literature.

Plant SpeciesPlant PartThis compound Content (mg/kg fresh weight, unless otherwise noted)Reference(s)
Cassava (Manihot esculenta)
Sweet Cultivar RootsAs low as 20[3]
Bitter Cultivar RootsUp to 1000[3]
Leaves127.8 (µg/g)[10]
Root Peel13.12 (µg/g)[10]
Flax (Linum usitatissimum) SeedsVaries significantly among varieties (0.74 to 1.60 g/kg of total cyanogenic glycosides)[6]
This compound constitutes 2% - 14% of total cyanogenic glycosides[11]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for research and safety assessments. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Extraction of this compound from Plant Material

A general protocol for the extraction of this compound from plant tissues is as follows:

  • Sample Preparation: Obtain fresh or properly stored (e.g., frozen) plant material. For cassava, very young leaves are often used due to their high this compound content.[12]

  • Homogenization: Grind a known weight of the plant tissue (e.g., 50 mg) in a mortar and pestle.[13]

  • Extraction Solvent: Add a suitable extraction solvent. A common and effective solvent is 0.1 M hydrochloric acid (HCl) to inactivate endogenous linamarase, which can degrade this compound.[12][13] Other solvents like acidified methanol (B129727) have also been shown to be effective.[14]

  • Extraction Procedure: Add the solvent (e.g., 5 ml of 0.1 M HCl) to the ground tissue and continue grinding to create a paste.[13]

  • Separation: Filter the mixture through a cloth and centrifuge the resulting liquid to remove solid debris.[13]

  • Storage: The clear supernatant containing this compound can be stored frozen (-20°C) for several months.[13]

Quantification by HPLC
  • Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is typically used.[15]

  • Mobile Phase: A common mobile phase is a gradient of methanol in water.[11] Acidified mobile phases (e.g., with formic, trifluoroacetic, or phosphoric acid) can improve retention and separation.[16]

  • Detection: this compound can be detected by UV absorbance, typically around 240 nm.[15]

  • Quantification: The concentration of this compound in the extract is determined by comparing the peak area to a standard curve generated from known concentrations of purified this compound.

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for this compound quantification.[17]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is used. An ACQUITY UPLC HSS T3 column is suitable for separation.[17]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in water with an additive like ammonium (B1175870) formate.[17]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17]

  • Quantification: Similar to HPLC, quantification is achieved by comparing the signal to that of a standard curve.

Visualizing Key Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-valine and involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.[7][18][19]

Linamarin_Biosynthesis L_Valine L-Valine N_Hydroxyvaline N-Hydroxyvaline L_Valine->N_Hydroxyvaline CYP79D1/D2 two_Methylpropanal_Oxime 2-Methylpropanal Oxime N_Hydroxyvaline->two_Methylpropanal_Oxime CYP79D1/D2 Acetone_Cyanohydrin Acetone Cyanohydrin two_Methylpropanal_Oxime->Acetone_Cyanohydrin CYP71E7 This compound This compound Acetone_Cyanohydrin->this compound UDPG-Glucosyltransferase

Caption: Biosynthetic pathway of this compound from L-valine.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the extraction and quantification of this compound from plant samples.

Experimental_Workflow Plant_Sample Plant Sample (e.g., Cassava Leaves) Homogenization Homogenization (Grinding) Plant_Sample->Homogenization Extraction Extraction (e.g., 0.1 M HCl) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis Analysis (HPLC or LC-MS/MS) Supernatant->Analysis Quantification Quantification (Standard Curve) Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

References

Linamarin Variability in Cassava Cultivars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of linamarin variability in cassava (Manihot esculenta Crantz) cultivars. It delves into the quantitative differences in this compound content, detailed experimental protocols for its measurement, and the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals working with cassava and cyanogenic glycosides.

Introduction to this compound in Cassava

Cassava is a major staple food crop in tropical and subtropical regions, providing sustenance for millions of people. However, most cassava cultivars contain the cyanogenic glycoside this compound, which can break down to release toxic hydrogen cyanide (HCN). The concentration of this compound varies significantly among different cultivars, influencing their classification as "sweet" (low cyanide) or "bitter" (high cyanide)[1][2]. This variability is a critical factor in cassava's safety for consumption and its potential applications in research and drug development. All parts of the cassava plant, except for the seeds, contain this compound, with leaves generally having higher concentrations than the roots[3].

Quantitative Variability of this compound in Cassava Cultivars

The cyanogenic potential (CNP) of cassava, which is directly related to its this compound content, exhibits a wide range across different cultivars and is influenced by environmental conditions[2][4][5]. The following tables summarize quantitative data on this compound and cyanogenic potential from various studies.

Table 1: Cyanogenic Potential (CNP) in Roots and Leaves of Cassava Genotypes Grown in Different Environments [4][5]

LocationTissueCNP Range (mg/100g)Mean CNP ± SD (mg/100g)
IVS (Inland Valley Hydromorphic area)Leaves3.39 - 272.1668.14 ± 4.01
IVS (Inland Valley Hydromorphic area)Roots0.76 - 76.3112.43 ± 5.93
Mokwa (Upland)Leaves4.28 - 228.72-
Mokwa (Upland)Roots0.94 - 136.5321.86 ± 5.07
UplandLeaves13.13 - 127.3926.44 ± 3.69
UplandRoots2.37 - 47.11-

Data from a study of 400 cassava genotypes. SD: Standard Deviation

Table 2: Total Cyanide Content in Fresh Roots of Improved and Local Cassava Varieties

CultivarTotal Cyanide (mg HCN/kg fresh root)
98/21019.1
98/000210.5
TME41913.3
98/050514.0
96/163216.6
ANADER2 (Local Control)36.2

Table 3: General Classification of Cassava Cultivars Based on Cyanide Content in Fresh Roots [1][2]

ClassificationCyanide Content (mg/kg fresh weight)
Sweet15 - 50
Moderately Toxic50 - 100
Bitter (Toxic)> 100

Biochemical Pathway of Cyanogenesis

The production of hydrogen cyanide in cassava is an enzymatic process initiated by tissue damage. In intact plant cells, this compound is stored in the vacuole, while the enzyme linamarase is located in the cell wall and laticifers[3]. Disruption of the tissue, through actions like chewing, cutting, or processing, brings this compound into contact with linamarase.

The enzyme hydrolyzes this compound into acetone (B3395972) cyanohydrin and glucose. Acetone cyanohydrin is an unstable intermediate that can spontaneously decompose to release hydrogen cyanide and acetone, a reaction that is accelerated at a pH above 5.0. In some plant tissues, this decomposition is further catalyzed by the enzyme hydroxynitrile lyase (HNL)[3].

Linamarin_Pathway cluster_vacuole Vacuole cluster_cytoplasm Cytoplasm / Cell Wall This compound This compound Acetone_Cyanohydrin Acetone Cyanohydrin This compound->Acetone_Cyanohydrin Linamarase (Hydrolysis) Glucose Glucose This compound->Glucose Linamarase (Hydrolysis) HCN_Acetone Hydrogen Cyanide + Acetone Acetone_Cyanohydrin->HCN_Acetone Spontaneous (>pH 5.0) or Hydroxynitrile Lyase (HNL)

This compound enzymatic breakdown pathway.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for cassava research and safety assessment. Several methods are commonly employed, each with its own advantages and limitations.

Picrate (B76445) Paper Method

This is a semi-quantitative and rapid method suitable for screening large numbers of samples, particularly in field settings. It relies on the release of HCN, which reacts with a picrate-impregnated paper to produce a color change.

Methodology:

  • Sample Preparation: A small, known weight of fresh cassava tissue (e.g., 100 mg of root) is finely grated or crushed.

  • Incubation: The prepared sample is placed in a sealed container with a buffer solution (pH 6.0) and a strip of picrate paper suspended above it. Endogenous linamarase in the cassava tissue hydrolyzes the this compound.

  • Color Development: The released HCN reacts with the picric acid on the paper, causing it to change color from yellow to reddish-brown. The incubation is typically carried out for 16-24 hours at room temperature in the dark.

  • Quantification: The color of the picrate paper is compared to a pre-calibrated color chart to estimate the cyanide concentration in parts per million (ppm). For more quantitative results, the colored compound can be eluted from the paper and the absorbance measured with a spectrophotometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the direct quantification of this compound.

Sample Preparation (Acidified Methanol (B129727) Extraction): [6][7]

  • Weigh a known amount of fresh or freeze-dried cassava tissue.

  • Homogenize the tissue in an acidified methanol solution (e.g., methanol with 0.1 M HCl). The acidic conditions inactivate endogenous linamarase, preventing the breakdown of this compound during extraction[8].

  • Centrifuge the homogenate to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: Reverse-phase C18 column[6][7].

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (e.g., 8:2 v/v) is often used[6][7]. Gradient elution can also be employed for separating multiple cyanogenic glycosides. For example, a gradient with mobile phase A as 2% formic acid in water and mobile phase B as methanol can be used[9].

  • Flow Rate: Typically around 0.2 - 1.0 mL/min.

  • Detection:

    • UV Detector: this compound does not have a strong chromophore, so detection is often performed at low wavelengths (e.g., 210-220 nm).

    • Mass Spectrometry (LC-MS): This provides higher specificity and sensitivity. Multiple reaction monitoring (MRM) can be used for precise quantification.

Enzymatic and Spectrophotometric Methods

These methods involve the enzymatic hydrolysis of this compound to release cyanide, which is then quantified spectrophotometrically.

Methodology:

  • Extraction: this compound is extracted from the cassava tissue, often using boiling 80% methanol or a similar solvent to inactivate endogenous enzymes.

  • Enzymatic Hydrolysis: An exogenous source of linamarase is added to the extract to hydrolyze the this compound to acetone cyanohydrin.

  • Cyanide Quantification: The released cyanide is measured using a colorimetric reaction. A common method is the isonicotinic acid-barbituric acid method, where the cyanide reacts with these reagents to form a colored product that can be measured with a spectrophotometer[10].

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound variability in cassava cultivars.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analytical Quantification cluster_data 4. Data Analysis Cultivar_Selection Select Cassava Cultivars Tissue_Harvesting Harvest Leaves and Roots Cultivar_Selection->Tissue_Harvesting Washing Wash and Peel Tissues Tissue_Harvesting->Washing Homogenization Homogenize or Grate Washing->Homogenization Extraction Extract this compound (e.g., acidified methanol) Homogenization->Extraction Filtration Centrifuge and Filter Extraction->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Picrate Picrate Paper Assay Filtration->Picrate Enzymatic Enzymatic/Spectrophotometric Assay Filtration->Enzymatic Quantification Quantify this compound Concentration HPLC->Quantification Picrate->Quantification Enzymatic->Quantification Statistics Statistical Analysis (Mean, SD, ANOVA) Quantification->Statistics Comparison Compare Cultivar Variability Statistics->Comparison

Workflow for this compound variability analysis.

Conclusion

The variability of this compound in cassava cultivars is a complex trait influenced by genetics and environmental factors. This guide has provided a summary of the quantitative differences observed, detailed methodologies for accurate measurement, and an overview of the cyanogenesis pathway. A thorough understanding of these aspects is essential for ensuring the safety of cassava-based foods, for breeding low-cyanide cultivars, and for exploring the potential of this compound and related compounds in various scientific and industrial applications. The provided protocols and workflows offer a solid foundation for researchers to conduct their own investigations into this important area of study.

References

The Role of Linamarin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linamarin, a cyanogenic glucoside predominantly found in plants like cassava (Manihot esculenta) and lima beans (Phaseolus lunatus), serves as a critical component of a potent two-component chemical defense system. This guide provides an in-depth technical overview of the biosynthesis of this compound, its mechanism of action against herbivores and pathogens, and the enzymatic processes governing its activation. Detailed experimental protocols for the extraction, quantification, and analysis of this compound and its related enzymes are presented, alongside quantitative data and visualizations of key pathways to support research and development in plant science and drug discovery.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are cyanogenic glucosides, a class of secondary metabolites capable of releasing toxic hydrogen cyanide (HCN) upon tissue damage.[1][2][3] this compound is a prominent cyanogenic glucoside, which, along with its structural analog lotaustralin, provides a powerful and immediate defense mechanism known as the "cyanide bomb".[4] This guide delves into the molecular intricacies of this compound's role in plant defense, offering a comprehensive resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymes and intermediates, primarily originating from the amino acid L-valine.[5][6] The pathway is highly channeled, suggesting the organization of the biosynthetic enzymes into a multienzyme complex or "metabolon" to efficiently convert the precursor and channel reactive intermediates.[7]

The key enzymatic steps are:

  • Conversion of L-valine to (Z)-2-methylpropanal oxime: This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP79 family, specifically CYP79D1 and CYP79D2 in cassava.[7][8] These enzymes exhibit dual specificity, also catalyzing the conversion of L-isoleucine to the precursor of lotaustralin.[7]

  • Conversion of the oxime to acetone (B3395972) cyanohydrin: The oxime is subsequently converted to the corresponding cyanohydrin, 2-hydroxyisobutyronitrile (acetone cyanohydrin). This reaction is catalyzed by another cytochrome P450 enzyme, CYP71E7.

  • Glucosylation of acetone cyanohydrin: The final step involves the glucosylation of acetone cyanohydrin by a UDP-glucose glucosyltransferase (UGT), resulting in the formation of this compound.[7][9]

Linamarin_Biosynthesis

Biosynthesis pathway of this compound from L-valine.

Mechanism of Action: The "Cyanide Bomb"

The defensive capability of this compound lies in its potential to release hydrogen cyanide, a potent inhibitor of cellular respiration.[10] In intact plant tissues, this compound is compartmentalized, typically within the vacuole, separate from the degradative enzyme linamarase, which is often located in the cell wall or apoplast.[11][12]

When a herbivore feeds on the plant or a pathogen damages the tissue, this compartmentalization is disrupted.[1][3][13] This brings this compound into contact with linamarase (a β-glucosidase), initiating the following two-step process:[10][14][15]

  • Hydrolysis of this compound: Linamarase cleaves the β-glucosidic linkage of this compound, releasing glucose and the unstable acetone cyanohydrin.[15][16]

  • Release of Hydrogen Cyanide: Acetone cyanohydrin can then spontaneously decompose or be enzymatically broken down by hydroxynitrile lyase (HNL) to release hydrogen cyanide and acetone.[10][11][14] This decomposition is favored at pH values above 4.0 or temperatures above 35°C.[10]

The released HCN is highly toxic to a wide range of organisms, effectively deterring further herbivory and inhibiting pathogen growth.[1][10]

Cyanide_Bomb

The "Cyanide Bomb" activation mechanism.

Quantitative Data

The concentration of this compound can vary significantly between plant species, cultivars, and even within different tissues of the same plant.[14][17] This variation is influenced by both genetic and environmental factors.[14]

Table 1: this compound and Cyanide Content in Cassava

Plant PartCultivar/VarietyThis compound Content (mg/100g fresh weight)Total Cyanide Potential (ppm)Reference
Root18 varieties2.4 - 39.5-[18]
Root179 cultivars-9 - 234 (average 82)[18]
RootNot specified-15 - 400 (commonly 30 - 150)[17]
Young Leaves4 cultivars-Varies seasonally[19]

Experimental Protocols

Extraction and Quantification of this compound

Accurate quantification of this compound is crucial for studying its role in plant defense. Several methods have been developed for its extraction and analysis.

5.1.1. Extraction

An efficient extraction method is essential to obtain this compound in its intact form. Acidified methanol (B129727) has been shown to be a suitable solvent as it inactivates the degradative enzyme linamarase.[18]

Protocol: Acidified Methanol Extraction [18]

  • Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • To a known weight of the powdered tissue, add acidified methanol (e.g., methanol with 0.1% HCl). A common ratio is 1:10 (w/v).

  • Vortex the mixture thoroughly and incubate at room temperature for a specified time (e.g., 1 hour) with occasional shaking.

  • Centrifuge the mixture to pellet the plant debris.

  • Collect the supernatant containing the extracted this compound for further analysis.

5.1.2. Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a sensitive and reproducible method for quantifying this compound.[18][20]

Protocol: LC-MS Quantification of this compound [20]

  • Chromatographic Separation:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile (B52724) (e.g., 8:2 v/v H₂O:CH₃CN).

    • Flow Rate: Dependent on the column dimensions, typically around 0.2-1.0 mL/min.

    • Injection Volume: 5-20 µL of the extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, targeting the mass-to-charge ratio (m/z) of this compound.

  • Quantification:

    • Generate a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

Linamarin_Quantification_Workflow

Workflow for this compound extraction and quantification.
Linamarase Activity Assay

Measuring the activity of linamarase is key to understanding the activation potential of the cyanide bomb.

Protocol: Spectrophotometric Assay of Linamarase Activity [21]

This assay measures the release of p-nitrophenol from the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which is structurally similar to this compound.

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an appropriate extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0).

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract and a known concentration of this compound (e.g., 13 mM) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).[21]

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.[21]

    • Stop the reaction (e.g., by adding a strong base like NaOH).

  • Detection of Released Cyanide:

    • The liberated hydrogen cyanide can be quantified using a spectrophotometric method, for example, with a cyanide determination kit at 585 nm.[21]

  • Calculation of Activity:

    • One unit of linamarase activity can be defined as the amount of enzyme that liberates 1 µmol of HCN per minute under the specified assay conditions.

Role in Defense Against Herbivores and Pathogens

The primary role of the this compound-linamarase system is to provide a rapid and potent defense against a broad spectrum of herbivores and pathogens.[6][14] The release of toxic HCN acts as a powerful deterrent. However, some specialized herbivores have evolved mechanisms to overcome this defense, such as rapid detoxification of cyanide or behavioral adaptations to avoid tissue damage that would activate the "cyanide bomb".[22][23] For instance, some insects have a highly alkaline midgut that can inhibit the activity of plant β-glucosidases.[22]

Against pathogens, the release of HCN can directly inhibit microbial growth and metabolism.[10] This chemical barrier can prevent or limit the colonization of plant tissues by pathogenic fungi and bacteria.

Conclusion and Future Directions

This compound is a key player in the chemical defense strategies of many plant species. The "cyanide bomb" provides an effective and immediate deterrent against generalist herbivores and pathogens. Understanding the biosynthesis, regulation, and activation of this defense system is crucial for developing strategies to enhance crop protection and for exploring the potential of these natural compounds in drug development.

Future research should focus on:

  • Elucidating the regulatory networks that control this compound biosynthesis and its tissue-specific accumulation.

  • Investigating the co-evolutionary arms race between plants and specialized herbivores that have overcome this defense.

  • Exploring the potential of engineering the this compound pathway in non-cyanogenic plants to enhance their resistance to pests and diseases.

  • Screening for novel pharmacological activities of this compound and its derivatives.

This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound and its pivotal role in plant survival.

References

An In-depth Technical Guide to the Toxicological Profile of Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin, a cyanogenic glucoside, is a naturally occurring compound found in various plants, most notably in cassava (Manihot esculenta), lima beans, and flax.[1] Chemically, it is a glucoside of acetone (B3395972) cyanohydrin.[1] While this compound itself is not acutely toxic, its toxicological significance lies in its potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] This document provides a comprehensive overview of the toxicological profile of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in drug development.

The toxicity associated with this compound is primarily due to the ingestion of inadequately processed food containing this compound.[1] Chronic exposure to low levels of cyanide from such sources has been linked to several neurological disorders, including tropical ataxic neuropathy and konzo, a debilitating upper motor neuron disease.[1][2] Therefore, a thorough understanding of the toxicological properties of this compound is crucial for food safety, risk assessment, and the development of potential therapeutic interventions.

Mechanism of Toxicity

The toxicity of this compound is indirect and contingent upon its metabolic conversion to hydrogen cyanide. This process is primarily enzymatic and occurs when plant tissues containing this compound are disrupted, bringing the glucoside into contact with the enzyme linamarase (a β-glucosidase).[1] In the human body, gut microflora can also hydrolyze ingested this compound.[1]

The enzymatic hydrolysis of this compound proceeds in two main steps:

  • Hydrolysis of this compound: Linamarase cleaves the β-glycosidic bond in this compound, releasing glucose and an unstable intermediate, acetone cyanohydrin.[1]

  • Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin can then spontaneously decompose to form acetone and the highly toxic hydrogen cyanide (HCN).[1]

Hydrogen cyanide is a potent inhibitor of cellular respiration.[2][3] Its primary molecular target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][3] Cyanide binds to the ferric iron (Fe³⁺) in the heme a3 component of cytochrome c oxidase, preventing the transfer of electrons to oxygen.[2][4] This inhibition of the final step of the electron transport chain halts aerobic respiration and the production of ATP, leading to cellular hypoxia and a rapid depletion of cellular energy.[2][3] The resulting shift to anaerobic metabolism leads to the accumulation of lactic acid and subsequent metabolic acidosis.[2][3]

Quantitative Toxicological Data

The toxicity of this compound is intrinsically linked to the amount of cyanide released. The following table summarizes the available quantitative toxicological data for this compound and cyanide.

SubstanceTest SpeciesRoute of AdministrationToxicological EndpointValueReference(s)
This compoundRatOralLDLO (Lowest published lethal dose)500 mg/kg[5]
This compoundRatOralDose causing arrhythmias and respiratory changes500 mg/kg[6]
This compoundHamster (pregnant)OralNOAEL (No-Observed-Adverse-Effect Level) for maternal toxicity70 mg/kg[7]
This compoundHamster (pregnant)OralDose associated with increased incidence of fetal anomalies120-140 mg/kg[7]
Hydrogen CyanideHumanOralLethal Dose1-2 mg/kg[8][9]
Potassium CyanideHumanOralLD50140 mg[3]
Potassium CyanideHumanOralLD100200-300 mg[3]

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a method for assessing the acute oral toxicity of this compound based on the OECD 423 guideline (Acute Toxic Class Method).[10][11][12][13][14]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Animal Model: Healthy, young adult female Wistar rats are typically used.[10] Animals are acclimatized to laboratory conditions for at least five days before the study.

Procedure:

  • Dosing: A stepwise procedure is used with a starting dose based on available information. For a substance with an expected LD50 in the range of 300-2000 mg/kg, a starting dose of 300 mg/kg may be appropriate. This compound is dissolved in a suitable vehicle (e.g., water) and administered by gavage to a group of three female rats.

  • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems) immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days. Body weight is recorded before dosing and on days 7 and 14.

  • Stepwise Progression:

    • If no mortality is observed at the starting dose, the next higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

    • If mortality is observed, the next lower dose is administered to another group of three animals.

  • Endpoint: The study is concluded when the criteria for classification are met, based on the number of animals that die at a particular dose level.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Workflow Diagram:

G Workflow for Acute Oral Toxicity Study (OECD 423) start Start acclimatization Acclimatization of Rats (≥ 5 days) start->acclimatization dosing Administer Starting Dose (e.g., 300 mg/kg) to 3 Rats acclimatization->dosing observation Observe for 14 days (Mortality, Clinical Signs, Body Weight) dosing->observation mortality_check Mortality Observed? observation->mortality_check necropsy Gross Necropsy observation->necropsy increase_dose Administer Higher Dose (e.g., 2000 mg/kg) to 3 Rats mortality_check->increase_dose No decrease_dose Administer Lower Dose (e.g., 50 mg/kg) to 3 Rats mortality_check->decrease_dose Yes increase_dose->observation decrease_dose->observation end End necropsy->end

Workflow for an acute oral toxicity study.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound in a cell line.[15][16][17][18]

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cell line (e.g., human cancer cell lines like MCF-7, HT-29, or HL-60)[17][18]

  • Cell culture medium and supplements

  • This compound solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours). To assess the effect of enzymatic activation, parallel experiments can be conducted with the addition of linamarase.[17][18]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Metabolic Pathway of this compound to Hydrogen Cyanide

The metabolic pathway leading to the release of hydrogen cyanide from this compound is a critical aspect of its toxicology.

G Metabolic Pathway of this compound to Hydrogen Cyanide This compound This compound acetone_cyanohydrin Acetone Cyanohydrin This compound->acetone_cyanohydrin Hydrolysis glucose Glucose This compound->glucose hcn Hydrogen Cyanide (HCN) acetone_cyanohydrin->hcn Decomposition acetone Acetone acetone_cyanohydrin->acetone linamarase Linamarase (β-glucosidase) linamarase->this compound spontaneous Spontaneous Decomposition spontaneous->acetone_cyanohydrin

Metabolic conversion of this compound to cyanide.
Downstream Effects of Cyanide Toxicity

The inhibition of cytochrome c oxidase by cyanide triggers a cascade of downstream cellular events that contribute to its overall toxicity.

G Downstream Signaling of Cyanide Toxicity cyanide Hydrogen Cyanide (HCN) cytochrome_oxidase Cytochrome c Oxidase (Complex IV) cyanide->cytochrome_oxidase Inhibits electron_transport Inhibition of Electron Transport Chain cytochrome_oxidase->electron_transport atp_depletion ATP Depletion electron_transport->atp_depletion oxidative_stress Oxidative Stress (ROS Production) electron_transport->oxidative_stress cellular_hypoxia Cellular Hypoxia electron_transport->cellular_hypoxia anaerobic_metabolism Shift to Anaerobic Metabolism atp_depletion->anaerobic_metabolism necrosis Necrosis atp_depletion->necrosis lactic_acidosis Lactic Acidosis anaerobic_metabolism->lactic_acidosis apoptosis Apoptosis oxidative_stress->apoptosis cellular_hypoxia->apoptosis cellular_hypoxia->necrosis

Cellular effects of cyanide poisoning.

Inhibition of the electron transport chain leads to a state of cellular hypoxia, where cells are unable to utilize oxygen for energy production.[2][3] This triggers a significant increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[19][20] The combination of ATP depletion and oxidative stress can induce programmed cell death (apoptosis) or, at higher concentrations of cyanide, necrotic cell death.[19][21]

Conclusion

The toxicological profile of this compound is complex and primarily mediated by its metabolic product, hydrogen cyanide. The inhibition of cytochrome c oxidase by cyanide disrupts cellular energy metabolism and induces a cascade of events, including oxidative stress and cell death. The quantitative toxicological data and experimental protocols provided in this guide offer a framework for the assessment of this compound toxicity. A thorough understanding of these aspects is essential for ensuring food safety, conducting risk assessments, and for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the chronic effects of low-level this compound exposure and to develop more effective-interventions for cyanide poisoning.

References

The Cyanogenic Pathway of Linamarin: A Technical Guide to the Release of Hydrogen Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which linamarin, a cyanogenic glucoside prevalent in plants such as cassava (Manihot esculenta) and lima beans, releases hydrogen cyanide (HCN). This process, known as cyanogenesis, is a critical area of study in toxicology, plant biochemistry, and drug development, where cyanogenic compounds are explored for their therapeutic potential. This document details the enzymatic and spontaneous reactions, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the underlying pathways and workflows.

Core Mechanism of Cyanogenesis

The release of hydrogen cyanide from this compound is a two-step process initiated by cellular disruption, which brings the substrate into contact with specific enzymes. In intact plant tissue, this compound is stored in the vacuole, spatially segregated from the catabolic enzymes located in the cytoplasm and cell wall, preventing autotoxicity.[1]

Step 1: Enzymatic Deglycosylation

The process begins with the hydrolysis of this compound, catalyzed by the enzyme linamarase (a β-glucosidase, EC 3.2.1.21). This reaction cleaves the β-glucosidic bond, releasing D-glucose and an unstable intermediate, acetone (B3395972) cyanohydrin .[2] This initial hydrolysis is generally considered the rate-limiting step in cyanogenesis.[2]

Step 2: Decomposition of Acetone Cyanohydrin

The acetone cyanohydrin generated in the first step is subsequently broken down to produce hydrogen cyanide and acetone. This decomposition can occur via two routes:

  • Enzymatic Decomposition: Catalyzed by the enzyme hydroxynitrile lyase (HNL, EC 4.1.2.37). This pathway is efficient but its significance varies by tissue type. Notably, while present in cassava leaves, HNL is largely absent from the roots, which can lead to the accumulation of acetone cyanohydrin in improperly processed cassava-based foods.[3][4]

  • Spontaneous Decomposition: Acetone cyanohydrin is unstable and will decompose non-enzymatically at a pH above 5.0 or temperatures exceeding 35°C.[5] Perspiration, being slightly alkaline, can also facilitate this dissociation upon dermal contact.[6]

The complete biochemical pathway is illustrated in the diagram below.

Linamarin_Pathway cluster_0 cluster_1 This compound This compound linamarase Linamarase (β-glucosidase) This compound->linamarase acetone_cyanohydrin Acetone Cyanohydrin (α-hydroxynitrile) hnl Hydroxynitrile Lyase (HNL) acetone_cyanohydrin->hnl spontaneous Spontaneous (pH > 5.0 or T > 35°C) acetone_cyanohydrin->spontaneous hcn Hydrogen Cyanide (HCN) acetone Acetone glucose D-Glucose linamarase->acetone_cyanohydrin + H₂O linamarase->glucose hnl->hcn hnl->acetone spontaneous->hcn spontaneous->acetone

Figure 1: Biochemical pathway of hydrogen cyanide release from this compound.

Quantitative Data

The efficiency of the cyanogenic process is dependent on various factors, including enzyme kinetics and environmental conditions. The following tables summarize key quantitative data for the enzymes involved, primarily from cassava (Manihot esculenta).

Kinetic Parameters of Linamarase

Linamarase activity has been characterized by several research groups, leading to a range of reported kinetic values. These variations can be attributed to differences in purification methods, plant cultivars, and assay conditions.

SubstrateK_m (mM)V_max (µmol/min)Optimal pHOptimal Temp (°C)Source
This compound1.47Not specified6.030
This compound0.0 - 0.9 (µM)0.0 - 10.06.835[7]
p-Nitrophenyl-β-D-glucoside0.48Not specified6.030

Table 1: Kinetic and operational parameters for cassava linamarase.

Kinetic Parameters of Hydroxynitrile Lyase (HNL)

HNL catalyzes the final enzymatic step of cyanogenesis. Studies have shown that HNL purified from cassava leaves exhibits typical Michaelis-Menten kinetics.

SubstrateK_m (mM)V_max (mmol HCN/mg protein/h)Optimal pHSource
Acetone Cyanohydrin0.9Not specified~5.0[8]
Acetone Cyanohydrin0.9311.5~5.0[9]

Table 2: Kinetic parameters for cassava leaf hydroxynitrile lyase.

Experimental Protocols

Accurate quantification of this compound, enzyme activity, and resulting cyanide is essential for research and safety assessment. The following sections provide detailed methodologies for key assays.

Protocol for Linamarase Activity Assay

This protocol determines the activity of linamarase by quantifying the amount of hydrogen cyanide released from this compound over a specific period.

Materials:

  • Enzyme extract

  • This compound solution (13 mM)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Reagents for cyanide quantification (see Protocol 3.2)

  • Incubator or water bath (37°C)

  • Stoppered reaction vessels

Procedure:

  • Prepare a reaction mixture in a stoppered vessel containing 100 mM sodium phosphate buffer (pH 6.8) and 13 mM this compound.[10]

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known volume of the enzyme extract to the vessel.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[10] It is recommended to perform a time-course experiment with different enzyme dilutions to ensure the reaction rate is linear.

  • Stop the reaction by adding a reagent that halts enzymatic activity and facilitates cyanide measurement (e.g., 0.2 M NaOH).

  • Quantify the liberated hydrogen cyanide using a suitable method, such as the spectrophotometric assay described below (Protocol 3.2).

  • Calculate enzyme activity, typically expressed as micromoles of HCN produced per minute per milligram of protein (µmol/min/mg).

Protocol for Spectrophotometric Determination of Cyanide

This method is based on the König reaction, where cyanide is converted to cyanogen (B1215507) chloride, which then reacts with a pyridine-barbituric acid reagent to form a colored product.

Materials:

  • Sample containing cyanide (e.g., from linamarase assay)

  • Chloramine-T solution (1.0 g in 100 mL deionized water, prepare fresh).[7]

  • Pyridine-barbituric acid reagent:

    • Place 15 g of barbituric acid in a 250 mL volumetric flask.[7]

    • Add a small amount of water to wet the powder.

    • Add 75 mL of pyridine (B92270) and mix.[7]

    • Add 15 mL of concentrated HCl, mix, and cool to room temperature.[7]

    • Dilute to 250 mL with deionized water. Store in a cool, dark place.[7]

  • Phosphate buffer (pH 6.0-7.0)

  • Sodium hydroxide (B78521) (NaOH) solution (0.2 M)

  • Spectrophotometer

Procedure:

  • Take an aliquot of the sample (e.g., the stopped reaction mixture from Protocol 3.1) containing cyanide. If the sample is strongly alkaline (from NaOH), neutralize it and buffer to a pH between 6.0 and 7.0.

  • To the buffered sample, add 0.5 mL - 2 mL of Chloramine-T solution and mix. Let the reaction proceed for exactly 2 minutes.[10]

  • Immediately add 5 mL of the pyridine-barbituric acid reagent and mix well.[10]

  • Allow 8-15 minutes for color development.[7][10]

  • Measure the absorbance of the resulting violet-blue solution at 578-600 nm against a reagent blank.[2][10]

  • Determine the cyanide concentration from a standard curve prepared using known concentrations of potassium cyanide (KCN).

Protocol for HPLC Quantification of this compound

High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS/MS) provides a highly specific and sensitive method for the direct quantification of this compound.

Materials:

  • Cassava tissue or other plant material

  • Extraction solvent: Acetonitrile-water (3:1, v/v)[11]

  • Solid-Phase Extraction (SPE) cartridge (e.g., amino-propyl) for cleanup[11]

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm)[5]

  • Mass spectrometer

Procedure:

  • Extraction: Homogenize a known weight of the sample material with the acetonitrile-water extraction solvent. Centrifuge to pellet solids and collect the supernatant.

  • Cleanup: Pass the supernatant through an amino SPE cartridge to remove interfering compounds. Elute the this compound fraction according to the cartridge manufacturer's instructions.

  • Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture such as water and acetonitrile (B52724) (e.g., 8:2 v/v).[12]

    • Detection: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high specificity. Monitor for the characteristic fragmentation of this compound (e.g., m/z 246.1 → m/z 161.0).[13]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area to a standard curve generated with purified this compound.

The workflow for quantifying this compound and cyanide from a plant sample is summarized in the diagram below.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Pathways cluster_this compound A: this compound Quantification cluster_activity B: Linamarase Activity start Plant Tissue (e.g., Cassava Root) homogenize Homogenize in Buffer or Extraction Solvent start->homogenize centrifuge Centrifuge to Clarify homogenize->centrifuge extract Clarified Extract centrifuge->extract spe Solid-Phase Extraction (Cleanup) extract->spe To Pathway A assay Incubate with Exogenous this compound extract->assay To Pathway B hplc HPLC-MS/MS Analysis spe->hplc result_lin [this compound] hplc->result_lin cn_quant Spectrophotometric Cyanide Assay assay->cn_quant result_act Enzyme Activity cn_quant->result_act

Figure 2: Experimental workflow for this compound and enzyme activity analysis.

References

Linamarin Metabolism in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic pathways governing linamarin, a cyanogenic glucoside, in insects. It covers the sequestration, bioactivation, and detoxification of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes. This document is intended to serve as a comprehensive resource for professionals in biological research and drug development.

Introduction to this compound in Insects

This compound is a cyanogenic glucoside derived from the amino acid L-valine, found in various plant species, notably cassava (Manihot esculenta) and lima beans (Phaseolus lunatus)[1]. For many herbivorous insects, this compound represents a potent defensive compound in their host plants[2][3]. However, a number of specialized insect species have evolved sophisticated biochemical mechanisms to not only tolerate but also utilize these compounds for their own defense[2][4]. These insects, particularly within the Lepidoptera (e.g., Heliconius butterflies and Zygaena moths), can sequester this compound from their diet or, in some cases, synthesize it de novo[5][6][7].

The toxicity of this compound is not inherent but is realized upon its enzymatic hydrolysis, a process known as cyanogenesis[4][7]. Tissue damage, such as that caused by an herbivore, brings the stored glucoside into contact with β-glucosidase enzymes (linamarase), initiating a two-step breakdown that releases toxic hydrogen cyanide (HCN)[7][8].

Sequestration and De Novo Biosynthesis

Specialist insects have developed strategies to overcome the cyanogenic defenses of their host plants. One primary strategy is the sequestration of intact cyanogenic glucosides from ingested plant material[2][3][5]. For instance, larvae of the six-spot burnet moth (Zygaena filipendulae) and various Heliconius butterflies effectively sequester this compound and its analog lotaustralin[5][6][9]. These sequestered compounds are then stored, often in the hemolymph and integument, for use in their own defense against predators[10].

Some species, including Z. filipendulae and Heliconius butterflies, also possess the capability for de novo biosynthesis of this compound and lotaustralin, providing a defense mechanism independent of their larval diet[5][6][7]. This dual strategy of sequestration and biosynthesis allows for a flexible and robust chemical defense throughout the insect's life cycle[9][10]. In some cases, these compounds are even transferred from males to females as a nuptial gift during mating[4].

The this compound Catabolic Pathway: Bioactivation

The bioactivation of this compound is a critical process for chemical defense in insects that utilize cyanogenesis. It involves the enzymatic breakdown of the stored, non-toxic glucoside into its toxic components.

Enzymatic Hydrolysis

The key enzyme initiating this cascade is a specific β-glucosidase (EC 3.2.1.21), commonly referred to as linamarase [11]. In insects like Z. filipendulae, linamarase is spatially separated from its substrate, this compound, to prevent auto-toxicity. The enzyme is located in the haemocytes, while this compound is stored in the haemoplasma (the fluid component of the hemolymph)[5]. When the insect's integument is ruptured by a predator, the haemocytes lyse, releasing linamarase, which then mixes with the this compound in the haemoplasma, triggering the rapid release of HCN[5].

The hydrolysis of this compound yields glucose and an unstable intermediate, acetone (B3395972) cyanohydrin[1].

Spontaneous Decomposition

Acetone cyanohydrin is unstable, particularly at pH levels above 5.0, and spontaneously decomposes to form acetone and hydrogen cyanide (HCN)[8]. HCN is a potent metabolic poison that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria[7].

Detoxification of Hydrogen Cyanide

Insects that metabolize cyanogenic glucosides must possess efficient mechanisms to detoxify the resulting HCN to avoid its lethal effects. Two primary pathways have been identified in insects.

The β-Cyanoalanine Pathway

The most prominent HCN detoxification route in Lepidoptera is the β-cyanoalanine pathway[7][12]. This pathway is catalyzed by the enzyme β-cyanoalanine synthase (CAS) (EC 4.4.1.9), which converts HCN and the amino acid L-cysteine into the non-toxic amino acid β-cyanoalanine and hydrogen sulfide[7][12]. This enzyme is typically located in the mitochondria, the primary target of cyanide toxicity[13].

The Rhodanese Pathway

Another significant detoxification mechanism is the rhodanese pathway. The enzyme rhodanese (thiosulfate sulfurtransferase, EC 2.8.1.1) catalyzes the transfer of a sulfane sulfur atom from a donor, such as thiosulfate (B1220275), to cyanide, forming the much less toxic thiocyanate (B1210189) (SCN⁻)[7][12]. While rhodanese activity is widespread among insects, it is considered the main detoxification pathway in arthropods other than butterflies and moths[7][12].

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolism in selected insects.

Table 1: Concentration of Cyanogenic Glucosides in Heliconius Butterflies

SpeciesMimicry RingTotal Cyanide (μg CN / mg dry weight)Reference
Heliconius numataTiger2.241 ± 0.74[5]
Heliconius melpomenePostman2.601 ± 0.96[5]
Heliconius dorisBlue & Postman4.183 ± 1.43[5]
Eueides isabelaTiger4.17 µg/mg[2]
Heliconius atthisPostman4.61 µg/mg[2]

Table 2: Kinetic Parameters of β-Glucosidases (Linamarase)

Enzyme SourceSubstrateKmVmaxpH OptimumReference
Hamster caecumThis compound7.33 mM1.04 nmol/min/mg protein-[7]
Saccharomyces cerevisiae (Engineered)This compound0.5 - 0.9 µM10.0 - 13.0 µmol/min6.8[6]
Cassava (Manihot esculenta)This compound1.4 mM-6.0

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in insects.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from insect tissues.

1. Sample Preparation and Extraction: a. Collect and weigh insect tissue (e.g., whole body, hemolymph, or specific organs). Immediately freeze in liquid nitrogen to halt enzymatic activity and grind to a fine powder using a mortar and pestle. b. Transfer the powdered tissue to a microcentrifuge tube. c. Add an acidified methanol (B129727) solution (e.g., 80% methanol with 0.1% formic acid) to the tissue at a ratio of 10:1 (v/w). Acidified methanol is effective at extracting this compound in its intact form. d. Vortex the sample thoroughly and sonicate for 15-20 minutes in a water bath. e. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step may be employed[4]. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis: a. Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]. b. Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (e.g., 80:20 v/v) is often sufficient. For better separation from other compounds, a gradient elution may be necessary. c. Flow Rate: Set a flow rate of approximately 1.0 mL/min. d. Detection: Monitor the eluent using a UV detector at a wavelength of 210-220 nm[4]. e. Quantification: Prepare a standard curve using pure this compound of known concentrations. Calculate the concentration in the insect sample by comparing its peak area to the standard curve.

β-Glucosidase (Linamarase) Activity Assay

This spectrophotometric assay measures the activity of β-glucosidase using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a colored product upon hydrolysis.

1. Reagent Preparation: a. Assay Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.0. b. Substrate Solution: 10 mM pNPG in assay buffer. c. Stop Solution: 0.4 M NaOH-glycine buffer, pH 10.8. d. Enzyme Extract: Homogenize insect tissue (e.g., gut, hemolymph) in ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant as the crude enzyme extract.

2. Assay Procedure: a. In a microtiter plate or microcentrifuge tube, combine 50 µL of assay buffer, 25 µL of enzyme extract, and 25 µL of the 10 mM pNPG substrate solution. b. Incubate the reaction mixture at an optimal temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes). c. Terminate the reaction by adding 100 µL of the stop solution. The addition of a high-pH buffer develops the yellow color of the p-nitrophenol product. d. Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or plate reader. e. Quantification: Create a standard curve using p-nitrophenol to determine the amount of product released. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.

Rhodanese Activity Assay

This colorimetric assay measures the formation of thiocyanate (SCN⁻) from the reaction between cyanide and a sulfur donor, catalyzed by rhodanese.

1. Reagent Preparation: a. Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 8.6[11]. b. Substrate 1: 250 mM Potassium Cyanide (KCN) solution in assay buffer. (Caution: KCN is extremely toxic) [11]. c. Substrate 2: 125 mM Sodium Thiosulfate (Na₂S₂O₃) solution[11]. d. Stop/Color Reagent: 410 mM Ferric Nitrate (B79036) (Fe(NO₃)₃) in 14% nitric acid[11]. e. Enzyme Extract: Prepare a tissue homogenate in a suitable buffer and centrifuge to obtain a clear supernatant.

2. Assay Procedure: a. In a test tube within a fume hood, combine 0.30 mL of assay buffer, 0.50 mL of sodium thiosulfate solution, and 0.25 mL of KCN solution[11]. b. Equilibrate the mixture to 25°C. c. Initiate the reaction by adding a known volume of the enzyme extract (e.g., 0.20 mL). d. Incubate for a precise time (e.g., 5 minutes) at 25°C. e. Stop the reaction by adding 0.25 mL of 37% formaldehyde, followed immediately by 1.25 mL of the ferric nitrate reagent. This reagent forms a colored complex with the thiocyanate product. f. Centrifuge the tubes to pellet any precipitate. g. Measure the absorbance of the supernatant at 460 nm[11]. h. Quantification: Use a standard curve prepared with known concentrations of potassium thiocyanate (KSCN) to calculate the amount of product formed.

β-Cyanoalanine Synthase (CAS) Activity Assay

This assay is based on the detection of hydrogen sulfide (B99878) (H₂S), a product of the reaction between L-cysteine and cyanide.

1. Reagent Preparation: a. Assay Buffer: Tris-HCl buffer (e.g., 0.1 M, pH 9.0). b. Substrate 1: L-cysteine solution. c. Substrate 2: Potassium Cyanide (KCN) solution. (Caution: KCN is extremely toxic) . d. Color Reagent (Methylene Blue Formation): This typically involves a zinc acetate solution to trap H₂S, followed by the addition of N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic solution.

2. Assay Procedure: a. The reaction is typically carried out in a sealed vial to trap the volatile H₂S product. b. The main reaction vial contains the assay buffer, enzyme extract, and L-cysteine. A separate center well or a connected trap contains a zinc acetate solution to capture the H₂S. c. The reaction is initiated by injecting the KCN solution into the main vial. d. The mixture is incubated at an optimal temperature (e.g., 30°C) for a set time. e. After incubation, the reaction is stopped (e.g., with trichloroacetic acid). f. The colorimetric reagents are added to the zinc acetate trap to convert the trapped sulfide into methylene (B1212753) blue. g. The absorbance of the methylene blue is measured at approximately 670 nm. h. Quantification: A standard curve is prepared using known concentrations of sodium sulfide (Na₂S) to quantify the amount of H₂S produced.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core metabolic pathways and a generalized experimental workflow.

Linamarin_Metabolism cluster_catabolism Bioactivation Pathway cluster_detox HCN Detoxification Pathways This compound This compound (Cyanogenic Glucoside) Glucose Glucose This compound->Glucose Acetone_Cyanohydrin Acetone Cyanohydrin (Unstable Intermediate) This compound->Acetone_Cyanohydrin β-Glucosidase (Linamarase) Acetone Acetone Acetone_Cyanohydrin->Acetone HCN Hydrogen Cyanide (HCN) (Toxic) Acetone_Cyanohydrin->HCN Spontaneous Decomposition Beta_Cyanoalanine β-Cyanoalanine (Non-toxic) HCN->Beta_Cyanoalanine β-Cyanoalanine Synthase (CAS) Thiocyanate Thiocyanate (SCN⁻) (Less toxic) HCN->Thiocyanate Rhodanese L_Cysteine L-Cysteine L_Cysteine->Beta_Cyanoalanine Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->Thiocyanate

Caption: Metabolic fate of this compound in insects.

Experimental_Workflow Insect_Tissue 1. Insect Tissue Collection (e.g., Hemolymph, Gut) Homogenization 2. Homogenization (in appropriate buffer) Insect_Tissue->Homogenization Centrifugation 3. Centrifugation (to obtain supernatant) Homogenization->Centrifugation Supernatant 4. Supernatant (Crude Extract) Centrifugation->Supernatant Quantification 5a. Analyte Quantification (e.g., HPLC for this compound) Supernatant->Quantification Chemical Analysis Enzyme_Assay 5b. Enzyme Activity Assay (e.g., Spectrophotometry) Supernatant->Enzyme_Assay Functional Analysis Data_Analysis 6. Data Analysis (Concentrations, Kinetic Parameters) Quantification->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: General workflow for analyzing this compound and related enzymes.

References

The Genetic Architecture of Linamarin Production in Cassava: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cassava (Manihot esculenta Crantz) is a vital staple crop for millions globally, yet its utility is hampered by the presence of the cyanogenic glucosides linamarin and lotaustralin (B1675156). Ingestion of improperly processed cassava can lead to cyanide poisoning, posing a significant health risk. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing the biosynthesis of this compound, the predominant cyanogenic glucoside in cassava. It is intended for researchers, scientists, and drug development professionals engaged in cassava biofortification, metabolic engineering, and the study of plant secondary metabolism. This document details the core biosynthetic pathway, key enzymatic players, and the regulatory networks that control cyanogenic glucoside accumulation. Furthermore, it furnishes detailed experimental protocols for gene expression analysis, this compound quantification, and genetic modification, alongside quantitative data on this compound content and enzyme kinetics to support advanced research and development efforts.

Introduction

Cassava's resilience to adverse environmental conditions makes it a cornerstone of food security in many tropical and subtropical regions. However, the endogenous production of this compound and its structural analog lotaustralin necessitates extensive post-harvest processing to mitigate the risk of cyanide exposure. This compound, derived from the amino acid L-valine, and lotaustralin, from L-isoleucine, are stored in the plant vacuole and serve as defense compounds.[1][2] When plant tissues are damaged, these glucosides are brought into contact with the cell wall-associated enzyme linamarase, initiating a two-step hydrolysis that releases toxic hydrogen cyanide (HCN).[2][3]

Understanding the genetic underpinnings of this compound production is paramount for developing low-cyanogen or acyanogenic cassava varieties through conventional breeding or biotechnological approaches. This guide synthesizes current knowledge on the topic, offering a comprehensive resource for the scientific community.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process primarily occurring in the leaves, from where it is transported to the roots for storage.[4][5][6] The pathway involves two key cytochrome P450 monooxygenases and a UDP-glucosyltransferase.

The initial and rate-limiting step is the conversion of L-valine to an E/Z-oxime, a reaction catalyzed by the multifunctional cytochrome P450 enzymes CYP79D1 and CYP79D2.[6][7] These paralogous genes are crucial for the biosynthesis of both this compound and lotaustralin.[5][7] Subsequently, the oxime is converted to acetone (B3395972) cyanohydrin by another cytochrome P450, CYP71E7.[7] The final step involves the glucosylation of acetone cyanohydrin by a UDP-glucosyltransferase (UGT), specifically UGT85K family members, to form the stable this compound molecule.[6][7][8]

Linamarin_Biosynthesis_Pathway cluster_precursor Precursor Amino Acid cluster_intermediates Intermediates cluster_product Final Product L-Valine L-Valine Valine-Oxime Valine-Oxime L-Valine->Valine-Oxime CYP79D1 / CYP79D2 Acetone_Cyanohydrin Acetone Cyanohydrin Valine-Oxime->Acetone_Cyanohydrin CYP71E7 This compound This compound Acetone_Cyanohydrin->this compound UGT85K

Figure 1: The biosynthetic pathway of this compound in cassava.

Genetic Regulation of this compound Production

The expression of the core biosynthetic genes is tightly regulated at the transcriptional level, influenced by developmental stage, tissue type, and environmental cues.

Transcriptional Regulation

Studies have shown that the transcript levels of CYP79D1, CYP79D2, and CYP71E7 are spatially and temporally correlated, with high expression in the shoot apex and young leaves, the primary sites of this compound synthesis.[7] The expression of these genes exhibits a diurnal rhythm, with transcript levels increasing during the night and decreasing after the onset of light.[8] This suggests a complex interplay of light-responsive and circadian clock-related regulatory elements in their promoters.[8]

Recent research has implicated basic helix-loop-helix (bHLH) transcription factors in the regulation of cyanogenic glucoside biosynthesis.[9] In cassava, silencing of MebHLH72 and MebHLH114 resulted in a significant decrease in this compound content in leaves, indicating their role as positive regulators of the pathway.[9]

Regulatory_Network cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Light Light CYP79D1_D2 CYP79D1/D2 Light->CYP79D1_D2 - CYP71E7 CYP71E7 Light->CYP71E7 - Developmental_Cues Developmental Cues MebHLH72 MebHLH72 Developmental_Cues->MebHLH72 + MebHLH114 MebHLH114 Developmental_Cues->MebHLH114 + Nitrogen_Availability Nitrogen Availability Nitrogen_Availability->CYP79D1_D2 + MebHLH72->CYP79D1_D2 MebHLH114->CYP79D1_D2 Linamarin_Biosynthesis This compound Biosynthesis CYP79D1_D2->Linamarin_Biosynthesis CYP71E7->Linamarin_Biosynthesis UGT85K UGT85K UGT85K->Linamarin_Biosynthesis LCMS_Workflow Sample_Collection 1. Sample Collection (Leaves/Tubers) Grinding 2. Freeze-drying & Grinding Sample_Collection->Grinding Extraction 3. Extraction (80% Methanol) Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Filtration (0.22 µm filter) Centrifugation->Filtration LC_MS_Analysis 6. LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Analysis 7. Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Chemical Synthesis of Linamarin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of linamarin, a naturally occurring cyanogenic glucoside, and its structural analogs. The document details the core methodologies for synthesis, including the preparation of key precursors and stereoselective glycosylation reactions. All quantitative data from cited experiments are summarized in structured tables for comparative analysis. Furthermore, this guide presents detailed experimental protocols and visual diagrams of the synthetic workflows to facilitate a deeper understanding and practical application of these synthetic strategies.

Introduction to this compound and its Significance

This compound, chemically known as 2-(β-D-glucopyranosyloxy)-2-methylpropanenitrile, is a cyanogenic glucoside found in various plant species, most notably in cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and flax (Linum usitatissimum).[1] Its biological role is primarily defensive, as enzymatic hydrolysis of this compound releases toxic hydrogen cyanide.[1] Beyond its natural occurrence, there is growing interest in the synthesis of this compound and its analogs for various research applications, including toxicological studies, the development of enzyme inhibitors, and as potential anticancer agents.[2] The controlled chemical synthesis of these compounds is crucial for accessing pure materials for biological evaluation and for creating novel derivatives with modified properties.

General Synthetic Strategy

The chemical synthesis of this compound and its analogs generally follows a convergent approach, which involves two main stages:

  • Synthesis of the Aglycone (Cyanohydrin) Moiety: This involves the preparation of acetone (B3395972) cyanohydrin (for this compound) or its corresponding analogs.

  • Stereoselective Glycosylation: The cyanohydrin is then coupled with a protected glucose donor to form the characteristic β-glycosidic bond.

  • Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the target cyanogenic glucoside.

A key challenge in the synthesis of this compound is the stereoselective formation of the β-glycosidic linkage with the tertiary alcohol of the cyanohydrin.

Synthesis of the Aglycone: Acetone Cyanohydrin and its Analogs

The aglycone of this compound is acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile). Its synthesis, and that of its analogs, is a critical first step.

Synthesis of Acetone Cyanohydrin

A common laboratory preparation of acetone cyanohydrin involves the reaction of acetone with a cyanide source, such as sodium cyanide, followed by acidification.[3]

Experimental Protocol: Synthesis of Acetone Cyanohydrin [3]

  • A solution of sodium cyanide (9.7 moles) in water (1.2 L) and acetone (12.3 moles) is prepared in a three-necked flask equipped with a stirrer and thermometer, and cooled in an ice bath to 15°C.

  • 40% sulfuric acid (8.5 moles) is added dropwise over three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.

  • The organic layer, if formed, is separated. The aqueous layer is filtered to remove sodium bisulfate, and the salt is washed with acetone.

  • The combined filtrate and washings are extracted three times with diethyl ether.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is distilled under reduced pressure to yield acetone cyanohydrin (boiling point: 78–82°C at 15 mm Hg).

Table 1: Quantitative Data for Acetone Cyanohydrin Synthesis

ReactantMolesYield (g)Yield (%)Boiling Point (°C/mmHg)
Sodium Cyanide9.7640-65077-7878-82/15
Acetone12.3
Sulfuric Acid (40%)8.5
Synthesis of Acetone Cyanohydrin Analogs

The synthesis of this compound analogs with modifications in the aglycone requires the preparation of corresponding cyanohydrin analogs. This can be achieved by reacting different ketones or aldehydes with a cyanide source. For example, the synthesis of 2-hydroxy-2-methylbutanenitrile, the aglycone of the this compound analog lotaustralin, is accomplished by reacting 2-butanone (B6335102) with sodium cyanide.

Stereoselective Glycosylation

The formation of the β-glycosidic bond is a pivotal step in the synthesis of this compound. The Koenigs-Knorr reaction is a classical and effective method for this transformation.[4][5][6] This reaction typically involves the use of a glycosyl halide donor with a promoter, such as a silver or mercury salt.

A facile, three-step synthesis of this compound has been reported, which utilizes an O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate as the glycosyl donor and proceeds via an α-hydroxyamide intermediate.[7]

Glycosylation via an α-Hydroxyamide Intermediate

This method avoids the direct and often challenging glycosylation of the tertiary cyanohydrin.

Logical Workflow for this compound Synthesis

G cluster_0 Aglycone Precursor Synthesis cluster_1 Glycosylation and Cyanohydrin Formation cluster_2 Final Product Formation Amino_Acid α-Amino Acid (e.g., Valine) Hydroxy_Ester α-Hydroxy Ester Amino_Acid->Hydroxy_Ester van Slyke Reaction Hydroxy_Amide α-Hydroxy Amide Hydroxy_Ester->Hydroxy_Amide Ammonolysis Glycosyl_Amide Glycosyl Amide Hydroxy_Amide->Glycosyl_Amide Glycosylation Glycosyl_Donor Protected Glucose Donor (e.g., Trichloroacetimidate) Glycosyl_Donor->Glycosyl_Amide Protected_this compound Protected this compound (Cyanohydrin Glycoside) Glycosyl_Amide->Protected_this compound Dehydration This compound This compound Protected_this compound->this compound Deprotection

Caption: Synthetic workflow for this compound via an α-hydroxyamide intermediate.

Experimental Protocol: Synthesis of 2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyloxy)isobutyramide [8]

  • A protected glucose donor, O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate, is reacted with 2-hydroxyisobutyramide.

  • The glycosylation is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).

  • The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures (e.g., -50°C to -20°C).

  • The resulting glycosyl amide is then purified by column chromatography.

Table 2: Quantitative Data for the Glycosylation Step

Glycosyl DonorGlycosyl AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)
O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate2-hydroxyisobutyramideBF₃·OEt₂Dichloromethane-50 to -202.5>80
Dehydration to Form the Cyanohydrin

The glycosyl amide is then dehydrated to form the protected cyanogenic glucoside.

Experimental Protocol: Dehydration of the Glycosyl Amide [8]

  • A solution of dimethyl sulfoxide (B87167) (DMSO) and the glycosyl amide in dichloromethane is cooled to -78°C.

  • Oxalyl chloride is added, followed by triethylamine.

  • The reaction mixture is stirred at -78°C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted, dried, and purified.

Deprotection

The final step is the removal of the acetyl protecting groups from the sugar moiety to yield this compound. This is typically achieved under basic conditions.

Experimental Protocol: Deprotection of Acetylated this compound

  • The protected this compound is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide (B1231860) is added.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to give the final product.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by modifying either the aglycone or the sugar moiety.

  • Aglycone Analogs: By using different α-hydroxy amides in the glycosylation step, a variety of aglycone structures can be introduced. For example, using an α-hydroxy amide derived from isoleucine would lead to the synthesis of lotaustralin.

  • Sugar Analogs: The use of different protected sugar donors (e.g., galactose, mannose) would result in analogs with a modified carbohydrate portion.

Characterization of Synthetic this compound

The identity and purity of synthetic this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMRCharacteristic signals for the anomeric proton of glucose, the methyl groups of the aglycone, and the sugar protons.[9][10]
¹³C NMRResonances for the nitrile carbon, the quaternary carbon of the aglycone, the anomeric carbon, and other sugar carbons.
Mass Spectrometry (LC-MS)Molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺ at m/z 270).[9]
Infrared (IR) SpectroscopyAbsorption bands for the hydroxyl groups, the nitrile group, and the glycosidic linkage.

Biological Pathways and Considerations

This compound's biological activity is primarily linked to its degradation pathway, which releases hydrogen cyanide.

This compound Degradation Pathway

G This compound This compound Glucose Glucose This compound->Glucose Linamarase (β-glucosidase) Acetone_Cyanohydrin Acetone Cyanohydrin This compound->Acetone_Cyanohydrin Linamarase (β-glucosidase) Acetone Acetone Acetone_Cyanohydrin->Acetone Hydroxynitrile Lyase or Spontaneous HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN Hydroxynitrile Lyase or Spontaneous

Caption: Enzymatic degradation pathway of this compound.[11]

The biosynthesis of this compound in plants involves a multi-step enzymatic pathway starting from the amino acid L-valine.

This compound Biosynthesis Pathway

G L_Valine L-Valine N_Hydroxyvaline N-Hydroxyvaline L_Valine->N_Hydroxyvaline CYP79D1/D2 Oxime 2-Methylpropanal Oxime N_Hydroxyvaline->Oxime CYP79D1/D2 Acetone_Cyanohydrin Acetone Cyanohydrin Oxime->Acetone_Cyanohydrin CYP71E7 This compound This compound Acetone_Cyanohydrin->this compound UDPG-glucosyltransferase UDPG UDP-Glucose UDPG->this compound

Caption: Biosynthetic pathway of this compound from L-valine in plants.[12]

Conclusion

The chemical synthesis of this compound and its analogs is a challenging yet achievable goal for organic chemists. The methodologies outlined in this guide, particularly the strategy involving glycosylation of α-hydroxy amides followed by dehydration, provide a viable route to these important biological molecules. The ability to synthesize these compounds and their derivatives will undoubtedly facilitate further research into their biological functions and potential therapeutic applications. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and toxicology.

References

An In-depth Technical Guide to Linamarin Degradation Products and Their Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linamarin, a cyanogenic glucoside prevalent in dietary staples such as cassava and lima beans, represents a significant concern in food safety and toxicology.[1] While this compound itself exhibits low acute toxicity, its enzymatic degradation yields highly toxic compounds, primarily hydrogen cyanide (HCN).[1] This guide provides a comprehensive technical overview of the this compound degradation pathway, the toxicological profiles of its breakdown products, and the cellular mechanisms of toxicity. Detailed experimental protocols for the quantification of this compound and its metabolites, assessment of enzyme activity, and evaluation of toxicity are presented. Furthermore, this document summarizes key quantitative toxicological data and visually represents the relevant biochemical and signaling pathways to support research and development in this field.

The this compound Degradation Pathway

This compound is a glucoside of acetone (B3395972) cyanohydrin.[1] Its degradation is a two-step enzymatic process that releases hydrogen cyanide, a process known as cyanogenesis.[2]

  • Step 1: Hydrolysis of this compound. The initial step involves the hydrolysis of this compound by the enzyme β-glucosidase, specifically linamarase (EC 3.2.1.21).[2] This reaction cleaves the glycosidic bond, releasing glucose and acetone cyanohydrin.[2]

  • Step 2: Decomposition of Acetone Cyanohydrin. Acetone cyanohydrin is an unstable intermediate that can decompose to form hydrogen cyanide (HCN) and acetone.[3] This decomposition can occur spontaneously, particularly at pH values above 5.0, or it can be catalyzed by the enzyme hydroxynitrile lyase (HNL) (EC 4.1.2.47).[4]

Figure 1: Enzymatic degradation pathway of this compound.

Toxicity of this compound and its Degradation Products

The toxicity associated with this compound-containing foods is primarily due to its degradation products, acetone cyanohydrin and hydrogen cyanide. This compound itself is considered to have low acute toxicity as it is rapidly excreted in the urine.

[1]#### 2.1 Acetone Cyanohydrin Toxicity

Acetone cyanohydrin is classified as an extremely hazardous substance. I[5]ts toxicity stems from its ready decomposition to the highly toxic hydrogen cyanide upon contact with water. S[5]ymptoms of mild exposure include headache, dizziness, nausea, and irritation of the eyes, nose, and throat. S[6]evere exposure can lead to convulsions and death.

[5]#### 2.2 Hydrogen Cyanide (HCN) Toxicity

Hydrogen cyanide is a potent and rapidly acting poison. I[7]ts primary mechanism of toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. T[8]his inhibition blocks cellular respiration, leading to cytotoxic hypoxia. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable.

[8]The clinical effects of cyanide poisoning are rapid and include headache, dizziness, shortness of breath, and vomiting. H[2]igher exposures can lead to seizures, coma, and cardiac arrest.

[2]#### 2.3 Acetone Toxicity

Acetone, the other degradation product, is significantly less toxic than hydrogen cyanide. It can cause irritation to the eyes, nose, and throat. A[9][10]t high concentrations, it can lead to central nervous system depression, with symptoms such as headache, dizziness, and confusion. H[9][11]owever, in the context of this compound degradation, the toxicity of hydrogen cyanide is the overwhelming concern.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its degradation products.

Table 1: this compound Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50/Toxicity ValueReference
This compoundHamsterOral120-140 mg/kg (associated with maternal toxicity and teratogenic effects)[12]
This compoundRatOral (in cassava juice)0.075-0.30 mg/kg (neurotoxic effects observed)[11]

Table 2: Acetone Cyanohydrin Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
Acetone CyanohydrinRatSubcutaneous8.5 mg/kg[5]
Acetone CyanohydrinMouseIntraperitoneal1 mg/kg[5]
Acetone CyanohydrinRabbitOral13.5 mg/kg[5]
Acetone CyanohydrinRabbitDermal17 mg/kg[5]

Table 3: Hydrogen Cyanide Toxicity Data

CompoundTest SpeciesRoute of AdministrationLC50/LD50 ValueReference
Hydrogen CyanideRatInhalation (5 min)369 ppm[7]
Hydrogen CyanideRatInhalation (15 min)196 ppm[7]
Hydrogen CyanideRatInhalation (30 min)173 ppm[7]
Hydrogen CyanideRatInhalation (60 min)139 ppm[7]
Hydrogen CyanideMouseInhalation (30 min)166 ppm[7]
Hydrogen CyanideRabbitInhalation (30 min)189 ppm[7]
Hydrogen CyanideRatOral3-4 mg/kg[3]
Hydrogen CyanideRabbitOral2-3 mg/kg[3]
Hydrogen CyanideRabbitDermal7-10 mg/kg[3]
Hydrogen CyanideHumanInhalation110-135 ppm (fatal after 0.5-1 hour)[13]

Table 4: Acetone Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50/LC50 ValueReference
AcetoneRatOral5800 mg/kg[14]
AcetoneMouseOral3000 mg/kg[14]
AcetoneRabbitOral5340 mg/kg[14]
AcetoneRatInhalation (8 hours)50100 mg/m³[14]
AcetoneMouseInhalation (4 hours)44000 mg/m³[14]

Cellular Signaling Pathways and Detoxification

Cyanide's Effect on Cellular Respiration and Apoptosis

As previously mentioned, the primary target of cyanide is cytochrome c oxidase. Inhibition of this enzyme disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This cellular stress can trigger apoptotic pathways.

dot

Cyanide_Toxicity_Pathway HCN Hydrogen Cyanide (HCN) CytC_Oxidase Cytochrome c Oxidase (Complex IV) HCN->CytC_Oxidase Inhibits ETC Electron Transport Chain Inhibition CytC_Oxidase->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Figure 2: Simplified signaling pathway of cyanide-induced apoptosis.
In Vivo Detoxification of Cyanide

The body has a natural defense mechanism against cyanide poisoning, primarily mediated by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase, EC 2.8.1.1). Rhodanese catalyzes the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to cyanide, converting it to the much less toxic thiocyanate (B1210189). Thiocyanate is then excreted in the urine.

dot

Cyanide_Detoxification Cyanide Cyanide (CN-) Thiocyanate Thiocyanate (SCN-) (Less Toxic) Cyanide->Thiocyanate Rhodanese Thiosulfate Thiosulfate (S2O3^2-) Sulfite Sulfite (SO3^2-) Thiosulfate->Sulfite Rhodanese

Figure 3: The rhodanese-mediated detoxification of cyanide.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound and its degradation products.

Quantification of this compound and Cyanide

5.1.1 Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification

This method offers high sensitivity and specificity for the quantification of intact this compound.

[15][16]* Sample Preparation: Extract this compound from the plant material (e.g., cassava leaves or tubers) using acidified methanol. This method has been shown to yield high amounts of intact this compound. *[15][16] Chromatographic Separation: Utilize a reverse-phase C18 column with a mobile phase of water and acetonitrile (B52724) (e.g., 8:2 v/v). *[15][16] Mass Spectrometric Detection: Quantify this compound using a mass spectrometer set to detect the specific mass-to-charge ratio of the this compound molecule.

5.1.2 Picric Acid Method for Cyanide Quantification

This colorimetric assay is a simple and widely used method for determining total cyanide content.

[7][17][18][19][20]* Principle: In an alkaline solution, cyanide reacts with picric acid to form a reddish-colored isopurpuric acid. The intensity of the color, measured spectrophotometrically, is proportional to the cyanide concentration. *[17] Procedure Outline:

  • Liberate hydrogen cyanide from the sample through acid hydrolysis.
  • Trap the liberated HCN in an alkaline solution (e.g., sodium hydroxide).
  • Add an alkaline picrate (B76445) solution to the trapping solution.
  • Incubate to allow for color development.
  • Measure the absorbance at approximately 510-520 nm. [17][20] 6. Quantify the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of cyanide.

Enzyme Activity Assays

5.2.1 Linamarase Activity Assay

  • Principle: The activity of linamarase can be determined by measuring the rate of release of p-nitrophenol from the artificial substrate p-nitrophenyl-β-D-glucopyranoside.

  • Procedure Outline: [21] 1. Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0) and the substrate. 2. Add the enzyme extract to initiate the reaction. 3. Incubate at a controlled temperature (e.g., 37°C). 4. Stop the reaction by adding a strong base (e.g., sodium carbonate). 5. Measure the absorbance of the liberated p-nitrophenol at 400-420 nm.

5.2.2 Hydroxynitrile Lyase (HNL) Activity Assay

  • Principle: HNL activity can be assayed by monitoring the decomposition of a cyanohydrin substrate. A common method involves detecting the liberated hydrogen cyanide. *[22] Procedure Outline (HCN Detection): [22] 1. Incubate the enzyme with a cyanohydrin substrate (e.g., acetone cyanohydrin). 2. The liberated HCN is then quantified using a colorimetric method, such as the König reaction, where cyanide reacts with a chlorinating agent and then with isonicotinic acid and barbituric acid to form a colored product that can be measured spectrophotometrically at around 600 nm.

[22]5.2.3 Rhodanese Activity Assay

  • Principle: The activity of rhodanese is determined by measuring the rate of thiocyanate formation from cyanide and a sulfur donor. *[23][24][25][26] Procedure Outline: [23] 1. Prepare a reaction mixture containing potassium phosphate buffer (pH 8.6), sodium thiosulfate, and potassium cyanide. 2. Add the enzyme solution to start the reaction and incubate at 25°C. 3. Stop the reaction by adding formaldehyde. 4. Add a ferric nitrate (B79036) reagent, which forms a colored complex with the thiocyanate produced. 5. Measure the absorbance of the ferric thiocyanate complex at 460 nm.

In Vivo Toxicity Assessment

The following protocols are based on OECD guidelines for the testing of chemicals.

5.3.1 Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

[16][21][27][28]* Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Procedure Outline: This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This procedure minimizes the number of animals required to obtain a statistically valid LD50 estimate. Animals are observed for at least 14 days for signs of toxicity and mortality.

[21]5.3.2 Acute Dermal Toxicity (OECD Guideline 402)

  • Objective: To determine the acute dermal toxicity of a substance.

  • Procedure Outline: The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits). The animals are observed for signs of toxicity and mortality over a period of 14 days.

5.3.3 Acute Inhalation Toxicity (OECD Guideline 403)

[12][24][29][30][31]* Objective: To determine the acute inhalation toxicity (LC50) of a substance.

  • Procedure Outline: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). T[12][30]hey are then observed for at least 14 days for signs of toxicity and mortality.

Experimental_Workflow cluster_quantification Quantification cluster_enzyme_assays Enzyme Activity Assays cluster_toxicity Toxicity Assessment cluster_cellular Cellular Mechanism LCMS LC-MS for this compound PicricAcid Picric Acid Assay for Cyanide LinamaraseAssay Linamarase Assay HNLAssay HNL Assay RhodaneseAssay Rhodanese Assay InVivo In Vivo (OECD Guidelines) InVitro In Vitro (Cell-based) MTT MTT Assay (Viability) TUNEL TUNEL Assay (Apoptosis) Caspase Caspase Assay (Apoptosis) JC1 JC-1 Assay (Mitochondrial Potential)

References

Methodological & Application

Application Notes and Protocols for Linamarin Extraction from Cassava Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassava (Manihot esculenta Crantz) is a major tropical food source, but its leaves and roots contain the cyanogenic glucoside linamarin.[1] Upon tissue disruption, this compound is hydrolyzed by the endogenous enzyme linamarase to form acetone (B3395972) cyanohydrin, which then decomposes to the toxic compound hydrogen cyanide (HCN).[1][2] This cyanogenic property makes the extraction and purification of this compound a critical process for toxicological studies, the development of diagnostic kits, and as a starting material for drug development.[3][4] These application notes provide detailed protocols for the extraction of this compound from cassava leaves, a summary of quantitative data from various methods, and visual diagrams of the experimental workflow and the biochemical pathway of this compound breakdown.

Chemical Properties of this compound

This compound (2-(β-D-glucopyranosyloxy)-2-methylpropanenitrile) is a stable compound under acidic conditions, which helps to prevent its enzymatic hydrolysis during extraction.[2][5] It is soluble in water and polar organic solvents like methanol (B129727) and ethanol.[6][7] The stability of this compound is crucial for designing extraction protocols that yield the intact glucoside.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. The following table summarizes quantitative data from different extraction protocols.

Extraction Method Solvent Sample Key Parameters Reported Yield Reference
Acidic Extraction0.1 M Hydrochloric AcidVery young cassava leavesGrinding in a mortar and pestleVirtually 100% recovery of this compound[2]
Boiling Solvent Extraction80% (v/v) MethanolCassava mealBoiling for 10 minutes with mechanical stirring (3 repetitions)Not explicitly quantified as yield, but used for HPTLC analysis[6]
Cryocooling ExtractionNot specified, but implies a solvent is used after freezingCassava root peelRapid freezing with liquid nitrogen to deactivate enzymes~18 g of this compound per 1 kg of fresh cassava root peel (highest reported)[4]
Acidified Methanol ExtractionAcidified MethanolCassava leaf and tuberNot detailedYielded higher amounts of intact this compound compared to other methods[8]

Experimental Protocols

This method is straightforward and effective for obtaining a solution of this compound where the hydrolytic enzyme, linamarase, is inactivated by the acidic environment.[2]

Materials:

  • Very young cassava leaves

  • 0.1 M Hydrochloric Acid (HCl)

  • Glass pestle and mortar

  • Centrifuge and centrifuge tubes

  • Cheesecloth or muslin cloth

  • Pasteur pipette

Procedure:

  • Harvest 5 g of very young cassava leaves and immediately cut them into small pieces using scissors.

  • Place the cut leaves into a glass pestle and mortar and add 5 ml of 0.1 M HCl.

  • Grind the leaves thoroughly to a paste.

  • Add another 5 ml of 0.1 M HCl and continue grinding.

  • Pour the resulting paste through a layer of cheesecloth and squeeze to collect the liquid extract.

  • Centrifuge the cloudy, pinkish extract to pellet the solid debris.

  • Carefully collect the clear supernatant, which contains the this compound, using a Pasteur pipette.

  • The resulting solution can be stored frozen at -20°C.[2]

This protocol is suitable for preparing extracts for subsequent analytical procedures like High-Performance Thin-Layer Chromatography (HPTLC).[6] The boiling methanol serves to both extract the this compound and denature the linamarase.

Materials:

  • Cassava leaves (dried and ground into a meal)

  • 80% (v/v) Methanol

  • Mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 1 g of cassava leaf meal and place it in a suitable flask.

  • Add 10 ml of boiling 80% (v/v) methanol to the flask.

  • Mechanically stir the mixture for 10 minutes.

  • Filter the extract to separate the solid material.

  • Repeat the extraction of the solid residue two more times with fresh boiling 80% methanol.

  • Combine the filtrates.

  • Evaporate the solvent from the combined filtrate using a rotary evaporator.

  • Dissolve the dried extract in a known volume of 80% (v/v) methanol for further analysis.[6]

Mandatory Visualizations

Linamarin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Storage Harvest Harvest Young Cassava Leaves Wash Wash and Cut Leaves Harvest->Wash Grind Grind with 0.1 M HCl Wash->Grind Centrifuge Centrifuge the Extract Grind->Centrifuge Collect Collect Supernatant Centrifuge->Collect Store Store at -20°C Collect->Store

Caption: Experimental workflow for the acidic extraction of this compound from cassava leaves.

Linamarin_Breakdown_Pathway This compound This compound AcetoneCyanohydrin Acetone Cyanohydrin This compound->AcetoneCyanohydrin Linamarase Glucose Glucose This compound->Glucose Linamarase HCN Hydrogen Cyanide AcetoneCyanohydrin->HCN Spontaneous/HNL Acetone Acetone AcetoneCyanohydrin->Acetone Spontaneous/HNL

Caption: Enzymatic breakdown pathway of this compound to hydrogen cyanide.

References

High-Yield Purification of Linamarin from Cassava Peel: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linamarin, a cyanogenic glucoside predominantly found in cassava (Manihot esculenta), is of significant interest to the pharmaceutical and research sectors. It serves as a precursor for enzymatic synthesis of valuable compounds and is investigated for its potential therapeutic properties, including anti-cancer activities.[1][2][3] However, the isolation of this compound in high yields and purity has been a challenge due to its susceptibility to enzymatic degradation by endogenous linamarase upon tissue damage.[2][4] This document provides a detailed protocol for a high-yield cryocooling extraction method for this compound from cassava peel, along with comparative data from other established extraction techniques. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the quantitative data on this compound yields obtained through different extraction methodologies.

Table 1: this compound Yield from Various Extraction Methods

Extraction MethodSource MaterialYield of this compoundReference
Cryocooling with Liquid NitrogenFresh Cassava Root Peel~18 g / kg[1][3]
Acidified Methanol (B129727) ExtractionCassava Root PeelNot explicitly quantified, but noted for yielding higher amounts in intact form compared to other methods.[5]
Boiling 80% MethanolCassava MealNot explicitly quantified for yield.[6]
Dilute Hydrochloric Acid (0.1 M HCl)Very Young Cassava LeavesVirtually 100% recovery from leaves.[7][8]
Acidified Water/Methanol, Hot WaterCassava Leaf and TuberAcidified methanol yielded higher amounts of intact this compound.[4]

Experimental Protocols

This section details the recommended high-yield protocol and alternative methods for this compound extraction and purification.

Protocol 1: High-Yield Cryocooling Extraction of this compound

This protocol is based on a novel method that utilizes cryocooling to deactivate degradative enzymes, resulting in a significantly high yield of this compound.[1][2][3]

Materials and Reagents:

  • Fresh cassava root peel

  • Liquid nitrogen

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Freeze-dryer

  • Glassware (beakers, flasks, columns)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Sample Preparation: Wash fresh cassava roots thoroughly and peel them. The peel is the primary source material.

  • Cryocooling and Grinding: Immediately immerse the fresh cassava root peel in liquid nitrogen. This step is crucial for deactivating the linamarase enzyme and making the tissue brittle.[2] Once frozen, grind the peel into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered peel to a flask and add methanol. Stir the mixture for a sufficient duration to allow for the extraction of this compound. The exact ratio of peel to methanol and the extraction time should be optimized, but a common starting point is a 1:5 to 1:10 weight-to-volume ratio, extracted for several hours.

  • Filtration and Concentration: Filter the methanol extract to remove the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A common eluent system is a gradient of methanol in ethyl acetate.

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with increasing concentrations of methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing the methanol percentage). A specific reported elution is with 12% methanol in ethyl acetate.[3]

    • Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Purification and Characterization:

    • Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

    • The purified this compound can be obtained as a solid by freeze-drying.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

Protocol 2: Acidified Methanol Extraction

This method is effective for preserving the intact form of this compound by inactivating linamarase in an acidic environment.[4][5]

Materials and Reagents:

  • Fresh cassava peel

  • Methanol

  • Hydrochloric acid (HCl) or other suitable acid

  • Blender or homogenizer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Wash and peel fresh cassava roots.

  • Homogenization and Extraction: Homogenize the fresh cassava peel in acidified methanol (pH adjusted to ~2 with HCl) using a blender. A typical ratio is 209.2 g of peel in 600 mL of acidified methanol.[5] Homogenize at high speed for 1-2 minutes, and repeat the extraction.

  • Filtration and Concentration: Filter the homogenate to remove solid debris. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified using the silica gel column chromatography steps outlined in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow for high-yield this compound purification.

Linamarin_Purification_Workflow start Fresh Cassava Peel cryo Cryocooling (Liquid Nitrogen) start->cryo grind Grinding cryo->grind extract Methanol Extraction grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate column Silica Gel Column Chromatography concentrate->column pool Pooling of Fractions column->pool final_concentrate Final Concentration pool->final_concentrate freeze_dry Freeze-Drying final_concentrate->freeze_dry end Pure this compound freeze_dry->end

Caption: Workflow for High-Yield this compound Purification.

Logical_Relationship_Diagram cassava Cassava Tissue (Peel) This compound This compound (Cyanogenic Glucoside) cassava->this compound linamarase Linamarase (Endogenous Enzyme) cassava->linamarase hydrolysis Enzymatic Hydrolysis This compound->hydrolysis linamarase->hydrolysis hcn Hydrogen Cyanide (HCN) + Glucose + Acetone hydrolysis->hcn Degradation

Caption: this compound Degradation Pathway.

Conclusion

The cryocooling extraction method represents a significant advancement in the isolation of this compound from cassava peel, offering a substantially higher yield compared to traditional methods. By effectively inhibiting enzymatic degradation, this protocol allows for the large-scale production of high-purity this compound, which is crucial for its potential applications in research and drug development. The alternative acidified methanol extraction method also provides a viable option for obtaining intact this compound. The choice of method may depend on the available equipment and the specific requirements of the intended application.

References

Application Note: Quantification of Linamarin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linamarin is a cyanogenic glucoside found in several plants, most notably cassava (Manihot esculenta). The quantification of this compound is crucial for food safety, as its hydrolysis can release toxic hydrogen cyanide. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in various sample matrices, particularly cassava products. The described protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Experimental Workflow

The overall workflow for this compound quantification involves sample preparation, including extraction and purification, followed by HPLC analysis and data interpretation.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample Extraction Extraction Sample->Extraction e.g., Cassava leaves/roots Purification Purification Extraction->Purification Solid-Phase Extraction HPLC_System HPLC Analysis Purification->HPLC_System Inject Data_Processing Data_Processing HPLC_System->Data_Processing Chromatogram Quantification Quantification Data_Processing->Quantification This compound Breakdown Pathway cluster_enzyme Enzymatic Hydrolysis cluster_spontaneous Spontaneous Decomposition This compound This compound Linamarase Linamarase This compound->Linamarase Acetone_cyanohydrin Acetone_cyanohydrin HCN Hydrogen Cyanide Acetone_cyanohydrin->HCN Acetone Acetone Acetone_cyanohydrin->Acetone Glucose Glucose Linamarase->Acetone_cyanohydrin Hydrolysis Linamarase->Glucose

Application Note and Protocol for the LC-MS Analysis of Linamarin and Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin and lotaustralin (B1675156) are cyanogenic glycosides found in various plant species, notably in cassava (Manihot esculenta) and lima beans (Phaseolus lunatus). Upon enzymatic hydrolysis, these compounds can release toxic hydrogen cyanide, posing a significant health risk. Consequently, accurate and sensitive quantification of this compound and lotaustralin is crucial for food safety, toxicological studies, and in the development of pharmaceuticals where plant-derived excipients may be used. This application note provides a detailed protocol for the simultaneous quantification of this compound and lotaustralin using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.[1][2][3][4]

Principle

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for the separation and quantification of this compound and lotaustralin. The compounds are first extracted from the sample matrix using a suitable solvent. The extract is then injected into the LC system, where this compound and lotaustralin are separated on a C18 reversed-phase column using a gradient elution. The separated analytes are then introduced into the mass spectrometer, ionized using electrospray ionization (ESI) in positive mode, and quantified using Multiple Reaction Monitoring (MRM).[1][2] The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1][2]

Experimental Protocols

Sample Preparation (Extraction)

The choice of extraction solvent can significantly impact the recovery of this compound and lotaustralin. Acidified methanol (B129727) has been shown to be effective in extracting these compounds in their intact form.[5]

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Extraction solvent: 80% Methanol in water with 0.1% Formic Acid

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Procedure:

  • Weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS analysis. For samples with high expected concentrations, a dilution with the mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

Parameter Value
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[6][7]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium (B1175870) Formate[8]
Mobile Phase B Methanol with 0.1% Formic Acid[8]
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound and lotaustralin. The use of ammonium formate (B1220265) in the mobile phase facilitates the formation of ammonium adducts [M+NH4]+, which show better fragmentation compared to sodium adducts.[1][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 265.3 [M+NH4]+163.12010
145.12015
Lotaustralin 279.3 [M+NH4]+163.12010
145.12015

Note: These values may require optimization depending on the specific instrument used.

Visualization

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound and lotaustralin is depicted below.

experimental_workflow sample Sample Homogenization extraction Extraction with Acidified Methanol sample->extraction 1g sample centrifugation Centrifugation extraction->centrifugation Vortex & Sonicate filtration Filtration centrifugation->filtration Collect Supernatant lcms LC-MS/MS Analysis filtration->lcms 0.22 µm filter data Data Acquisition and Quantification lcms->data

Caption: Experimental workflow for LC-MS analysis.

Biosynthesis Pathway of this compound and Lotaustralin

The biosynthesis of this compound and lotaustralin originates from the amino acids valine and isoleucine, respectively. The key enzymatic steps are catalyzed by cytochrome P450 enzymes.[6][9]

biosynthesis_pathway valine Valine cyp79d1d2 CYP79D1/D2 valine->cyp79d1d2 isoleucine Isoleucine isoleucine->cyp79d1d2 oximes (Z)-2-methylpropanal oxime & (Z)-2-methylbutanal oxime cyp79d1d2->oximes cyp71e7 CYP71E7 oximes->cyp71e7 cyanohydrins Acetone cyanohydrin & 2-Butanone cyanohydrin cyp71e7->cyanohydrins ugt UGT cyanohydrins->ugt This compound This compound ugt->this compound lotaustralin Lotaustralin ugt->lotaustralin

Caption: Biosynthesis of this compound and lotaustralin.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound and lotaustralin. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, offers a comprehensive guide for researchers in food safety, toxicology, and pharmaceutical sciences. The high selectivity of the MRM method ensures accurate quantification even in complex matrices.

References

Application Notes: Enzymatic Assay for Linamarase Activity on Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linamarase (EC 3.2.1.21), a β-glucosidase, is the enzyme responsible for the hydrolysis of the cyanogenic glucoside linamarin, which is found in plants like cassava and lima beans.[1][2] This enzymatic breakdown is a critical step in cyanogenesis, the process that releases toxic hydrogen cyanide (HCN).[3] The reaction proceeds in two steps: first, linamarase hydrolyzes this compound to glucose and acetone (B3395972) cyanohydrin. Second, acetone cyanohydrin spontaneously or enzymatically decomposes to acetone and free HCN, particularly at a pH above 5.0 or temperatures over 35°C.[4] Accurate measurement of linamarase activity is crucial for food safety, agricultural research, and the development of detoxification processes for cassava-based food products.[5][6]

Principle of the Assay

The activity of linamarase is determined by measuring the rate of formation of one of its reaction products. Two primary methods are commonly employed:

  • Quantification of Hydrogen Cyanide (HCN): The released HCN can be trapped and quantified colorimetrically. A widely used method is the alkaline picrate (B76445) reaction, where HCN reacts with picrate under alkaline conditions to form a reddish-colored complex that can be measured spectrophotometrically at 510 nm.[3][7][8]

  • Quantification of Glucose: The amount of glucose produced from this compound hydrolysis is measured. This is often achieved using a coupled enzyme assay system, such as a glucose oxidase-peroxidase (GOPOD) assay.[9][10] In this system, glucose oxidase oxidizes glucose, producing hydrogen peroxide (H₂O₂), which then reacts with a chromogenic substrate in the presence of peroxidase to generate a colored product.[11][12]

Quantitative Data Summary

The kinetic properties of linamarase can vary depending on its source (plant, bacteria, fungi) and the purification level.[2][5] Key parameters are summarized below.

Table 1: Michaelis-Menten Constants (Kₘ and Vₘₐₓ) for Linamarase

Enzyme SourceSubstrateKₘVₘₐₓpHTemperature (°C)Reference
Saccharomyces cerevisiae (Engineered)This compound0.5 - 0.9 µM10.0 - 13.0 µmol/min6.835[5][6]
Cassava (Manihot esculenta) CortexThis compound1.47 mM (Form A), 1.44 mM (Form B)Not specified6.030[13]
Penicillium aurantiogriseum P35This compound2.93 mMNot specified5.540[13]
Commercial Native Linamarase (CNLIN)This compound0.0 - 0.4 mol/dm³0.0 - 10.0 µmol/min6.835[5][6][13]

Note: Kₘ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, reflecting the enzyme's affinity for the substrate.[14] Vₘₐₓ (maximum velocity) represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[14]

Table 2: Optimal Reaction Conditions for Linamarase

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Lactobacillus plantarum6.050[1]
Priestia flexa6.050[15]
Cassava (Manihot esculenta) Cortex6.030[13]
Penicillium aurantiogriseum P356.055 - 60[16]
Saccharomyces cerevisiae (Engineered)6.835[5][17]

Visualized Pathways and Workflows

Enzymatic_Reaction_Pathway cluster_reaction Linamarase-Catalyzed Hydrolysis cluster_decomposition Spontaneous Decomposition This compound This compound Products Glucose + Acetone Cyanohydrin This compound->Products Linamarase AcetoneCyanohydrin FinalProducts Acetone + Hydrogen Cyanide (HCN) AcetoneCyanohydrin->FinalProducts pH > 5 or T > 35°C

Caption: Enzymatic hydrolysis of this compound by linamarase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) C Combine Enzyme, Substrate (this compound) & Buffer in Reaction Vessel A->C B Prepare Samples (Enzyme Extract) B->C D Incubate at Optimal Temperature and pH C->D E Stop Reaction (e.g., add NaOH or boil) D->E F Quantify Product (HCN or Glucose) E->F G Spectrophotometric Reading F->G H Calculate Enzyme Activity G->H

Caption: General workflow for the linamarase enzymatic assay.

Detailed Experimental Protocols

Protocol 1: HCN Quantification via Alkaline Picrate Method

This protocol is adapted from methods used for cyanide determination in cassava.[7][8][18][19] It measures the HCN released from this compound hydrolysis.

A. Required Reagents and Equipment

  • Phosphate (B84403) Buffer: 100 mM Sodium Phosphate, pH 6.8.[20]

  • Substrate Solution: 15 mM this compound in phosphate buffer.

  • Enzyme Solution: Linamarase extract or purified enzyme, diluted in phosphate buffer.

  • Stopping Solution: 2 M NaOH.

  • Alkaline Picrate Solution: Dissolve 1 g picric acid and 5 g Na₂CO₃ in 200 mL of purified water.[8] Prepare fresh and store in a dark bottle.

  • Sealed reaction vessels (e.g., screw-cap tubes).

  • Water bath or incubator set to the optimal temperature (e.g., 37°C).[20]

  • Spectrophotometer and cuvettes.

  • Potassium Cyanide (KCN) for standard curve (handle with extreme caution).

B. Procedure

  • Standard Curve Preparation: Prepare a series of KCN standards (0 to 200 µg/mL) in 0.1 M NaOH.

  • Reaction Setup: In a screw-cap tube, add 0.5 mL of phosphate buffer and 0.5 mL of the this compound substrate solution.

  • Pre-incubation: Equilibrate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 0.2 mL of the enzyme solution to the tube, mix gently, and seal the cap.

  • Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.[1][20]

  • Stop Reaction: Terminate the reaction by adding 0.5 mL of 2 M NaOH.

  • Color Development: Add 1 mL of the alkaline picrate solution to each tube (including standards and a blank containing no enzyme).

  • Incubation for Color: Seal the tubes and incubate in a boiling water bath for 15 minutes.[21]

  • Measurement: Cool the tubes to room temperature. Transfer the contents to a cuvette and measure the absorbance at 510 nm.[7][8]

C. Calculation of Enzyme Activity

  • Use the standard curve to determine the amount of HCN (in µmol) produced in each sample.

  • One unit (U) of linamarase activity is typically defined as the amount of enzyme that liberates 1 µmol of HCN per minute under the specified assay conditions.

  • Calculate the activity using the following formula: Activity (U/mL) = (µmol of HCN produced) / (Incubation time (min) × Volume of enzyme (mL))

Protocol 2: Glucose Quantification via Glucose Oxidase-Peroxidase (GOPOD) Assay

This protocol measures the glucose produced from this compound hydrolysis and is adapted from commercially available glucose assay kits.[11][12][22]

A. Required Reagents and Equipment

  • Phosphate Buffer: 100 mM Sodium Phosphate, pH 6.8.[20]

  • Substrate Solution: 15 mM this compound in phosphate buffer.

  • Enzyme Solution: Linamarase extract or purified enzyme, diluted in phosphate buffer.

  • Stopping Solution: 0.5 M HCl or heat inactivation (boiling for 5 min).

  • GOPOD Reagent: Commercially available or prepared by mixing glucose oxidase, peroxidase, and a suitable chromogen (e.g., 4-aminoantipyrine) in a buffer.[11]

  • Glucose Standard Solution: 1 mg/mL glucose for standard curve.

  • 96-well microplate.

  • Microplate reader.

  • Incubator set to 37°C.[11]

B. Procedure

  • Standard Curve Preparation: Prepare a series of glucose standards (e.g., 0 to 100 mg/dL) in purified water.

  • Reaction Setup: In microcentrifuge tubes, combine 100 µL of phosphate buffer, 100 µL of this compound substrate solution, and 50 µL of the enzyme solution.

  • Incubation: Incubate the tubes at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by boiling the tubes for 5 minutes, then centrifuge to pellet any precipitate.

  • Glucose Assay: a. Pipette 15 µL of the supernatant from each reaction tube into separate wells of a 96-well plate.[11] b. Add 15 µL of each glucose standard to separate wells. c. Add 85 µL of assay buffer to all wells.[11] d. Prepare the GOPOD reaction mix according to the manufacturer's instructions. e. Add 100 µL of the GOPOD reaction mix to each well.[11]

  • Incubation and Measurement: Incubate the plate for 10-30 minutes at 37°C.[11][22] Read the absorbance at the recommended wavelength (typically 500-570 nm).[11][22]

C. Calculation of Enzyme Activity

  • Use the glucose standard curve to determine the concentration of glucose (in µmol) produced in each sample.

  • One unit (U) of linamarase activity is defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified assay conditions.

  • Calculate the activity using the formula: Activity (U/mL) = (µmol of glucose produced) / (Incubation time (min) × Volume of enzyme (mL))

References

Application Notes and Protocols for Developing Transgenic Cassava with Reduced Linamarin Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassava (Manihot esculenta Crantz) is a vital staple crop for millions of people in tropical and subtropical regions. However, its consumption is hampered by the presence of cyanogenic glucosides, primarily linamarin, which can release toxic hydrogen cyanide upon enzymatic hydrolysis.[1][2] This document provides detailed application notes and protocols for the development of transgenic cassava with reduced this compound content, a crucial step towards improving food safety and unlocking the full potential of this crop. The methodologies described focus on genetic modification techniques to suppress the biosynthesis of this compound.

Two primary strategies have proven effective in reducing this compound content in cassava: RNA interference (RNAi) and CRISPR-Cas9 mediated gene editing.[3] Both approaches target the CYP79D1 and CYP79D2 genes, which encode the cytochrome P450 enzymes that catalyze the first committed step in this compound biosynthesis.[3][4][5]

Data Presentation: Reduction of this compound in Transgenic Cassava

The following tables summarize the quantitative data from various studies on the reduction of cyanogenic glucoside content in transgenic cassava using different genetic engineering approaches.

Table 1: this compound/Cyanide Reduction in Transgenic Cassava via RNAi

Transgenic Line/ConstructTarget Gene(s)TissueReduction in this compound/Cyanide ContentReference
RNAi hairpin constructCYP79D1 and CYP79D2Leaves>99%[3]
RNAi hairpin constructCYP79D1 and CYP79D2Tubers92%[3]
Antisense expression (leaf-specific promoter)CYP79D1/CYP79D2LeavesUp to 94%[5]
Antisense expression (leaf-specific promoter)CYP79D1/CYP79D2Roots99%[5][6][7]

Table 2: this compound/Cyanide Reduction in Transgenic Cassava via CRISPR-Cas9

Transgenic Line/ConstructTarget Gene(s)TissueReduction in this compound/Cyanide ContentReference
CRISPR/Cas9CYP79D1LeavesUp to 7-fold reduction
CRISPR/Cas9CYP79D1 and CYP79D2 (knockout)Leaves & Storage RootsElimination of cyanide[4]
CRISPR/Cas9CYP79D2 (knockout)Not specifiedSignificant reduction[4][8]
CRISPR/Cas9CYP79D1 (knockout)Not specifiedNo significant reduction[4][8]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound in cassava originates from the amino acid valine. The initial and rate-limiting step is catalyzed by the cytochrome P450 enzymes CYP79D1 and CYP79D2.[4] Subsequent steps involve the conversion of the resulting oxime to a cyanohydrin, which is then glucosylated to form this compound.

Linamarin_Biosynthesis Valine Valine Intermediate_Oxime Intermediate Oxime Valine->Intermediate_Oxime CYP79D1 / CYP79D2 Acetone_Cyanohydrin Acetone Cyanohydrin Intermediate_Oxime->Acetone_Cyanohydrin CYP71E7 This compound This compound Acetone_Cyanohydrin->this compound UGT85K4/5

Figure 1: Simplified this compound biosynthesis pathway in cassava.

RNAi-Mediated Gene Silencing Workflow

RNA interference (RNAi) is a mechanism that uses small interfering RNAs (siRNAs) to degrade target messenger RNA (mRNA), thereby silencing gene expression. In the context of reducing this compound, an RNAi construct targeting the CYP79D1 and CYP79D2 genes is introduced into the cassava genome.

RNAi_Workflow cluster_plant_cell Cassava Plant Cell RNAi_Construct RNAi Hairpin Construct (targeting CYP79D1/D2) dsRNA Double-stranded RNA (dsRNA) RNAi_Construct->dsRNA Transcription Dicer Dicer Enzyme dsRNA->Dicer siRNA Small interfering RNA (siRNA) Dicer->siRNA Cleavage RISC RNA-Induced Silencing Complex (RISC) siRNA->RISC Loading Degraded_mRNA Degraded mRNA RISC->Degraded_mRNA mRNA Cleavage CYP79D1_D2_mRNA CYP79D1/D2 mRNA CYP79D1_D2_mRNA->RISC No_Protein No CYP79D1/D2 Protein Synthesis Degraded_mRNA->No_Protein

CRISPR-Cas9 Gene Editing Workflow

The CRISPR-Cas9 system allows for precise targeted mutagenesis of genes. For reducing this compound, guide RNAs (gRNAs) are designed to direct the Cas9 nuclease to the CYP79D1 and CYP79D2 genes, creating mutations that disrupt their function.

CRISPR_Workflow cluster_transformation Transformation and Regeneration cluster_gene_editing Gene Editing in Cassava Cell Agrobacterium Agrobacterium tumefaciens (with CRISPR-Cas9 construct) Co_cultivation Co-cultivation Agrobacterium->Co_cultivation Cassava_FEC Cassava Friable Embryogenic Callus (FEC) Cassava_FEC->Co_cultivation Selection Selection on Antibiotic Medium Co_cultivation->Selection Regeneration Regeneration of Transgenic Plantlets Selection->Regeneration gRNA_Cas9 gRNA-Cas9 Complex Target_DNA Target DNA (CYP79D1/D2) gRNA_Cas9->Target_DNA Binding DSB Double-Strand Break (DSB) Target_DNA->DSB Cleavage by Cas9 NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Mutation Insertion/Deletion (Indel) -> Gene Knockout NHEJ->Mutation

Figure 3: Experimental workflow for CRISPR-Cas9 mediated knockout of CYP79D1/D2.

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Cassava

This protocol is a generalized procedure for introducing foreign DNA into cassava using Agrobacterium tumefaciens. It is a critical step for both RNAi and CRISPR-Cas9 approaches.[9][10][11][12]

1. Preparation of Friable Embryogenic Callus (FEC)

  • Initiate somatic embryogenesis from axillary buds or immature leaf lobes of in vitro cassava plantlets on a suitable callus induction medium.

  • Subculture the developing embryogenic structures to produce friable embryogenic callus (FEC). This tissue is the target for transformation.

2. Agrobacterium Preparation

  • Grow Agrobacterium tumefaciens strain (e.g., LBA4404) harboring the binary vector with the gene of interest (RNAi construct or CRISPR-Cas9 components) in liquid medium containing appropriate antibiotics to an OD600 of 0.7-1.0.

  • Pellet the bacteria by centrifugation and resuspend in a liquid co-cultivation medium.

3. Co-cultivation

  • Immerse the cassava FEC in the Agrobacterium suspension for a specified time (e.g., 30 minutes).

  • Transfer the infected FEC to a solid co-cultivation medium and incubate in the dark for 2-4 days.

4. Selection and Regeneration

  • Wash the FEC to remove excess Agrobacterium and transfer to a selection medium containing an antibiotic (e.g., paromomycin, hygromycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to inhibit residual Agrobacterium growth.

  • Subculture the FEC on fresh selection medium every 2-3 weeks.

  • After several rounds of selection, transfer the resistant, proliferating calli to a regeneration medium to induce the development of somatic embryos, which will then germinate into plantlets.

5. Acclimatization

  • Transfer the regenerated transgenic plantlets to soil and grow in a controlled environment (greenhouse) for further analysis.

Protocol 2: Quantification of this compound (Cyanogenic Glucosides)

This protocol describes a common spectrophotometric method for determining the this compound content in cassava tissues.[13][14][15][16]

1. Extraction

  • Homogenize a known weight (e.g., 10 g) of fresh cassava tissue (leaves or peeled tuber) in warm (65-70°C) 80% ethanol (B145695). This inactivates the endogenous linamarase enzyme and extracts the cyanogenic glucosides.

  • Centrifuge the homogenate and collect the supernatant. The ethanol can be evaporated to concentrate the extract.

2. Enzymatic Hydrolysis

  • To an aliquot of the extract, add a solution of exogenous linamarase in a suitable buffer (e.g., pH 6.0 phosphate (B84403) buffer).

  • Incubate the mixture at 30°C for a sufficient time (e.g., 15 minutes) to allow for the complete hydrolysis of this compound to hydrogen cyanide (HCN).

3. Colorimetric Determination of Cyanide

  • Stop the enzymatic reaction by adding a strong base (e.g., 0.2 N NaOH).

  • Neutralize the solution and add a colorimetric reagent, such as a chloramine-T and barbituric acid-pyridine reagent.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

4. Calculation

  • Determine the cyanide concentration from a standard curve prepared using known concentrations of potassium cyanide (KCN).

  • Calculate the this compound content in the original cassava tissue based on the measured cyanide concentration and the initial weight of the tissue.

Protocol 3: Gene Expression Analysis by RT-qPCR

1. RNA Extraction

  • Extract total RNA from cassava leaf or root tissue using a suitable RNA extraction kit or protocol.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

2. cDNA Synthesis

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR)

  • Perform qPCR using the synthesized cDNA as a template, gene-specific primers for CYP79D1 and CYP79D2, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Use primers for a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

  • Run the qPCR reaction on a real-time PCR machine.

4. Data Analysis

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes in the transgenic lines compared to the wild-type control.

Conclusion

The development of transgenic cassava with reduced this compound content is a significant advancement in improving the safety and nutritional value of this important crop. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on cassava biofortification and the reduction of anti-nutritional factors. Both RNAi and CRISPR-Cas9 have been demonstrated as powerful tools to achieve this goal, offering promising avenues for developing safer cassava varieties for global food security.

References

Application Notes: Linamarin Detoxification in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linamarin is a cyanogenic glucoside naturally present in various plant species, most notably in cassava (Manihot esculenta), lima beans, and flax.[1][2][3] While intact, this compound itself is not highly toxic; however, its hydrolysis upon tissue damage or digestion releases toxic hydrogen cyanide (HCN).[1][2][3] This poses a significant health risk, particularly in regions where cassava is a dietary staple. Ingestion of insufficiently processed foods containing high levels of this compound can lead to acute cyanide poisoning and chronic conditions like Konzo, a neurological disorder.[2] Therefore, effective detoxification methods are crucial to ensure the safety of food products derived from this compound-containing plants. The World Health Organization (WHO) recommends a maximum safe level of 10 ppm (mg/kg) of total cyanide in cassava flour.[4][5]

Mechanism of this compound Toxicity

The toxicity of this compound is a two-step enzymatic process.[1] First, the endogenous plant enzyme linamarase, a β-glucosidase, hydrolyzes this compound into acetone (B3395972) cyanohydrin and glucose.[1][6][7] Linamarase is typically stored separately from this compound within the plant cell and is released when the cell structure is disrupted through actions like grating, pounding, or chewing.[8] The second step involves the breakdown of acetone cyanohydrin into acetone and highly toxic hydrogen cyanide.[1][4] This decomposition can occur spontaneously, especially at pH levels above 4.0 or temperatures exceeding 35°C, or it can be catalyzed by the enzyme hydroxynitrile lyase.[1]

Linamarin_Degradation This compound This compound Acetone_Cyanohydrin Acetone Cyanohydrin + Glucose This compound->Acetone_Cyanohydrin Linamarase (Hydrolysis) HCN Hydrogen Cyanide (HCN) + Acetone Acetone_Cyanohydrin->HCN Hydroxynitrile Lyase or Spontaneous (pH>4, T>35°C) Detoxification_Workflow cluster_raw Raw Material cluster_processing Processing Steps cluster_methods Detoxification Options cluster_final Final Product Raw This compound-Containing Food (e.g., Cassava Roots) Peel 1. Peeling/Washing Raw->Peel Grate 2. Mechanical Disruption (Grating/Pounding) Peel->Grate Process 3. Detoxification Method Grate->Process Soak Soaking Process->Soak Ferment Fermentation Process->Ferment Dry Drying (Sun/Oven) Process->Dry Boil Boiling Process->Boil Final Detoxified Food Product (e.g., Flour, Gari) Soak->Final Ferment->Final Dry->Final Boil->Final QC QC Analysis (HCN < 10 ppm) Final->QC Logic_Diagram Start Start: Select Detoxification Method Product Desired Final Product? Start->Product Flour Flour/Dry Product Product->Flour Dry Cooked Cooked/Boiled Product Product->Cooked Fresh Fermented Fermented Product (e.g., Gari) Product->Fermented Fermented Method1 Soaking + Drying Flour->Method1 Method2 Boiling/Steaming Cooked->Method2 Method3 Grating + Fermentation + Roasting Fermented->Method3

References

Linamarin as a Biochemical Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin is a cyanogenic glucoside found predominantly in plants like cassava (Manihot esculenta) and lima beans.[1][2] Upon enzymatic hydrolysis, it releases hydrogen cyanide (HCN), a potent toxin.[2][3] This property makes this compound a critical biochemical marker for food safety, toxicology, and clinical diagnostics, particularly in regions where cassava is a dietary staple.[1] Chronic exposure to sublethal doses of cyanide from inadequately processed cassava has been linked to neurodegenerative diseases like konzo and tropical ataxic neuropathy.[1][2][4]

Recent research has also explored the potential of this compound in targeted cancer therapy. The focused release of cytotoxic HCN in tumor microenvironments is being investigated as a novel anti-cancer strategy.[5][6][7] This has spurred interest in developing this compound analogs and delivery systems for therapeutic applications.

These application notes provide an overview of the use of this compound as a biochemical marker, detailing its detection and quantification, relevant metabolic pathways, and protocols for its analysis.

Data Presentation

A summary of quantitative data related to this compound analysis is presented in the table below. This information is crucial for designing experiments and interpreting results.

ParameterValueMatrix/MethodReference
Lethal Dose of Cyanide (HCN) 1 mg/kg of body weightIn vivo[3]
This compound Concentration in Cassava Roots 15 to 400 ppm (mg CN⁻/kg of fresh weight)Fresh Cassava Roots[3]
More frequently 30 to 150 ppmFresh Cassava Roots
This compound Quantification in Urine (LC-MS) Limit of Quantification: 10 µmol/LHuman Urine[8]
Mean Concentration (cassava consumers): 104 ± 104 µmol/LHuman Urine[8]
Range (cassava consumers): 0 - 644 µmol/LHuman Urine[8]
This compound Quantification in Cassava Flour (LC-MS/MS) Linear Range: 0.001 - 0.1 ppm (equivalent to 0.18 - 18 µg/g in food)Cassava Flour[9]
Detection Limit: 0.75 µg/gCassava Flour[9]
Mean Recovery: 92 - 100%Cassava Flour[9]
This compound Quantification in White Clover Extract (LC-MS) Limit of Quantification: 1 ppmWhite Clover Extract[10]
Enzyme Kinetics (Linamarase) Optimal pH: 5.5 - 6.0In vitro[3]
Optimal Temperature: 25°CIn vitro[3]
Enzyme Kinetics (CYP71E7) Km (for ileox): 21 ± 2 µMYeast Microsomes[11]
Turnover Rate (for ileox): 17 ± 1 min⁻¹Yeast Microsomes[11]
Turnover Rate (for valox): 21 ± 2 min⁻¹Yeast Microsomes[11]

Signaling and Metabolic Pathways

The biological activity of this compound is intrinsically linked to its metabolic conversion. Understanding these pathways is essential for its application as a biochemical marker.

This compound Biosynthesis

This compound is synthesized from the amino acid L-valine through a multi-step enzymatic pathway involving cytochrome P450 enzymes and a glucosyltransferase.[12] The regulation of this pathway determines the concentration of this compound in different plant tissues.

Linamarin_Biosynthesis L-Valine L-Valine CYP79D1_D2 CYP79D1/D2 L-Valine->CYP79D1_D2 Oxime Oxime CYP71E7 CYP71E7 Oxime->CYP71E7 Acetone_Cyanohydrin Acetone Cyanohydrin UGT85B UGT85B Acetone_Cyanohydrin->UGT85B This compound This compound CYP79D1_D2->Oxime CYP71E7->Acetone_Cyanohydrin UGT85B->this compound

Caption: Biosynthetic pathway of this compound from L-valine.[12][13]

This compound Degradation and Cyanide Release

The toxicity of this compound is due to its enzymatic breakdown, which releases hydrogen cyanide. This process, known as cyanogenesis, is initiated by the enzyme linamarase, which is physically separated from this compound in intact plant cells but comes into contact upon tissue damage.[3][14]

Linamarin_Degradation This compound This compound Linamarase Linamarase This compound->Linamarase Acetone_Cyanohydrin Acetone Cyanohydrin Spontaneous_or_HNL Spontaneous or Hydroxynitrile Lyase Acetone_Cyanohydrin->Spontaneous_or_HNL HCN Hydrogen Cyanide Acetone Acetone Glucose Glucose Linamarase->Acetone_Cyanohydrin Linamarase->Glucose Spontaneous_or_HNL->HCN Spontaneous_or_HNL->Acetone

Caption: Enzymatic degradation of this compound leading to the release of hydrogen cyanide.[3][15]

Experimental Protocols

Accurate quantification of this compound is paramount for its use as a biochemical marker. Below are detailed protocols for common analytical methods.

Sample Preparation for this compound Analysis

Proper sample preparation is critical to prevent the enzymatic degradation of this compound and ensure accurate measurements.

Protocol 1: Acidified Methanol (B129727) Extraction for Plant Tissues [16]

This method is suitable for the extraction of intact this compound from cassava leaves and tubers.

  • Homogenization: Weigh 1 g of fresh plant material and homogenize it in 10 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

  • Sonication: Sonicate the homogenate for 15 minutes in a cold water bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Collection: Collect the supernatant.

  • Re-extraction (Optional): Re-extract the pellet with an additional 5 mL of acidified methanol and combine the supernatants for improved recovery.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the quantification of this compound.[16]

Protocol 2: LC-MS Analysis

  • Chromatographic System: A standard HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[16]

  • Mobile Phase: An isocratic mobile phase of 80:20 (v/v) water:acetonitrile is effective.[17]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity.[9] For SIM, monitor the [M+Na]⁺ adduct at m/z 270. For MRM in negative mode, monitor the transition m/z 246.1 → m/z 161.0.[9]

  • Quantification: Generate a standard curve using a certified this compound standard (5 to 120 ppb).[17] Calculate the concentration of this compound in the samples by interpolating their peak areas against the standard curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Homogenization Homogenization Sonication Sonication Homogenization->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Chromatographic_Separation Chromatographic_Separation Injection->Chromatographic_Separation C18 Column Mass_Spectrometry Mass_Spectrometry Chromatographic_Separation->Mass_Spectrometry ESI Data_Acquisition Data_Acquisition Mass_Spectrometry->Data_Acquisition SIM or MRM Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Standard_Curve Standard_Curve Concentration_Calculation Concentration_Calculation Standard_Curve->Concentration_Calculation Peak_Integration->Concentration_Calculation

Caption: General workflow for the quantification of this compound using LC-MS.

Spectrophotometric Determination of Cyanide Released from this compound

This method is useful for determining the total cyanogenic potential of a sample. It relies on the enzymatic release of cyanide from this compound and its subsequent colorimetric detection.[8][18]

Protocol 3: Picrate (B76445) Paper-Based Cyanide Assay [19]

  • Sample Preparation: Place a known amount of ground sample (e.g., 100 mg of flax seed or cassava flour) into a flat-bottomed plastic bottle.[19]

  • Enzyme Addition: Add 0.5 mL of 0.1 M phosphate (B84403) buffer (pH 6) to the sample. For purified this compound solutions, a filter paper disc containing linamarase is added.[18][19]

  • Picrate Paper: Suspend a yellow picrate paper strip inside the bottle, ensuring it does not touch the liquid.[19]

  • Incubation: Seal the bottle and incubate at room temperature (20-35°C) for 16-24 hours.[19] The released HCN will react with the picrate paper, changing its color to reddish-brown.

  • Quantification:

    • Visual Comparison: Compare the color of the picrate paper to a calibrated color chart to estimate the cyanide concentration.[19]

    • Spectrophotometric Measurement: Elute the color from the picrate paper by immersing it in 5.0 mL of water for 30 minutes. Measure the absorbance of the solution at 510 nm.[18] The total cyanogen (B1215507) content (in ppm) can be calculated using the formula: ppm = 396 x Absorbance.[18]

  • Controls: A blank (no sample) and a positive control (standard this compound solution) should be included in each assay.[19]

Applications in Drug Development

The cytotoxic potential of HCN released from this compound is being harnessed for cancer therapy. The strategy involves the targeted delivery of this compound and a β-glucosidase enzyme to tumor cells, leading to localized cyanide production and cancer cell death.[6][7] This approach, often referred to as enzyme-prodrug therapy, is a promising area of research.

Computational studies are being employed to design this compound analogs with enhanced hydrolytic properties, potentially leading to more efficient and targeted cancer treatments.[5] Researchers in drug development can use the analytical protocols described herein to screen for and characterize novel cyanogenic glycoside-based therapeutics.

Conclusion

This compound serves as a crucial biochemical marker in food safety, toxicology, and increasingly, in the field of drug development. The protocols and data presented provide a framework for the reliable detection and quantification of this compound. A thorough understanding of its metabolic pathways and analytical methodologies is essential for researchers and scientists working with this important cyanogenic glucoside.

References

Application Note: Analysis of Linamarin in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linamarin is a cyanogenic glycoside naturally present in various plants used in animal feed, most notably cassava (Manihot esculenta), linseed (flax), and certain species of clover and sorghum.[1] While intact this compound itself is relatively non-toxic, its hydrolysis upon ingestion releases hydrogen cyanide (HCN), a potent respiratory poison.[2][3][4] This process can be initiated by endogenous plant enzymes (linamarase) when plant tissues are damaged or by microbial activity in the digestive tract of animals.[3][4]

The released cyanide rapidly inhibits mitochondrial cytochrome c oxidase, blocking the electron transport chain and halting cellular respiration.[2][5] This leads to cytotoxic anoxia, and tissues with high oxygen demand, such as the brain and heart, are particularly vulnerable.[5] Acute poisoning can result in rapid onset of clinical signs including dyspnea, tachycardia, convulsions, and death within hours.[4][5] Chronic exposure to lower levels of cyanogenic glycosides has been associated with neuropathy and hypothyroidism.[5]

Ruminants are particularly susceptible to cyanide poisoning due to the neutral pH of the rumen, which favors the enzymatic release of HCN.[3] Given the potential for toxicity and its impact on animal health and productivity, accurate and reliable quantification of this compound and total cyanide potential in animal feed is crucial for ensuring feed safety and regulatory compliance. This application note provides detailed protocols for the analysis of this compound in animal feed using modern analytical techniques.

Regulatory Framework

Regulatory bodies in various regions have established maximum levels for hydrocyanic acid in animal feed and feed materials to protect animal health. It is essential to be aware of the specific regulations applicable in the target market.

Regulatory BodyFeed Material/ProductMaximum Level (mg/kg or ppm)Reference
European Union Linseed (unprocessed)250[6][7]
European Union Linseed (for final consumer, raw)150[7]
European Union Cassava root (fresh, peeled)50[7]
MSD Vet. Manual Forage (wet weight) considered dangerous>220[5]
MSD Vet. Manual Forage (wet weight) considered safe<100[5]
MSD Vet. Manual Forage (dry weight) considered hazardous>750[5]
MSD Vet. Manual Forage (dry weight) considered safe<500[5]
U.S. FDA General PolicyAction levels are set for deleterious substances. Where no level exists, FDA may act at the minimal detectable level. Blending of contaminated feed is not permitted.[8][9]

Analytical Methodologies

Several methods are available for the determination of this compound and total cyanide potential in animal feed. The choice of method depends on the required sensitivity, specificity, available equipment, and whether the goal is to quantify the intact glycoside or the total potential cyanide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound

LC-MS/MS is a highly sensitive and specific method for the direct quantification of intact cyanogenic glycosides like this compound and its analogue, lotaustralin (B1675156).

Experimental Protocol:

  • Sample Preparation and Extraction:

    • Grind the animal feed sample to a fine powder (e.g., using a coffee grinder or mill).

    • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an acidified methanol (B129727) solution (e.g., methanol/water/acetic acid 80:19:1 v/v/v). Acidified methanol has been shown to be a highly effective extraction solvent for intact this compound.[10]

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a water bath at 40°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. For enhanced recovery, re-extract the pellet with another 10 mL of the extraction solvent and combine the supernatants.[11]

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • For complex feed matrices, a cleanup step is recommended to reduce matrix effects.

    • Condition an amino (NH2) or a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with methanol followed by the extraction solvent.[12][13]

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interferences.

    • Elute the analytes (this compound) with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

ParameterSetting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation of this compound and lotaustralin (e.g., start at 5% B, ramp to 95% B over 8 min, hold, and re-equilibrate)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
Precursor Ion m/z 248.1 [M+H]⁺ or 270.1 [M+Na]⁺ for this compound
Product Ions Characteristic fragments (e.g., m/z 163.1, 86.1). The transition m/z 246.1 → 161.0 has been used in negative mode.[12]
Detection Mode Multiple Reaction Monitoring (MRM)

Method Performance (Typical):

  • Limit of Detection (LOD): 0.75 µg/g[12]

  • Limit of Quantification (LOQ): ~2.5 µg/g

  • Recovery: 92-100%[12]

  • Linearity: 0.001 - 0.1 ppm (r² > 0.995)[12]

HPLC with Fluorescence Detection for Total Hydrocyanic Acid (HCN)

This method quantifies the total cyanide potential by first hydrolyzing the cyanogenic glycosides to HCN, which is then derivatized and measured. This is the basis for the standardized CEN method (EN 16160).[11]

Experimental Protocol:

  • Sample Extraction:

    • Weigh 5 g of the homogenized animal feed sample into a flask.

    • Add 50 mL of a weak acid solution (e.g., 0.1 M phosphoric acid) to extract the cyanogenic glycosides.[14]

  • Enzymatic Hydrolysis:

    • Adjust the pH of the extract to between 5 and 6.

    • Add a solution of β-glucosidase (e.g., linamarase) to the extract.

    • Incubate at 37-40°C for at least 2 hours to ensure complete hydrolysis of this compound to HCN.

  • Isolation of HCN:

    • Isolate the liberated HCN from the sample matrix, typically by steam distillation, into an alkaline trapping solution (e.g., 0.1 M NaOH).[14]

  • Derivatization and HPLC Analysis:

    • Derivatize the trapped cyanide with taurine (B1682933) and 2,3-naphthalenedicarboxaldehyde (NDA) to form a highly fluorescent complex.[14]

    • Analyze the derivatized solution by HPLC with a fluorescence detector.

ParameterSetting
LC Column C18 Reverse-Phase
Mobile Phase Isocratic or gradient elution with a mixture of buffer and organic solvent (e.g., phosphate (B84403) buffer and acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detector Excitation: ~420 nm, Emission: ~490 nm

Method Performance (Typical):

  • Limit of Quantification (LOQ): 2 mg HCN/kg feed[14]

  • Repeatability (RSDr): 1.4 - 10.4%[14]

  • Reproducibility (RSDR): 7.2 - 38.8%[14]

  • Recovery (spiked samples): 63 - 70%[14]

Enzymatic Assay for Total Cyanide (Spectrophotometric)

This method is suitable for rapid screening and quantification of total cyanide potential, especially in a high-throughput format. It relies on the enzymatic release of HCN, which then participates in a color-forming reaction.

Experimental Protocol:

  • Sample Extraction:

    • Prepare a buffer extract of the ground feed sample (e.g., in a phosphate buffer at pH 6.0).

  • Enzymatic Reaction:

    • In a microtiter plate well, combine the sample extract, a solution of linamarase, and a chromogenic reagent system. A common system involves the reduction of a tetrazolium salt (like WST-8) by NADH, where the preceding reactions are linked to cyanide.[15]

    • Alternatively, the classic picrate (B76445) method can be used, where a picrate-impregnated paper strip changes color in the presence of HCN gas.[5]

  • Detection:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

    • Measure the absorbance at the appropriate wavelength (e.g., 450-510 nm) using a microplate reader.

    • Quantify the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide (KCN).

Method Performance (Typical):

  • Limit of Detection (LOD): ~7 µmol/L[15]

  • Limit of Quantification (LOQ): ~21 µmol/L[15]

Visualizations

Cyanide Toxicity Pathway

Cyanide_Toxicity_Pathway cluster_ingestion Ingestion & Hydrolysis cluster_cellular Cellular Respiration This compound This compound HCN Hydrogen Cyanide (HCN) This compound->HCN Hydrolysis Enzymes Linamarase or Rumen Microflora Enzymes->this compound CytC Cytochrome c Oxidase (Fe³⁺) HCN->CytC Binds & Inhibits ETC Electron Transport Chain (Mitochondrion) ETC->CytC O2 Oxygen (O₂) CytC->O2 ATP ATP Production CytC->ATP Enables CytC->ATP Blocked H2O H₂O O2->H2O Reduced

Caption: Mechanism of cyanide toxicity via inhibition of cellular respiration.

General Workflow for this compound Analysis

Linamarin_Analysis_Workflow Start Animal Feed Sample Homogenize Grind & Homogenize Start->Homogenize Extract Solvent Extraction (e.g., Acidified Methanol) Homogenize->Extract Cleanup Optional Cleanup (e.g., SPE) Extract->Cleanup Analysis Analytical Method Cleanup->Analysis Clean Extract Cleanup->Analysis Crude Extract LCMS LC-MS/MS (Intact this compound) Analysis->LCMS Hydrolysis Enzymatic Hydrolysis Analysis->Hydrolysis Data Data Analysis & Quantification LCMS->Data HPLC HPLC-FLD (Total HCN) Derivatization Derivatization HPLC->Derivatization HPLC->Data Enzymatic Enzymatic Assay (Total HCN) Enzymatic->Data Hydrolysis->HPLC Hydrolysis->Enzymatic Derivatization->HPLC Inject End Report Results Data->End

Caption: Generalized workflow for the analysis of this compound in animal feed.

Conclusion

The analysis of this compound in animal feed is a critical component of feed safety management. The LC-MS/MS method offers the highest sensitivity and specificity for the direct measurement of the intact glycoside. For regulatory purposes and the assessment of total cyanide risk, the HPLC-FLD method following enzymatic hydrolysis is robust and standardized. Enzymatic colorimetric assays provide a valuable tool for rapid screening and high-throughput applications. The selection of the appropriate protocol should be guided by the analytical objective, laboratory capabilities, and relevant regulatory requirements. Regular monitoring of this compound levels in high-risk feed ingredients is essential to prevent cyanide poisoning and ensure the health and welfare of livestock.

References

Solid-Phase Extraction of Linamarin from Aqueous Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of linamarin, a cyanogenic glycoside, from aqueous samples. The described methodology is intended for researchers, scientists, and drug development professionals requiring the purification and concentration of this compound prior to downstream analysis. This document outlines two effective SPE methods utilizing Oasis HLB and C18 cartridges, respectively. It includes comprehensive experimental protocols, quantitative performance data, and a visual workflow to ensure efficient and reproducible extraction.

Introduction

This compound is a naturally occurring cyanogenic glycoside found in various plants, notably cassava and lima beans.[1][2] Its presence is a significant consideration in food safety and toxicology, as it can release toxic hydrogen cyanide upon enzymatic hydrolysis.[2] Furthermore, this compound itself is investigated for its potential pharmacological activities. Accurate quantification and analysis of this compound in various matrices, including aqueous environments, are crucial for both safety assessment and research purposes.

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation.[3] This application note details optimized SPE protocols for the extraction of this compound from aqueous samples using two common reversed-phase sorbents: the hydrophilic-lipophilic balanced (HLB) polymer and octadecyl-bonded silica (B1680970) (C18).

Materials and Reagents

  • SPE Cartridges:

    • Oasis HLB (3 cc, 60 mg) or equivalent

    • C18 (3 cc, 500 mg) or equivalent

    • Amino-terminated (for alternative cleanup)

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (88% or higher purity)

    • Ultrapure water (18.2 MΩ·cm)

    • This compound standard

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Analytical instrument for downstream analysis (e.g., HPLC-UV, LC-MS/MS)

Experimental Protocols

This section details two distinct SPE protocols for the extraction of this compound from aqueous samples. Protocol A utilizes the Oasis HLB sorbent, which is recommended for its high recovery of polar compounds, while Protocol B employs the more traditional C18 sorbent.

Protocol A: Oasis HLB SPE

The Oasis HLB sorbent is a hydrophilic-lipophilic balanced copolymer that provides excellent retention for a broad range of compounds, including polar analytes like this compound.[4][5]

3.1.1. Cartridge Conditioning and Equilibration

  • Place the Oasis HLB cartridge on the SPE manifold.

  • Condition the cartridge by passing 3 mL of methanol through the sorbent.

  • Equilibrate the cartridge by passing 3 mL of ultrapure water. Do not allow the sorbent to dry.

3.1.2. Sample Loading

  • Adjust the pH of the aqueous sample to a neutral or slightly acidic range (pH 6-7).

  • Load the aqueous sample onto the conditioned and equilibrated cartridge at a flow rate of approximately 1-2 mL/min. The maximum sample volume should not exceed the breakthrough volume (see Section 4.2).

3.1.3. Washing

  • Wash the cartridge with 3 mL of ultrapure water containing 0.1% formic acid to remove any unretained impurities.

3.1.4. Elution

  • Elute the retained this compound with two aliquots of 1.5 mL of methanol containing 0.1% formic acid.

  • Collect the eluate for subsequent analysis. The eluate can be evaporated to dryness and reconstituted in a suitable solvent for the analytical instrument if further concentration is required.

Protocol B: C18 SPE

C18 is a non-polar sorbent that retains analytes through hydrophobic interactions. While this compound is a polar molecule, it possesses sufficient hydrophobicity to be retained on a C18 sorbent.[1]

3.2.1. Cartridge Conditioning and Equilibration

  • Place the C18 cartridge on the SPE manifold.

  • Condition the cartridge by passing 5 mL of methanol through the sorbent.

  • Equilibrate the cartridge by passing 5 mL of ultrapure water. Ensure the sorbent bed does not dry out.

3.2.2. Sample Loading

  • Load the aqueous sample onto the conditioned and equilibrated cartridge at a controlled flow rate of approximately 1 mL/min. Refer to Section 4.2 for guidance on sample volume.

3.2.3. Washing (Desalting)

  • Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.

3.2.4. Elution

  • Elute the bound this compound with 4 mL of a methanol/water mixture (e.g., 70:30 v/v).

  • Collect the eluate for analysis. As with Protocol A, the eluate can be concentrated if necessary.

Quantitative Data and Performance

Recovery Rates

The recovery of an SPE method is a critical parameter for quantitative analysis. The following table summarizes reported recovery data for this compound and related cyanogenic glycosides using various SPE sorbents.

Analyte(s)SPE SorbentMatrixRecovery (%)Reference(s)
This compoundAmino-terminatedCassava (fortified)95.3 - 96.1[6]
This compoundAmino-terminatedTapioca (fortified)81.1 - 97.1[6]
Cyanogenic GlycosidesOasis HLBSeawater61.6 - 118.8[7]
Polar PharmaceuticalsOasis HLBWastewater78.4 - 111.4[8]

It is important to note that recovery can be matrix-dependent. For novel aqueous matrices, it is recommended to perform a recovery study by spiking a known concentration of this compound standard into a blank sample and processing it through the chosen SPE protocol.

Breakthrough Volume

Protocol for Breakthrough Volume Determination:

  • Prepare a standard solution of this compound in ultrapure water at a known concentration similar to that expected in the samples.

  • Condition and equilibrate the chosen SPE cartridge (Oasis HLB or C18) as described in the respective protocols.

  • Continuously load the this compound standard solution onto the cartridge at a constant flow rate (e.g., 1 mL/min).

  • Collect the effluent in fractions (e.g., every 5 mL).

  • Analyze the concentration of this compound in each fraction using a suitable analytical method.

  • Plot the concentration of this compound in the effluent against the cumulative volume of the loaded sample.

  • The breakthrough volume is typically defined as the volume at which the analyte concentration in the effluent reaches 1-5% of the initial concentration of the standard solution.

As a general guideline, the capacity of silica-based sorbents like C18 is approximately 5% of the sorbent mass, while for polymeric sorbents like Oasis HLB, it can be up to 10% of the sorbent mass for well-retained compounds.[3][9][10]

Method Validation

For quantitative applications, the chosen SPE method should be validated to ensure its performance. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Workflow and Diagrams

The following diagrams illustrate the logical workflow of the solid-phase extraction process for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Aqueous Sample Containing this compound pH_Adjust pH Adjustment (Optional) Sample->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Ultrapure Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (e.g., 0.1% Formic Acid in Water) Load->Wash Waste2 Load->Waste2 To Waste Elute 5. Elution (e.g., Methanol with 0.1% Formic Acid) Wash->Elute Waste1 Wash->Waste1 To Waste Analysis LC-MS/MS or HPLC-UV Analysis Elute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction protocols detailed in this application note provide effective and reproducible methods for the isolation and concentration of this compound from aqueous samples. The choice between the Oasis HLB and C18 sorbents will depend on the specific requirements of the analysis, including the sample matrix and the desired level of purity. For optimal performance, particularly with highly polar interfering compounds, the Oasis HLB sorbent is recommended. It is crucial to determine the breakthrough volume for the specific sample matrix and analytical conditions to ensure high recovery and accurate quantification. The provided protocols, coupled with appropriate method validation, will enable researchers to reliably prepare aqueous samples for the analysis of this compound.

References

Quantitative Analysis of Linamarin in Flaxseed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of linamarin, a cyanogenic glycoside present in flaxseed (Linum usitatissimum). While flaxseed is recognized for its nutritional benefits, the presence of cyanogenic glycosides, which can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, necessitates accurate quantification for safety assessment and quality control. This compound is typically a minor component compared to other cyanogenic glycosides like linustatin (B1675552) and neolinustatin (B1201914) in mature flaxseed.

Data Presentation: Quantitative this compound Content in Flaxseed Varieties

The concentration of this compound and other cyanogenic glycosides in flaxseed can vary significantly depending on the cultivar, growing conditions, and seed maturity. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Flaxseed Varieties

Flaxseed VarietyThis compound Content (mg/100g)Total Cyanogenic Glycosides (as CN⁻ g/Kg)Reference
LS-7535.22-[1]
LS-7026.22-[1]
General Range<32-
Various (21 varieties)2% - 14% of total glycosides0.74 - 1.60[2]

Table 2: Content of Major Cyanogenic Glycosides in Flaxseed Cultivars (mg/100g of seed)

Cyanogenic GlycosideContent Range (mg/100g)Reference
Linustatin213 - 352
Neolinustatin91 - 203
This compound<32

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for their high resolving power and direct quantitation capabilities. Enzymatic assays are also employed for determining the total potential cyanide release.

Protocol 1: Extraction of Cyanogenic Glycosides from Flaxseed

This protocol outlines a reference method for the efficient extraction of cyanogenic glycosides, including this compound, from flaxseed.[3][4]

Materials:

  • Flaxseed sample

  • High-speed impact and sieving mill (or coffee grinder for routine analysis)

  • 75% Methanol (MeOH) in water (v/v)

  • Sonicating water bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Grinding: Grind the flaxseed sample to a fine powder. For the reference method, use a high-speed impact mill with a 1.0 mm sieve.[3] A coffee grinder can be used for routine analysis.[3][4]

  • Extraction:

    • Weigh approximately 0.5 g of the ground flaxseed into a centrifuge tube.

    • Add 5 mL of 75% methanol.

    • Vortex briefly to mix.

    • Place the tube in a sonicating water bath at 40°C for 30 minutes.[3][4]

  • Repeat Extraction (for reference method): For exhaustive extraction, centrifuge the sample, decant the supernatant, and repeat the extraction process on the pellet two more times with fresh 75% methanol. Pool the supernatants.[3] For routine analysis, a single extraction is often sufficient.[3]

  • Clarification: Centrifuge the final extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining solids.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC or GC vial.

  • Storage: Store the extracts at 4°C if analysis is to be performed within a week, or freeze for longer storage.[3]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a modification of established methods for the separation and quantification of cyanogenic glycosides.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Kinetex 4.6 mm × 125 mm, 2.6 µm)

  • Column oven

Reagents:

  • Mobile Phase A: 0.05% Phosphoric acid in HPLC-grade water

  • Mobile Phase B: Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Chromatographic Conditions:

    • Column Temperature: 40°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10-20 µL

    • Flow Rate: 1.0 mL/min

    • Gradient Elution:

      • 0-10 min: 2% B

      • 10-16 min: Linear gradient to 15% B

      • 16-18 min: Linear gradient to 100% B

      • 18-20 min: Hold at 100% B

      • 20-22 min: Return to 2% B

      • 22-25 min: Re-equilibration at 2% B

  • Calibration: Prepare a series of standard solutions of this compound in 75% methanol. Inject the standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered flaxseed extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard (approximately 4.9 min under these conditions).[5] Quantify the amount of this compound using the calibration curve.

Protocol 3: Quantification of Total Cyanide by Enzymatic Assay (Picrate Method)

This protocol provides a simple colorimetric method to determine the total cyanide released from cyanogenic glycosides after enzymatic hydrolysis.[6]

Materials:

  • Ground flaxseed sample

  • Phosphate (B84403) buffer (0.1 M, pH 6)

  • Picrate (B76445) paper strips

  • Flat-bottomed plastic bottles with screw caps

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Sample Preparation: Weigh 100 mg of finely ground flaxseed into a flat-bottomed plastic bottle.[6]

  • Enzyme Release: Add 0.5 mL of 0.1 M phosphate buffer (pH 6). The endogenous enzymes in the flaxseed will catalyze the hydrolysis of cyanogenic glycosides.

  • Picrate Paper: Attach a yellow picrate paper to a plastic strip and suspend it in the bottle, ensuring it does not touch the liquid.[6]

  • Incubation: Immediately seal the bottle and allow it to stand at room temperature (20-35°C) for 16-24 hours.[6] Hydrogen cyanide (HCN) released will react with the picrate paper, changing its color from yellow to reddish-brown.

  • Qualitative Analysis: Compare the color of the picrate paper to a pre-calibrated color chart to estimate the total cyanogen (B1215507) content in ppm.[6]

  • Quantitative Analysis (Spectrophotometric):

    • Remove the picrate paper and immerse it in 5.0 mL of distilled water for 30 minutes.

    • Measure the absorbance of the solution at 510 nm against a blank prepared from an unreacted picrate paper.

    • Calculate the total cyanogen content using a standard curve prepared with known concentrations of potassium cyanide. A simplified equation can also be used: Total cyanogen content (ppm) = 396 x Absorbance.[6]

Visualizations

Experimental_Workflow_Extraction start Flaxseed Sample grinding Grinding (High-speed mill or coffee grinder) start->grinding extraction Extraction (75% Methanol, 40°C Sonication) grinding->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 pellet1 Pellet centrifugation1->pellet1 centrifugation2 Final Centrifugation supernatant1->centrifugation2 repeat_extraction Repeat Extraction (x2) (Reference Method) pellet1->repeat_extraction repeat_extraction->extraction Recycle repeat_extraction->centrifugation2 Done filtration Filtration (0.45 µm filter) centrifugation2->filtration analysis Analysis (HPLC or GC-MS) filtration->analysis

Caption: Workflow for the extraction of cyanogenic glycosides from flaxseed.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Filtered_Extract Filtered Flaxseed Extract HPLC_System HPLC System (C18 Column, UV Detector) Filtered_Extract->HPLC_System Linamarin_Standard This compound Standard Solutions Linamarin_Standard->HPLC_System Chromatogram_Sample Generate Sample Chromatogram HPLC_System->Chromatogram_Sample Chromatogram_Standard Generate Standard Chromatograms HPLC_System->Chromatogram_Standard Quantify Quantify this compound in Sample Chromatogram_Sample->Quantify Calibration_Curve Create Calibration Curve (Peak Area vs. Concentration) Chromatogram_Standard->Calibration_Curve Calibration_Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Enzymatic_Assay_Workflow cluster_analysis Analysis start Ground Flaxseed hydrolysis Enzymatic Hydrolysis (Add Buffer, Incubate 16-24h) start->hydrolysis hcn_release HCN Release hydrolysis->hcn_release picrate_reaction Reaction with Picrate Paper hcn_release->picrate_reaction color_change Color Change (Yellow to Red-Brown) picrate_reaction->color_change qualitative Qualitative: Compare to Color Chart color_change->qualitative quantitative Quantitative: Elute & Measure Absorbance (510nm) color_change->quantitative

Caption: Workflow for the enzymatic assay of total cyanide (Picrate Method).

References

Application Notes and Protocols for Cyanide Detection from Linamarin using the Picrate Kit Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogenic glucosides are a class of natural plant toxins that can release hydrogen cyanide (HCN) upon enzymatic hydrolysis. Linamarin is a prominent cyanogenic glucoside found in many plant species, most notably in cassava (Manihot esculenta). The detection and quantification of cyanide potential from this compound-containing sources are crucial for food safety, toxicological studies, and in the development of therapeutic agents that may target cyanogenic pathways. The picrate (B76445) kit method offers a simple, cost-effective, and widely used approach for both qualitative and quantitative assessment of cyanide. This document provides detailed application notes and protocols for the determination of cyanide released from this compound using the picrate method.

Principle of the Method

The picrate method for cyanide detection is based on the reaction of hydrogen cyanide with picric acid under alkaline conditions. The process involves two key steps:

  • Enzymatic Hydrolysis of this compound: The plant tissue is disrupted to allow the endogenous enzyme linamarase to come into contact with its substrate, this compound. Linamarase catalyzes the hydrolysis of this compound into glucose and acetone (B3395972) cyanohydrin.[1][2][3] Acetone cyanohydrin is unstable and subsequently decomposes, either spontaneously at a pH above 5.0 or enzymatically, to release hydrogen cyanide (HCN) and acetone.[3]

  • Colorimetric Reaction: The liberated volatile HCN reacts with sodium picrate impregnated on a filter paper. This reaction forms a reddish-brown colored isopurpurate, which can be visually inspected for a qualitative assessment or eluted and measured spectrophotometrically for quantitative analysis.[4] The intensity of the color produced is proportional to the amount of HCN released.

Materials and Reagents

  • Picrate paper strips (prepared in-house or from a kit)

  • Sodium Carbonate (Na₂CO₃)

  • Picric Acid

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) for standards

  • Phosphate buffer (e.g., 0.2 M, pH 6.0 or 8.0)

  • Linamarase solution (optional, if endogenous enzyme activity is low or absent)

  • Distilled or deionized water

  • Ethanol (B145695) (50% v/v) for elution

  • Sealed reaction vials or tubes

  • Spectrophotometer

  • Homogenizer or mortar and pestle

  • Standard laboratory glassware and pipettes

Experimental Protocols

Protocol 1: Preparation of Picrate Papers
  • Prepare an alkaline picrate solution by dissolving 0.5 g of picric acid in 100 mL of 2.5% (w/v) aqueous sodium carbonate solution. Gentle warming may be required to fully dissolve the picric acid.

  • Cut Whatman No. 1 filter paper into uniform strips (e.g., 3 cm x 1 cm).

  • Immerse the filter paper strips in the alkaline picrate solution for at least 15 minutes.[4]

  • Remove the impregnated papers and allow them to air dry in the dark.

  • Store the dried picrate papers in a cool, dark, and dry place. Picrate papers should be a uniform light yellow color before use.[5][6]

Protocol 2: Qualitative Detection of Cyanide from Plant Material
  • Weigh approximately 100 mg of fresh plant material (e.g., cassava leaf or root tissue).[7]

  • Crush the plant material using a mortar and pestle or a homogenizer to facilitate the enzymatic reaction.[5]

  • Place the crushed sample into a flat-bottomed plastic bottle or a sealed test tube.

  • Add a paper disc containing a buffer at pH 6 to the bottle.[7]

  • Add 0.5-1 mL of distilled water to the sample.[5][7]

  • Immediately suspend a yellow picrate paper strip above the sample, ensuring it does not touch the liquid.[7] This can be achieved by attaching the paper to a plastic strip that fits inside the vial.[8]

  • Seal the container tightly.

  • Incubate the container at room temperature (or a controlled temperature, e.g., 30-37°C) for 16-24 hours in the dark.[6][8]

  • Observe the color change of the picrate paper. A change from yellow to orange or reddish-brown indicates the presence of cyanide. The intensity of the color change provides a semi-quantitative estimation of the cyanide content.

Protocol 3: Quantitative Determination of Cyanide
  • Sample and Standard Preparation:

    • Prepare a series of standard cyanide solutions from a stock solution of KCN or NaCN. The concentration range should be appropriate for the expected cyanide content of the samples (e.g., 0-200 µg HCN equivalents/mL).[4]

    • Prepare the plant sample as described in Protocol 2 (steps 1-7). Prepare a blank sample containing no plant material.[6]

  • Incubation:

    • Incubate the sealed sample, standard, and blank vials under the same conditions (e.g., 30°C for 18 hours).[8]

  • Elution and Spectrophotometry:

    • After incubation, carefully remove the picrate paper from the vial.

    • Elute the colored compound from the paper by immersing it in a defined volume of 50% ethanol (e.g., 5.0 mL) for 30 minutes.[4][8]

    • Measure the absorbance of the eluate at 510 nm using a spectrophotometer, using the eluate from the blank as the reference.[2][4][8]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their known cyanide concentrations.

    • Determine the cyanide concentration in the sample by interpolating its absorbance value on the standard curve.

    • Express the final cyanide content as mg HCN equivalents per kg of fresh weight of the sample.

Data Presentation

The following table summarizes key quantitative parameters of the picrate method for cyanide detection as reported in the literature.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 510 nm[2][4][8]
Linear Range 0-200 µg HCN equivalents/mL[4]
Detection Limit As low as 1 µg of cyanide[4]
Elution Solvent 50% Ethanol or Distilled Water[4][8]
Incubation Time 16-24 hours[4][8]
Incubation Temperature Room Temperature (28 ± 2°C) to 37°C[4][8]

Visualizations

Biochemical Pathway of Cyanide Release from this compound

G This compound This compound Acetone_Cyanohydrin Acetone Cyanohydrin This compound->Acetone_Cyanohydrin Linamarase Glucose Glucose This compound->Glucose Linamarase HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN Spontaneous/Enzymatic (pH > 5.0) Acetone Acetone Acetone_Cyanohydrin->Acetone Spontaneous/Enzymatic (pH > 5.0)

Caption: Enzymatic hydrolysis of this compound to release hydrogen cyanide.

Experimental Workflow for Quantitative Cyanide Detection

G cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh and Homogenize Plant Sample C Place in Sealed Vials with Buffer and Water A->C B Prepare KCN Standard Series D Suspend Picrate Paper in Vials B->D C->D E Incubate (e.g., 30°C, 18h) D->E F Elute Color from Picrate Paper E->F G Measure Absorbance at 510 nm F->G H Calculate Cyanide Concentration from Standard Curve G->H

Caption: Workflow for the quantitative picrate method.

References

Application Notes and Protocols for Cryocooled Extraction of Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin, a cyanogenic glucoside found in cassava (Manihot esculenta), has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for a novel cryocooled extraction method, which has been demonstrated to be a high-yielding approach for isolating this compound. This method utilizes liquid nitrogen to effectively inactivate the endogenous linamarase enzyme, which would otherwise lead to the degradation of this compound during the extraction process, and to facilitate cell lysis for improved extraction efficiency.[1][2]

Data Presentation

The following table summarizes the quantitative data on the yield of this compound using the cryocooled extraction method compared to other techniques.

Extraction MethodPlant MaterialSolventYield of this compoundReference
Cryocooled Extraction Fresh Cassava Root PeelMethanol (B129727)18 g / kg [1][2]
Acidified Methanol ExtractionCassava Leaves and BarkMethanol (pH 2 with HCl)Higher than cryocooling with methanol[3][4][5][6]
Hot Water ExtractionCassava Leaves and BarkWater (80°C)Lower than cryocooling with methanol[3][4][5]
Acidified Water ExtractionCassava Leaves and BarkWater (pH 2 with HCl)Lower than cryocooling with methanol[3][4][5]

Experimental Protocols

I. Cryocooled Extraction of this compound from Cassava Root Peel

This protocol details a novel method for the efficient extraction of this compound, yielding approximately 18 grams of this compound from 1 kilogram of fresh cassava root peel.[1][2]

Materials and Equipment:

  • Fresh cassava root peel

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Methanol

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Methanol (for chromatography)

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Protocol:

  • Sample Preparation: Thoroughly wash and peel fresh cassava roots. The peels are the primary source material.

  • Cryocooling and Grinding: Immediately freeze the fresh cassava root peel by immersing it in liquid nitrogen.[1][3] This step is crucial for deactivating the linamarase enzyme and making the cell structure brittle.[2] Once frozen solid, grind the peel into a fine powder using a pre-chilled mortar and pestle or a grinder.

  • Methanol Extraction: Transfer the powdered cassava peel to a flask and add methanol. The exact ratio of plant material to solvent can be optimized, but a common starting point is a 1:10 (w/v) ratio. Stir the mixture for several hours at room temperature to allow for the extraction of this compound.

  • Filtration and Concentration: Filter the methanol extract to remove the solid plant material. The filtrate, containing the crude this compound, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable slurry packing method.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a solvent system of 12% methanol in ethyl acetate.[2]

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

II. Characterization of Purified this compound

The identity and purity of the extracted this compound should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: Reverse phase C18 column.[3][4][5]

    • Mobile Phase: An isocratic mobile phase of Water:Acetonitrile (8:2).[3][4][5]

    • Detection: Mass spectrometer to confirm the molecular weight of this compound (m/z 247.23).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure of this compound.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum to identify the characteristic functional groups of this compound.

Mandatory Visualizations

Experimental Workflow for Cryocooled this compound Extraction

G A Fresh Cassava Root Peel B Cryocooling with Liquid Nitrogen A->B C Grinding of Frozen Peel B->C D Methanol Extraction C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude this compound Extract F->G H Silica Gel Column Chromatography (12% Methanol in Ethyl Acetate) G->H I Purified this compound H->I J Characterization (LC-MS, NMR, IR) I->J

Caption: Workflow for the cryocooled extraction and purification of this compound.

Biosynthetic Pathway of this compound

G cluster_0 This compound Biosynthesis A L-Valine B N-Hydroxyvaline A->B CYP79D1/D2 C 2-Methylpropanal Oxime B->C CYP79D1/D2 D Acetone Cyanohydrin (2-Hydroxyisobutyronitrile) C->D CYP71E7 E This compound D->E UDPG-Glucosyltransferase

Caption: Biosynthesis of this compound from L-valine.[7][8][9]

References

Application Note: UHPLC-MS/MS Method for Isomeric Separation of Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanogenic glycosides (CNGs) are a class of nitrogenous secondary metabolites produced by a wide variety of plants, serving as a defense mechanism against herbivores.[1][2] Upon enzymatic hydrolysis, these compounds release toxic hydrogen cyanide (HCN).[3][4][5] The presence and concentration of specific CNGs are critical parameters for food safety, agricultural research, and the development of plant-based pharmaceuticals. Many CNGs exist as isomers, which can be challenging to separate and quantify using standard analytical techniques. This application note presents a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the effective isomeric separation and quantification of key cyanogenic glycosides.

The separation of CNG isomers, such as (R)-prunasin and (S)-prunasin (sambunigrin), is particularly challenging.[6][7][8] This method leverages the high resolution of UHPLC and the specificity and sensitivity of tandem mass spectrometry to achieve baseline separation and accurate quantification of these and other CNG isomers. The protocol is designed for researchers in plant science, food chemistry, and drug discovery.

Experimental Workflow

UHPLC-MS/MS Workflow for Cyanogenic Glycoside Analysis cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Plant Material (e.g., leaves, seeds) extraction Extraction with Aqueous Methanol/Ethanol start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup uhplc UHPLC Separation (C18 Column) cleanup->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification of cyanogenic glycosides. The following is a general procedure that can be adapted based on the specific plant matrix.

  • Homogenization: Weigh approximately 1 gram of fresh or lyophilized plant material. Homogenize the sample using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Extraction: Transfer the homogenized sample to a centrifuge tube. Add 5 mL of 80% aqueous methanol.[9] Vortex the mixture for 1 minute and then sonicate for 30 minutes at room temperature.[10]

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for UHPLC-MS/MS analysis. For some matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[9]

UHPLC-MS/MS Method

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent

  • Software: Agilent MassHunter or equivalent

UHPLC Conditions:

ParameterValue
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm)[1]
Mobile Phase A 2 mM Ammonium formate (B1220265) in water[1]
Mobile Phase B Acetonitrile
Gradient 0-1 min, 5% B; 1-8 min, 5-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Gas Temperature 300 °C
Gas Flow 12 L/min
Nebulizer 45 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the MRM transitions and retention times for the isomeric separation of key cyanogenic glycosides. These parameters should be optimized for the specific instrument used.

AnalyteIsomerPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (min)
Prunasin (R)-prunasin313.1133.1155.2
Sambunigrin (S)-prunasin313.1133.1155.8
Amygdalin D-amygdalin475.2163.1257.1
Neoamygdalin Neoamygdalin475.2163.1257.9
Dhurrin (S)-dhurrin330.1168.1184.5
Taxiphyllin (R)-taxiphyllin330.1168.1184.9

Note: The formation of [M+NH₄]⁺ adducts is often utilized for enhanced sensitivity in MRM analyses.[1]

Isomeric Separation Relationship

Isomeric_Separation cluster_isomers Isomeric Pairs of Cyanogenic Glycosides cluster_method Separation Method cluster_detection Detection Prunasin_Sambunigrin Prunasin / Sambunigrin (R)-prunasin / (S)-prunasin UHPLC UHPLC with C18 Column Prunasin_Sambunigrin->UHPLC Amygdalin_Neoamygdalin Amygdalin / Neoamygdalin Diastereomers Amygdalin_Neoamygdalin->UHPLC Dhurrin_Taxiphyllin Dhurrin / Taxiphyllin Epimers Dhurrin_Taxiphyllin->UHPLC MSMS Tandem Mass Spectrometry (MRM) UHPLC->MSMS

Caption: Relationship between isomeric pairs and the analytical method.

Conclusion

This application note provides a detailed protocol for the isomeric separation and quantification of cyanogenic glycosides using UHPLC-MS/MS. The described method is sensitive, selective, and reproducible, making it suitable for a wide range of applications in food safety, plant science, and pharmaceutical research. The successful separation of challenging isomeric pairs like (R)-prunasin and (S)-prunasin highlights the power of this technique. Researchers can adapt this protocol to their specific needs and instrumentation for the accurate analysis of cyanogenic glycosides in various matrices.

References

Troubleshooting & Optimization

Linamarin Extraction: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in linamarin extraction yields. The information is presented in a clear question-and-answer format to directly address common issues.

Troubleshooting Guide & FAQs

This section addresses specific problems that can lead to variability and low yields during this compound extraction.

Question: My this compound yield is significantly lower than expected. What are the potential causes?

Answer: Low this compound yield can stem from several factors throughout the extraction process. The most common culprits include:

  • Enzymatic Degradation: The presence of the endogenous enzyme linamarase is a primary cause of this compound loss. If plant tissues are damaged without immediate enzyme inactivation, linamarase will hydrolyze this compound into glucose and acetone (B3395972) cyanohydrin, which can further break down to release hydrogen cyanide.

  • Suboptimal Extraction Solvent: The choice and concentration of the extraction solvent are critical. Using a solvent with inappropriate polarity for this compound can result in poor extraction efficiency.

  • Inefficient Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-liquid ratio can significantly impact the yield.

  • Plant Material Variability: The concentration of this compound can vary considerably between different plant cultivars, the age of the plant, and the specific tissues used (e.g., leaves vs. roots).[1][2][3] Growing conditions, such as drought, can also increase cyanogenic glycoside content.

  • Improper Sample Preparation: The particle size of the plant material affects the surface area available for extraction. Inefficient grinding can lead to incomplete extraction.[4][5]

Question: How can I prevent enzymatic degradation of this compound during extraction?

Answer: Inactivating linamarase is a critical step to prevent the loss of this compound. This can be achieved through several methods:

  • Acidification: Linamarase is inactivated in acidic conditions.[1][6] Performing the extraction with an acidified solvent (e.g., dilute hydrochloric acid or sulfuric acid) is a common and effective method.[1][7]

  • Heat Treatment: Linamarase is heat-labile and can be denatured at high temperatures. Boiling the plant material in the extraction solvent can inactivate the enzyme. However, prolonged exposure to high temperatures might also degrade this compound.

  • Cryocooling: A novel method involves freezing the plant material with liquid nitrogen before extraction.[8] This rapid freezing helps to rupture cell walls while preserving the integrity of the this compound.

  • UV-assisted Photobioextraction: This technique uses UV radiation to assist in the inactivation of linamarase.[9]

Question: What is the most effective solvent for this compound extraction?

Answer: The choice of solvent significantly influences the extraction yield. Studies have shown that:

  • Acidified Methanol (B129727): This solvent has been reported to yield higher amounts of intact this compound compared to other methods like acidified water, cryocooling, and hot water extraction.[8][10]

  • Aqueous Ethanol: Ethanol, particularly at concentrations around 85-90%, has been shown to be highly effective, with solvent concentration being a major influencing factor on yield.[9][11]

  • Acidified Water: Using dilute acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in water is a simple and effective method for inactivating linamarase and extracting this compound.[1][7]

Question: How do other experimental parameters affect this compound yield?

Answer: Besides the choice of solvent, other parameters play a crucial role:

  • Temperature: Higher temperatures can increase the solubility of this compound and the extraction rate. However, excessively high temperatures can lead to its degradation. The optimal temperature will depend on the extraction method and solvent used.

  • Solid-to-Liquid Ratio: A higher solvent-to-feed ratio generally leads to a better extraction yield as it increases the concentration gradient of this compound between the plant material and the solvent.[9]

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and for the this compound to diffuse into the solvent. The optimal time will vary with the method and other parameters.

  • Particle Size: Reducing the particle size of the plant material by grinding increases the surface area for extraction, leading to improved efficiency.[4][5]

Data on this compound Extraction Parameters

The following tables summarize quantitative data on factors influencing this compound extraction yields.

Table 1: Influence of Cassava Cultivar on this compound Content in Very Young Leaves

Cassava CultivarMean this compound Content (mg HCN equivalents/g leaf)Standard Deviation
Mcol 14680.580.05
M Aus 70.510.04
TMS 503950.270.08

Source: Adapted from a study on this compound preparation from cassava leaves.[1]

Table 2: Comparison of Optimal Conditions for Different this compound Extraction Methods from Cassava Leaves

Extraction MethodOptimal SolventOptimal Solvent ConcentrationExtraction TimeExtraction Efficiency
Ultrasonic ExtractionMethanol86.58%20.41 minutes81.2%
High-Performance DispersingMethanol88.0%19.95 minutes88.8%

Source: Adapted from a study on the optimization of this compound extraction.[11]

Experimental Protocols

This section provides a detailed methodology for a common this compound extraction method.

Protocol: this compound Extraction from Cassava Leaves using Dilute Hydrochloric Acid

This method is effective for small-scale extraction and relies on acid to inactivate the linamarase enzyme.

Materials:

  • Very young cassava leaves

  • 0.1 M Hydrochloric Acid (HCl)

  • Glass pestle and mortar

  • Cheesecloth or similar filtering material

  • Centrifuge and centrifuge tubes

  • Pasteur pipette

  • Freezer for storage

Procedure:

  • Sample Preparation: Weigh 5 g of very young cassava leaves and cut them into small pieces using scissors.

  • Grinding and Extraction: Immediately place the cut leaves into a glass pestle and mortar and add 5 ml of 0.1 M HCl. Grind the leaves thoroughly.

  • Further Extraction: Add another 5 ml of 0.1 M HCl and continue grinding to form a pasty solution.

  • Filtration: Pour the resulting solution through a cheesecloth and squeeze to collect the liquid extract.

  • Centrifugation: Transfer the cloudy solution to a centrifuge tube and centrifuge to pellet the solid debris.

  • Collection: Carefully remove the clear supernatant, which contains the this compound, using a Pasteur pipette.

  • Storage: Store the this compound solution frozen at -20°C. The solution is stable for at least 5 months under these conditions.

Source: Adapted from a published method for preparing this compound from cassava leaves.[1]

Visualizing Workflows and Troubleshooting

Diagram 1: General Workflow for this compound Extraction

LinamarinExtractionWorkflow Start Start: Fresh Plant Material SamplePrep Sample Preparation (Grinding/Chopping) Start->SamplePrep Extraction Extraction (Solvent Addition) SamplePrep->Extraction Separation Separation (Filtration/Centrifugation) Extraction->Separation Purification Purification (Optional) (e.g., Chromatography) Separation->Purification Analysis Analysis (e.g., HPLC, LC-MS) Purification->Analysis End End: Purified this compound Analysis->End

A general workflow for the extraction and analysis of this compound.

Diagram 2: Troubleshooting Low this compound Yield

TroubleshootingWorkflow Start Low this compound Yield CheckEnzyme Check for Enzymatic Degradation Start->CheckEnzyme CheckSolvent Review Extraction Solvent CheckEnzyme->CheckSolvent No SolutionEnzyme Inactivate Linamarase: - Use acidified solvent - Heat treatment - Cryocooling CheckEnzyme->SolutionEnzyme Yes CheckParams Evaluate Extraction Parameters CheckSolvent->CheckParams No SolutionSolvent Optimize Solvent: - Use acidified methanol or ethanol - Adjust solvent concentration (e.g., 85-90% ethanol) CheckSolvent->SolutionSolvent Yes CheckMaterial Assess Plant Material CheckParams->CheckMaterial No SolutionParams Adjust Parameters: - Optimize temperature - Increase solvent-to-feed ratio - Ensure sufficient extraction time - Reduce particle size CheckParams->SolutionParams Yes SolutionMaterial Standardize Material: - Use consistent cultivar and plant age - Consider growing conditions CheckMaterial->SolutionMaterial Yes

A flowchart to diagnose and resolve issues of low this compound yield.

References

Technical Support Center: Optimizing HPLC Separation of Linamarin and Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of linamarin and lotaustralin (B1675156). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC analysis of this compound and lotaustralin.

Issue 1: Poor Peak Resolution or Co-elution of this compound and Lotaustralin

  • Question: My this compound and lotaustralin peaks are not well-separated. What can I do to improve the resolution?

  • Answer: Poor resolution between this compound and lotaustralin can be addressed by optimizing your chromatographic conditions.[1] Here are several factors to consider:

    • Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase is critical. Acetonitrile (B52724) often provides better resolution for polar compounds compared to methanol.[1] Experiment with different gradient elution programs to enhance separation.

    • Mobile Phase Additives: The addition of a small percentage of acid, such as formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution, as it allows for more interaction between the analytes and the stationary phase.[1]

    • Column Chemistry: Ensure you are using a suitable column. A C18 column is commonly used for the separation of these cyanogenic glycosides.[2]

    • Temperature: Operating the column at a controlled, slightly elevated temperature can improve efficiency and resolution. However, be mindful that excessive heat can degrade the column.

Issue 2: Peak Tailing

  • Question: My chromatogram shows significant peak tailing for this compound and/or lotaustralin. What is the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, leading to inaccurate integration and quantification.[3]

    • Secondary Interactions: Active sites on the column packing material can interact with the analytes, causing tailing. Using a mobile phase with an appropriate pH or an ion-pairing reagent can help minimize these interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

    • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak shape issues.[4] Try cleaning the column according to the manufacturer's instructions or replacing the guard and/or analytical column.[5]

    • Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, contributing to peak broadening and tailing.[1]

Issue 3: Fluctuating Retention Times

  • Question: The retention times for this compound and lotaustralin are shifting between injections. What could be the problem?

  • Answer: Inconsistent retention times can compromise the reliability of your results.[3] Potential causes include:

    • Pump Issues: Leaks in the pump, worn pump seals, or air bubbles in the system can lead to an inconsistent flow rate and, consequently, shifting retention times.[6] Ensure the pump is properly purged and maintained.

    • Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase from one batch to another can affect retention times.[3] Always prepare the mobile phase accurately and consistently.

    • Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[5]

Issue 4: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?

  • Answer: A stable baseline is crucial for accurate peak detection and integration.

    • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[4] Use high-purity solvents and degas the mobile phase before use.

    • Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to baseline problems. Clean the flow cell and check the detector lamp's performance.

    • Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, will cause sharp spikes in the baseline.[1] Degassing the mobile phase and ensuring all connections are tight can prevent this.

    • Incomplete Mobile Phase Mixing: If you are using a gradient, improper mixing of the mobile phase components can lead to a drifting baseline.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting HPLC method for separating this compound and lotaustralin?

    • A1: A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water (often with a formic acid additive) and acetonitrile or methanol. The detection is typically done using UV or mass spectrometry (MS).

  • Q2: How should I prepare my plant extract samples for HPLC analysis?

    • A2: A common method involves extracting the plant material with a solvent like aqueous methanol.[2] Subsequent solid-phase extraction (SPE) may be necessary to clean up the sample and remove interfering compounds.[2] It is also crucial to filter the sample through a 0.20 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.[7]

  • Q3: What are the expected retention times for this compound and lotaustralin?

    • A3: Retention times can vary significantly depending on the specific HPLC method used. However, in some reported methods, this compound elutes earlier than lotaustralin. For example, one study reported a retention time of 5.7 minutes for this compound and 11.7 minutes for lotaustralin.[8]

  • Q4: How can I confirm the identity of the this compound and lotaustralin peaks in my chromatogram?

    • A4: The most reliable way to confirm the identity of your peaks is to run authentic standards of this compound and lotaustralin under the same HPLC conditions and compare the retention times. For unequivocal identification, especially in complex matrices, using a mass spectrometer (LC-MS) for detection is highly recommended.[9]

  • Q5: My column backpressure is too high. What should I do?

    • A5: High backpressure is often caused by a blockage in the system.[3] First, check if the pressure is high with the column removed to isolate the problem to the column or the system. If the column is the issue, try back-flushing it. If that doesn't work, the inlet frit may be clogged and need replacement. To prevent this, always filter your samples and use a guard column.[10]

Data Presentation

Table 1: Example HPLC Parameters for this compound and Lotaustralin Separation

ParameterCondition 1Condition 2
Column C18 (4.6 x 250 mm)XTerra MS C18 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid2% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Isocratic or GradientGradient
Flow Rate 1.0 mL/min0.2 mL/min
Detection UV (e.g., 210 nm)Mass Spectrometry (MS)
Reference General Method[9]

Table 2: Reported Retention Times for this compound and Lotaustralin

CompoundRetention Time (minutes)HPLC Method Reference
This compound3.1[2]
This compound5.7[8]
Lotaustralin11.7[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

  • Grinding: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Accurately weigh a known amount of the powdered material (e.g., 1 g) and place it in a suitable vessel. Add an appropriate volume of extraction solvent (e.g., 20 mL of 80% methanol).

  • Sonication/Shaking: Sonicate the mixture or place it on an orbital shaker for 30-60 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.20 µm or 0.45 µm syringe filter into an HPLC vial.[7]

  • Storage: If not analyzed immediately, store the vials at a low temperature (e.g., 4°C) and in the dark to prevent degradation.[7]

Protocol 2: General HPLC Method for this compound and Lotaustralin Analysis

  • System Preparation: Ensure the HPLC system is properly primed and the mobile phase lines are free of air bubbles.

  • Column Installation: Install a C18 analytical column and a compatible guard column.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a known volume of the prepared sample (e.g., 10 µL).

  • Chromatographic Run: Run the HPLC method with the desired gradient and flow rate.

  • Data Acquisition: Acquire data using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

  • Data Analysis: Integrate the peaks corresponding to this compound and lotaustralin and quantify them using a calibration curve generated from authentic standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material grind Grinding start->grind extract Extraction (e.g., 80% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm filter) centrifuge->filter hplc_inject HPLC Injection filter->hplc_inject separation C18 Column Separation hplc_inject->separation detection UV/MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification Troubleshooting_Tree start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure Abnormal Pressure? start->pressure resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes split Splitting peak_shape->split Yes broad Broadening peak_shape->broad Yes rt_drift Drifting retention_time->rt_drift Yes rt_erratic Erratic retention_time->rt_erratic Yes high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes change_solvent Change Organic Solvent resolution->change_solvent Yes adjust_flow Adjust Flow Rate resolution->adjust_flow Yes check_column Check Column/Guard Column tailing->check_column check_mobile_phase Optimize Mobile Phase pH tailing->check_mobile_phase check_sample_conc Reduce Sample Concentration tailing->check_sample_conc split->check_column broad->check_column broad->check_sample_conc check_equilibration Ensure Proper Equilibration rt_drift->check_equilibration check_temp Check Temperature Control rt_drift->check_temp check_pump Check Pump & Flow Rate rt_erratic->check_pump check_blockage Check for Blockages high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of linamarin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous compounds from the sample source (e.g., cassava, flaxseed, biological fluids). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank sample extract (from which the analyte has been removed). A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q3: What are the primary strategies to overcome matrix effects in this compound LC-MS analysis?

A3: The three main strategies to mitigate matrix effects are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: To separate this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: To compensate for signal variations caused by matrix effects.[3]

  • Matrix-Matched Calibration: To create a calibration curve in a blank matrix extract to mimic the matrix effects seen in the samples.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

This guide will help you troubleshoot and improve the recovery of this compound from your samples.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Solvent Different matrices require different extraction solvents for optimal recovery. For cassava, acidified methanol (B129727) has been shown to be effective. For flaxseed, a mixture of acetonitrile (B52724) and water with acetic acid may be more suitable.Increased extraction efficiency and higher this compound recovery.
Incomplete Cell Lysis Ensure thorough homogenization or sonication of the sample to break down cell walls and release this compound.Improved release of this compound from the sample matrix, leading to higher recovery.
Analyte Degradation This compound can be degraded by the enzyme linamarase present in the sample. Acidifying the extraction solvent can help to inactivate the enzyme.Preservation of intact this compound, resulting in more accurate quantification.
Suboptimal SPE Protocol The choice of SPE sorbent and the wash/elution solvents are critical. For polar compounds like this compound, reversed-phase (e.g., C18) or normal-phase (e.g., amino-propyl) sorbents can be effective. Optimize the wash steps to remove interferences without eluting this compound, and use a strong enough solvent to ensure complete elution of this compound.Cleaner extracts with higher recovery of this compound.
Issue 2: Significant ion suppression or enhancement observed.

This guide provides steps to identify and minimize ion suppression or enhancement in your this compound analysis.

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Matrix Components Modify your LC gradient to better separate this compound from interfering compounds. A shallower gradient can improve resolution.Chromatographic separation of this compound from the majority of matrix components, reducing ion suppression/enhancement.
Ineffective Sample Cleanup Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).Cleaner sample extracts with fewer interfering components, leading to reduced matrix effects.
High Concentration of Salts or Sugars If your sample has a high salt or sugar content, consider a desalting or sugar removal step in your sample preparation, such as dialysis or a specific SPE sorbent.Reduced ion source contamination and improved ionization efficiency for this compound.
Inappropriate Internal Standard If you are using a structural analog as an internal standard, it may not co-elute perfectly with this compound and may experience different matrix effects. The use of a stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and is affected by matrix effects in the same way.[4]More accurate correction for matrix effects, leading to improved precision and accuracy of results.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound analysis, focusing on recovery rates with different extraction methods.

Table 1: Recovery of this compound using Acetonitrile-Water Extraction followed by SPE Cleanup.

MatrixFortification Level (µg/g)Mean Recovery (%)Relative Standard Deviation (%)
Cassava1096.12.6
Cassava10095.31.4
Tapioca181.13.3
Tapioca1091.95.4
Tapioca10097.12.1

Data adapted from Kato, Y., & Terada, H. (2014). [Determination method of this compound in cassava products and beans by ultra high performance liquid chromatography with tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi, 55(3), 162-166.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction for this compound from Cassava

This protocol is adapted from a study that found acidified methanol to be the most suitable for extracting intact this compound from cassava.[5]

  • Sample Preparation: Weigh 5g of finely ground cassava material (leaves or tuber) into a 100 mL Erlenmeyer flask.

  • Extraction: Add 50 mL of methanol. Adjust the pH to 2 by adding concentrated hydrochloric acid.

  • Incubation: Shake the flask for 1 hour at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Acetonitrile-Water Extraction with SPE Cleanup for this compound

This protocol is based on a validated UHPLC-MS/MS method for this compound determination.

  • Sample Preparation: Homogenize 1g of the sample.

  • Extraction: Add 10 mL of acetonitrile-water (3:1, v/v) and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an amino solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of acetonitrile-water (3:1, v/v).

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Elution: Elute the cartridge with 5 mL of acetonitrile-water (3:1, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow_Acidified_Methanol_Extraction cluster_sample_prep Sample Preparation start Weigh 5g of Ground Cassava extraction Add 50 mL Acidified Methanol (pH 2) Shake for 1 hour start->extraction centrifugation Centrifuge at 4000 rpm for 15 minutes extraction->centrifugation filtration Filter Supernatant (0.22 µm filter) centrifugation->filtration end Analysis by LC-MS filtration->end

Caption: Workflow for Acidified Methanol Extraction of this compound.

Experimental_Workflow_SPE_Cleanup cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation start_ext Homogenize 1g of Sample extraction_step Add 10 mL Acetonitrile-Water (3:1) Vortex for 5 min start_ext->extraction_step centrifugation_step Centrifuge at 10,000 rpm for 10 min extraction_step->centrifugation_step condition_spe Condition Amino SPE Cartridge centrifugation_step->condition_spe load_sample Load Supernatant condition_spe->load_sample elute_sample Elute with Acetonitrile-Water load_sample->elute_sample evaporate Evaporate to Dryness elute_sample->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_analysis Analysis by LC-MS reconstitute->end_analysis

Caption: Workflow for SPE Cleanup of this compound Extract.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions start Matrix Effect (Ion Suppression/Enhancement) Observed? optimize_chroma Optimize Chromatographic Separation start->optimize_chroma Yes improve_cleanup Improve Sample Cleanup (e.g., use SPE) start->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard start->use_sil_is Yes matrix_matched Use Matrix-Matched Calibration start->matrix_matched Yes end Accurate Quantification optimize_chroma->end improve_cleanup->end use_sil_is->end matrix_matched->end

Caption: Decision Tree for Troubleshooting Matrix Effects.

References

improving sensitivity of linamarin detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the sensitivity of linamarin detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound detection?

A1: The primary methods for detecting and quantifying this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), and various enzymatic assays.[1][2] Enzymatic assays often use the enzyme linamarase to hydrolyze this compound, followed by spectrophotometric or colorimetric detection of the released cyanide.[3][4] For rapid screening, qualitative methods like the picrate (B76445) paper test or the Feigl-Anger spot test are also used.[5]

Q2: Why am I getting lower this compound concentrations than expected from my plant samples?

A2: Lower-than-expected concentrations can stem from several factors. A primary cause is the premature breakdown of this compound by endogenous enzymes (like linamarase) present in the plant tissue during sample preparation.[5] Inefficient extraction methods can also lead to poor recovery. The choice of extraction solvent and conditions is critical; for instance, acidified methanol (B129727) has been shown to yield higher amounts of intact this compound compared to other methods.[2][6]

Q3: Can I use the same detection method for raw plant material and processed food samples?

A3: While the core detection principle may be the same, the sample preparation and extraction protocols often need to be modified. Processed foods may have lower concentrations of this compound and can contain interfering substances. For heat-processed cassava products, including 25% ethanol (B145695) in the extraction medium has been shown to increase the recovery of cyanogens and eliminate the need for centrifugation.[7]

Q4: What is the role of exogenous linamarase in my assay, and where can I source it?

A4: Exogenous linamarase is added to the sample extract to specifically hydrolyze any this compound present into glucose and acetone (B3395972) cyanohydrin, which then releases hydrogen cyanide (HCN) for quantification.[8] This is crucial if the endogenous enzyme was inactivated during extraction or is not present in sufficient quantities.[5] A major challenge in these assays can be obtaining purified linamarase.[9] Cassava latex is an excellent alternative source, exhibiting significantly higher linamarase activity (approximately 300-fold) compared to traditional sources like leaves and rind.[6][9]

Troubleshooting Guides

Issue 1: Low Sensitivity or High Limit of Detection (LOD) in HPLC-UV
Possible Cause Troubleshooting Step
Poor Chromatographic Resolution Optimize the mobile phase composition and gradient. Ensure the HPLC column (e.g., C18 reverse-phase) is in good condition and appropriate for the analysis.[1]
Low UV Absorbance of this compound This compound has a weak chromophore. Detection is typically performed at low wavelengths (~210-240 nm).[1] Ensure the detector is set to the optimal wavelength. For higher sensitivity, consider derivatization or switching to a more sensitive method like LC-MS.
Suboptimal Extraction The extraction method significantly impacts yield. Acidic conditions can improve extraction, with sulfuric acid showing high efficiency.[10] For processed samples, using 25% ethanol in the extraction medium can improve recovery.[7]
Issue 2: Inconsistent or Non-Reproducible Results in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability. Improve sample clean-up using Solid-Phase Extraction (SPE), for example, with an NH2 cartridge.[11] Dilute the sample if possible. Use a matrix-matched calibration curve or an internal standard.
Formation of Different Adducts This compound can form multiple adducts (e.g., [M+H]+, [M+Na]+). The formation of highly stable sodium adducts ([M+Na]+) can complicate quantification.[1] Adding ammonium (B1175870) formate (B1220265) to the mobile phase can improve fragmentation and analysis for more consistent results.[12]
In-source Fragmentation or Degradation Optimize MS source parameters (e.g., temperature, voltages) to minimize the breakdown of this compound before detection.
Mobile Phase Incompatibility While ammonium formate can be beneficial, the addition of formic acid to the mobile phase has been shown to sometimes suppress signal intensities of cyanogenic glycosides.[12] Test mobile phase additives systematically.
Peak Splitting This can be a column-related issue. Ensure the column is properly conditioned. In some cases, a different column chemistry may be required to achieve better peak shape.[12]
Issue 3: Interference or False Positives in Enzymatic/Spectrophotometric Assays
Possible Cause Troubleshooting Step
Presence of Interfering Substances Other compounds in the sample can interfere with the colorimetric reaction. For urine samples, a solid-phase extraction clean-up is necessary to remove interfering substances like thiocyanate.[3] For chemiluminescence assays, ions like Mg2+ and Cu2+ can be inhibitory.[13]
Incomplete Inactivation of Endogenous Enzymes If measuring only intact this compound, endogenous linamarase must be inactivated during extraction. Homogenizing the sample in warm (65-70°C) 80% ethanol or using an acid extraction solution effectively inactivates the native enzyme.[4][6]
Spontaneous Degradation of Cyanohydrins The intermediate cyanohydrin can degrade to free cyanide, especially at pH levels above 4. This can lead to misleadingly high values. It is important to assay for free cyanide at a pH of 4 to avoid this interference.[7]
Lack of Endogenous Enzyme in Screening Tests Tests like the Feigl-Anger spot test rely on the plant's own enzymes to release cyanide.[5] If a plant produces this compound but not the corresponding enzyme, a false negative will occur. To test for this, re-run the negative sample with a small amount of added β-glucosidase (exogenous linamarase).[5]

Quantitative Data Summary

The sensitivity of this compound detection varies significantly between methods. The following tables summarize key performance metrics to aid in method selection.

Table 1: Limits of Detection (LOD) & Quantification (LOQ) for Various Methods

MethodLODLOQSample Matrix
UHPLC-MS/MS 0.03 µg/g0.1 µg/gCassava Products, Tapioca
LC-MS/MS -0.75 µg/g (detection limit)Cassava Flour
LC-MS -1 ppmWhite Clover Extract
Spectrophotometry 0.1 µg/mL (of cyanide)10 µmol/LUrine, Cassava
Enzyme Electrode Biosensor 0.1 mM-Aqueous Solution

Citations:[3][4][6][11][14][15]

Table 2: Recovery Rates and Linear Ranges

MethodAverage RecoveryLinear Working Range
LC-MS/MS 92-100% (from cassava flour)0.001 - 0.1 ppm (0.18 - 18 µg/g in sample)
UHPLC-MS/MS 81.1% - 97.1% (from tapioca)Not Specified
Spectrophotometry 91% (from urine); 98% (from cassava)Not Specified
Interference-based Biosensor Not Specified1x10⁻⁵ - 5x10⁻³ M

Citations:[3][4][11][15][16]

Experimental Protocols

Protocol 1: Acidified Methanol Extraction for LC-MS Analysis

This method is optimized for extracting intact this compound while minimizing enzymatic degradation.[2][6]

  • Homogenization: Weigh 1g of fresh plant material (e.g., cassava leaf or tuber) and homogenize using a mortar and pestle or a mechanical homogenizer.

  • Extraction: Add 10 mL of acidified methanol (Methanol with 0.1% Formic Acid) to the homogenized sample.

  • Vortexing/Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: Enzymatic Assay with Spectrophotometric Detection

This protocol quantifies this compound by measuring the cyanide released after enzymatic hydrolysis.[4][9]

  • Extraction: Homogenize 10g of sample material in warm (65-70°C) 80% ethanol to simultaneously extract cyanogenic glycosides and inactivate endogenous linamarase.[4] Evaporate the ethanol from the extract.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing an aliquot (e.g., 0.1-0.2 mL) of the sample extract and a known activity of purified linamarase in 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Incubate the mixture for 15 minutes at 30°C.

    • Stop the reaction by adding 0.2 N sodium hydroxide (B78521) (NaOH).

  • Cyanide Quantification:

    • Neutralize the solution with 0.1 M HCl.

    • Add 1 mL of 1% Chloramine-T solution and mix.

    • After a brief incubation (2-3 minutes), add 3 mL of pyridine-barbituric acid reagent.

    • Allow 15 minutes for color development.

  • Measurement: Measure the absorbance of the resulting solution at 570 nm using a spectrophotometer.[4] Calculate the concentration based on a standard curve prepared with known concentrations of potassium cyanide (KCN).

Visualizations

Diagrams of Workflows and Pathways

Linamarin_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant or Food Sample Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (e.g., Acidified Methanol) Homogenize->Extraction Inactivation Inactivate Endogenous Linamarase Extraction->Inactivation Cleanup Centrifugation & Filtration / SPE Extraction->Cleanup Extract Purified Extract Cleanup->Extract HPLC HPLC-UV Extract->HPLC LCMS LC-MS/MS Extract->LCMS Enzymatic Enzymatic Assay Extract->Enzymatic Quant Quantification vs. Standard Curve HPLC->Quant LCMS->Quant Enzymatic->Quant Report Result Reporting Quant->Report Linamarin_Hydrolysis This compound This compound Linamarase Linamarase (β-glucosidase) This compound->Linamarase Products Acetone Cyanohydrin + Glucose Linamarase->Products Enzymatic Hydrolysis HCN Hydrogen Cyanide (HCN) + Acetone Products->HCN Spontaneous Dissociation Troubleshooting_Tree Start Inaccurate Results? Low_Yield Consistently Low Concentration? Start->Low_Yield Yes High_Var High Variability / Poor Reproducibility? Start->High_Var No Sol_Extract Optimize Extraction: - Use Acidified Methanol - Check Solvent Purity - Ensure Complete Homogenization Low_Yield->Sol_Extract Check Extraction Sol_Enzyme Check for Premature Degradation: - Inactivate Endogenous Enzymes  (Hot Ethanol / Acid) - Keep Samples Cold Low_Yield->Sol_Enzyme Check Degradation Sol_Matrix Address Matrix Effects: - Improve Sample Clean-up (SPE) - Use Matrix-Matched Calibrants - Use Internal Standard High_Var->Sol_Matrix LC-MS? Sol_MS Optimize MS Parameters: - Check for Adduct Formation - Adjust Mobile Phase Additives - Tune Source Conditions High_Var->Sol_MS LC-MS?

References

Technical Support Center: Preventing Linamarin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of linamarin during experimental sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a cyanogenic glucoside found in various plants, notably cassava (Manihot esculenta), lima beans, and flax.[1] It serves as a defense mechanism for the plant.[1] Degradation of this compound is a significant concern for researchers because it leads to the release of hydrogen cyanide (HCN), a highly toxic compound. This degradation can compromise the accuracy of analytical measurements and pose safety risks in toxicological studies. The degradation process can be either enzymatic or spontaneous.[2]

Q2: What are the primary pathways of this compound degradation?

This compound degradation occurs through two main pathways:

  • Enzymatic Degradation: This is the most common and rapid pathway. The enzyme linamarase, which is naturally present in this compound-containing plants, hydrolyzes this compound into glucose and acetone (B3395972) cyanohydrin.[2] Acetone cyanohydrin is unstable and can further decompose, either spontaneously or catalyzed by the enzyme hydroxynitrile lyase, to release hydrogen cyanide (HCN) and acetone.[2][3]

  • Spontaneous Degradation: This non-enzymatic breakdown of acetone cyanohydrin to HCN and acetone is favored by specific environmental conditions. It is more likely to occur at temperatures above 35°C or in environments with a pH greater than 5.0.[2][3]

Q3: What are the key factors that influence this compound stability during sample preparation?

Several factors can significantly impact the stability of this compound in your samples:

  • Temperature: Elevated temperatures accelerate both enzymatic and spontaneous degradation.

  • pH: A pH above 5.0 promotes the spontaneous breakdown of acetone cyanohydrin.[3] Acidic conditions, on the other hand, can help to inactivate linamarase and stabilize this compound.[4]

  • Presence of Endogenous Enzymes: The co-extraction of linamarase with this compound is a primary cause of degradation. Physical disruption of plant cells during sample preparation brings the enzyme into contact with its substrate.

  • Extraction Solvent: The choice of solvent can influence enzyme activity and the stability of this compound.

This compound Degradation Pathway

LinamarinDegradation This compound Degradation Pathway This compound This compound AcetoneCyanohydrin Acetone Cyanohydrin This compound->AcetoneCyanohydrin Linamarase Glucose Glucose This compound->Glucose Linamarase HCN Hydrogen Cyanide (HCN) AcetoneCyanohydrin->HCN Spontaneous (pH > 5.0, T > 35°C) or Hydroxynitrile Lyase Acetone Acetone AcetoneCyanohydrin->Acetone Spontaneous (pH > 5.0, T > 35°C) or Hydroxynitrile Lyase

Caption: Enzymatic and spontaneous degradation of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no detectable this compound in the final extract. Enzymatic Degradation: Linamarase was not effectively inactivated during sample homogenization and extraction.Immediate Inactivation: Use methods that rapidly denature enzymes. Cryocooling by freezing the sample with liquid nitrogen before extraction is highly effective.[5][6] Alternatively, use an acidified extraction solvent (e.g., methanol (B129727) or water with pH adjusted to 2 with HCl) to inhibit linamarase activity.[7]
Spontaneous Degradation: The pH of the extraction or storage solution was too high (above 5.0), or the temperature was elevated.Maintain Acidic Conditions: Ensure the pH of your extraction and storage solutions is below 4.0.[4] Control Temperature: Perform all extraction steps on ice or at reduced temperatures. Store extracts at -20°C or below for long-term stability. A frozen this compound solution in 0.1 M HCl is reported to be stable for at least 5 months.[4]
Inconsistent this compound concentrations between replicate samples. Incomplete Enzyme Inactivation: Variable efficiency of linamarase inactivation across samples.Standardize Inactivation Protocol: Ensure consistent and thorough application of the chosen inactivation method (e.g., consistent timing for acid exposure, complete freezing in liquid nitrogen).
Non-homogenous Sample: Uneven distribution of this compound in the plant material.Thorough Homogenization: Ensure the plant material is finely and uniformly ground to achieve a representative sample for extraction.
Peak tailing or splitting for this compound in HPLC analysis. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound.Optimize Mobile Phase: Adjust the pH of the mobile phase to be slightly acidic. A common mobile phase is a mixture of water and acetonitrile.
Column Overload: Injecting too much sample onto the HPLC column.Dilute Sample: Reduce the concentration of the injected sample.
Contaminated Guard Column or Column: Buildup of matrix components.Clean or Replace: Clean the guard and analytical columns according to the manufacturer's instructions or replace them if necessary.
Presence of unexpected peaks in the chromatogram. Degradation Products: Peaks corresponding to acetone cyanohydrin or other breakdown products.Improve Sample Preparation: Re-evaluate your sample preparation protocol to minimize degradation, focusing on rapid enzyme inactivation and maintaining acidic and cold conditions.
Matrix Interference: Co-elution of other compounds from the plant extract.Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis.

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of intact this compound. The following table summarizes the relative effectiveness of different extraction techniques based on published data.

Extraction Method Solvent Key Conditions Relative this compound Yield Reference
Acidified Methanol ExtractionMethanolpH adjusted to 2 with HClHighest[7]
Cryocooling ExtractionMethanol or WaterSample frozen in liquid nitrogen prior to extractionHigh[5][7]
Acidified Water ExtractionWaterpH adjusted to 2 with HClModerate[7]
Hot Water ExtractionWater80°C for 20 minutesLow[7]
Normal Extraction (No Acid)Methanol or WaterRoom TemperatureLow to Moderate[7]

Recommended Experimental Protocols

To ensure the highest recovery of intact this compound, we recommend the following protocols.

Protocol 1: Acidified Methanol Extraction

This method is highly effective for inactivating linamarase and preserving this compound.[7]

Materials:

  • Plant sample (e.g., cassava leaves or roots)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Homogenizer (e.g., mortar and pestle, blender)

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Sample Preparation: Weigh approximately 5 g of the fresh plant material.

  • Homogenization: Immediately homogenize the sample in 50 mL of methanol.

  • Acidification: Adjust the pH of the methanol slurry to 2 by adding concentrated HCl dropwise while stirring.

  • Extraction: Continue to stir the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean collection vial.

  • Storage: Store the extract at -20°C until analysis.

Protocol 2: Cryocooling Extraction

This method uses rapid freezing to denature enzymes before they can degrade this compound.[5][6]

Materials:

  • Plant sample

  • Liquid nitrogen

  • Methanol or Water

  • Homogenizer

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Freezing: Immediately freeze the fresh plant material by immersing it in liquid nitrogen until it is brittle.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the frozen powder to a tube containing the extraction solvent (methanol or water) and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Storage: Store the extract at -20°C.

Experimental Workflow Diagram

LinamarinExtractionWorkflow Recommended this compound Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Inactivation cluster_processing Post-Extraction Processing FreshSample Fresh Plant Sample Weighing Weigh Sample FreshSample->Weighing AcidifiedMethanol Acidified Methanol Extraction (Protocol 1) Weighing->AcidifiedMethanol Cryocooling Cryocooling Extraction (Protocol 2) Weighing->Cryocooling Centrifugation Centrifugation AcidifiedMethanol->Centrifugation Cryocooling->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Storage Store at -20°C Filtration->Storage Analysis HPLC/LC-MS Analysis Storage->Analysis

Caption: Workflow for optimal this compound extraction and analysis.

References

stability of linamarin in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of linamarin in various solvents and at different temperatures. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a cyanogenic glucoside that can be hydrolyzed to form acetone (B3395972) cyanohydrin and glucose. This reaction can be catalyzed by the enzyme linamarase or can occur under conditions of high pressure and temperature with mineral acids.[1][2] The resulting acetone cyanohydrin is unstable and can spontaneously decompose to acetone and toxic hydrogen cyanide (HCN), particularly at a pH above 5.0 or temperatures greater than 35°C.[3][4]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. In solution, this compound shows good stability when dissolved in 0.1 M HCl and stored frozen.[5] Standard this compound filter paper discs are stable indefinitely when stored in a refrigerator.[5]

Q3: Which solvents are recommended for dissolving this compound for experiments?

A3: The choice of solvent depends on the experimental requirements. This compound is soluble in a variety of solvents. For stability, acidic conditions are often preferred to prevent enzymatic and spontaneous degradation.[5] Methanol (B129727) has been suggested by computational studies to be a solvent where this compound is relatively stable.[6] Acidified methanol has been shown to be an effective extraction solvent for obtaining intact this compound.[7]

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound itself is less affected by pH than its degradation product, acetone cyanohydrin. Acetone cyanohydrin is unstable at pH values above 5.0, leading to the release of hydrogen cyanide.[3] Therefore, to prevent the breakdown of the aglycone and subsequent cyanide release, it is advisable to work with this compound solutions at a pH below 5.0.

Q5: What is the impact of temperature on this compound stability?

A5: High temperatures can promote the degradation of this compound. Specifically, the breakdown of acetone cyanohydrin is accelerated at temperatures above 35°C.[4] For storage of solutions, freezing or refrigeration is recommended to maintain stability.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low this compound concentration in my sample. Degradation due to inappropriate solvent or storage conditions.- Ensure the solvent pH is acidic (e.g., using 0.1 M HCl) if enzymatic activity is a concern. - Store stock solutions and samples at low temperatures (refrigerated or frozen).[2][5] - Avoid prolonged storage at room temperature, especially for solutions in neutral or alkaline buffers.
Presence of cyanide detected in my this compound solution. Spontaneous degradation of acetone cyanohydrin.- Check the pH of your solution; if it is above 5.0, the acetone cyanohydrin formed from any initial this compound degradation will readily convert to HCN.[3] - Prepare fresh solutions of this compound before use.
Inconsistent results in bioassays. Variable this compound stability in the assay medium.- Assess the pH and temperature of your assay buffer. If the pH is > 5.0 or the temperature is > 35°C, degradation may be occurring during the experiment.[3][4] - Consider performing a time-course experiment to evaluate the stability of this compound under your specific assay conditions.
Difficulty dissolving this compound. Inappropriate solvent selection.- Refer to the solubility data to choose a suitable solvent. This compound is soluble in water, methanol, ethanol, and DMSO.[6]

Data on this compound Stability

The following tables summarize the available data on the stability of this compound in different solvents and at various temperatures. It is important to note that comprehensive quantitative stability data for this compound in a wide range of laboratory solvents is limited in the publicly available literature.

Table 1: Stability of this compound in Different Solvents

SolventStability SummaryQuantitative Data (if available)Citation(s)
Water A computational study suggests this compound is least stable in water compared to methanol and DMSO. The breakdown of its aglycone, acetone cyanohydrin, is accelerated at pH > 5.0.Not available in the searched literature.[3][6]
Methanol A computational study suggests this compound is most stable in methanol. Acidified methanol is an effective extraction solvent for intact this compound.Not available in the searched literature.[6][7]
Ethanol Used as an extraction solvent for cyanogenic glucosides.Not available in the searched literature.[8]
Dimethyl Sulfoxide (DMSO) A computational study suggests this compound is more stable in DMSO than in water.Not available in the searched literature.[6]
0.1 M Hydrochloric Acid (HCl) This compound solutions are stable when stored frozen in 0.1 M HCl.Stable for at least 5 months when frozen.[5]
Soil (Sandy and Loamy) This compound is hydrolyzed with first-order kinetics.Half-life of 11–27 hours at 11°C.

Table 2: Effect of Temperature on this compound Stability

TemperatureConditionStability SummaryQuantitative Data (if available)Citation(s)
-20°C (Frozen) Solid or in 0.1 M HCl solutionHigh stability. Recommended for long-term storage.A solution in 0.1 M HCl is stable for at least 5 months.[5]
Refrigerator (approx. 4°C) Standard this compound filter paper discsIndefinitely stable.No loss of activity after 7 months.[5]
Room Temperature (approx. 20-25°C) Standard this compound filter paper discsSlow degradation over time.After 2 months, the this compound content dropped to 91%.[5]
> 35°C In solutionThe degradation product, acetone cyanohydrin, becomes unstable and spontaneously decomposes.Not specified.[3][4]

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of pure this compound.

    • Dissolve it in the desired solvent to a specific concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the stock solution into several sealed vials to avoid repeated freeze-thaw cycles or solvent evaporation.

    • Store the vials at the desired temperature (e.g., -20°C, 4°C, 25°C, 40°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), retrieve a vial from each temperature condition.

  • Quantification of this compound:

    • Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Quantification of this compound using HPLC

This is a general procedure; specific parameters may need to be optimized for your system.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A common mobile phase is a mixture of water and acetonitrile.[7]

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210-220 nm).

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a standard curve for quantification.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the standard curve.

  • Injection and Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. The peak area of this compound is used for quantification.

Visualizations

Linamarin_Degradation_Pathway This compound This compound Acetone_Cyanohydrin Acetone Cyanohydrin This compound->Acetone_Cyanohydrin Linamarase or Acid/Heat Glucose Glucose This compound->Glucose Acetone Acetone Acetone_Cyanohydrin->Acetone Spontaneous (pH > 5.0) or Heat (> 35°C) HCN Hydrogen Cyanide Acetone_Cyanohydrin->HCN

Caption: Enzymatic and spontaneous degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution in Test Solvent Store_T1 Store at Temperature 1 Prep_Solution->Store_T1 Store_T2 Store at Temperature 2 Prep_Solution->Store_T2 Store_T3 Store at Temperature 'n' Prep_Solution->Store_T3 Time_Points Sample at Defined Time Points Store_T1->Time_Points Store_T2->Time_Points Store_T3->Time_Points Quantify Quantify this compound (e.g., HPLC, LC-MS) Time_Points->Quantify Analyze Analyze Data (Kinetics, Half-life) Quantify->Analyze

Caption: General workflow for an experimental stability study of this compound.

References

Technical Support Center: Enzymatic Assays for Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with enzymatic assays for linamarin. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in enzymatic assays for this compound?

A1: Interferences in this compound enzymatic assays can arise from several sources. These can be broadly categorized as:

  • Sample Matrix Effects: The complex mixture of compounds in plant extracts can interfere with either the enzymatic reaction or the final detection step.

  • Endogenous Enzyme Activity: The presence of active linamarase in the sample can lead to premature hydrolysis of this compound, resulting in inaccurate quantification.

  • Assay Conditions: Suboptimal pH and temperature can significantly affect the activity of the exogenous linamarase used in the assay.

  • Inhibitors of Linamarase: Various compounds present in plant extracts can inhibit the activity of linamarase.

  • Interferences with Cyanide Detection: The final step of many this compound assays involves the colorimetric detection of hydrogen cyanide (HCN), which can be prone to interference from other compounds.

Q2: How can I inactivate the endogenous linamarase in my samples?

A2: Inactivating endogenous linamarase is a critical step for accurate this compound quantification. Common methods include:

  • Acidification: Homogenizing the plant tissue in an acidic solution (e.g., 0.1 M HCl or orthophosphoric acid) effectively inactivates the enzyme.[1]

  • Solvent Extraction: Using warm ethanol (B145695) (e.g., 80% ethanol at 65-70°C) for extraction can both extract this compound and denature endogenous linamarase.[2]

  • Heat Treatment: Soaking the plant material in hot water (around 85°C) can also inactivate the enzyme.[3]

Q3: What is the optimal pH for linamarase activity in an enzymatic assay?

A3: Linamarase generally exhibits optimal activity in a slightly acidic to neutral pH range. The optimal pH is typically between 5.5 and 6.0.[2][4] It is crucial to maintain the recommended pH in your assay buffer for consistent and accurate results. Low pH can inhibit the enzyme's activity.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no this compound detected Inactive exogenous linamarase- Check the storage conditions and expiration date of your linamarase. - Run a positive control with a known concentration of this compound to verify enzyme activity.
Suboptimal assay pH- Ensure your assay buffer is at the optimal pH for linamarase (typically pH 5.5-6.0).
Presence of linamarase inhibitors in the sample- Consider sample cleanup steps like solid-phase extraction (SPE) to remove potential inhibitors. - Dilute the sample to reduce the concentration of inhibitors, ensuring the this compound concentration remains within the detection range.
Inconsistent or variable results Incomplete inactivation of endogenous linamarase- Verify the effectiveness of your inactivation method (acid, heat, or solvent). - Process samples quickly after harvesting and homogenization to minimize endogenous enzymatic activity.
Matrix effects from the plant extract- Prepare standards in a matrix that mimics your sample extract to account for matrix effects. - Perform a spike and recovery experiment to assess the extent of interference from your sample matrix.
Instability of acetone (B3395972) cyanohydrin- The intermediate product, acetone cyanohydrin, can spontaneously decompose. Ensure consistent timing between the enzymatic reaction and the cyanide detection step.
High background signal Interference with the cyanide detection reagent- If using a colorimetric method for cyanide, be aware of interfering compounds like sulfides, oxidizing agents, nitrates, and nitrites.[6][7][8] - Include a sample blank (without exogenous linamarase) to measure and subtract the background signal from non-enzymatic reactions.
Contamination of reagents or labware- Use high-purity reagents and thoroughly clean all glassware.

Data Presentation: Common Interferences in this compound Enzymatic Assays

The following table summarizes common classes of interfering substances and their potential impact on enzymatic assays for this compound. While specific IC50 values for linamarase are not widely available for all these compounds, this table provides a general guide for troubleshooting.

Class of Interfering Substance Examples Potential Effect on Assay Mechanism of Interference
Acids (low pH) Strong acidsInhibition of linamaraseDenaturation or protonation of active site residues.[5]
Polyphenols Tannins, flavonoidsInhibition of β-glucosidasesCan bind to enzymes and reduce their activity.
Other Glycosides Various plant glycosidesCompetitive inhibitionMay compete with this compound for the active site of linamarase.
Alkaloids Various plant alkaloidsInhibition of β-glucosidasesCan interact with the enzyme and alter its conformation.
Sulfides Hydrogen sulfideInterference with cyanide detectionCan interfere with colorimetric methods for cyanide determination.[6]
Oxidizing Agents ChlorineInterference with cyanide detectionCan decompose cyanide, leading to lower readings.[8]
Nitrates/Nitrites Interference with cyanide detectionCan form compounds that interfere with colorimetric cyanide assays.[6][7]
Aldehydes/Ketones Interference with cyanide detectionCan react with cyanide and interfere with its detection.[6]

Experimental Protocols

Spectrophotometric Determination of this compound in Cassava Leaves

This protocol is adapted from established methods for the enzymatic determination of cyanogenic glucosides.[1][2][9]

1. Sample Preparation and Extraction:

  • Harvest fresh, young cassava leaves.

  • Weigh approximately 5 grams of the leaves and immediately grind them in a mortar and pestle with 10 mL of 0.1 M hydrochloric acid (HCl) to inactivate endogenous linamarase.[1]

  • Continue grinding until a fine paste is formed.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the this compound extract. This extract can be stored at -20°C for later analysis.

2. Enzymatic Hydrolysis:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 µL of the this compound extract (or a suitable dilution).

    • 400 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).

    • 100 µL of a purified linamarase solution (the concentration of the enzyme solution should be optimized for the assay).

  • Prepare a "sample blank" for each sample containing all components except the linamarase solution (replace with 100 µL of phosphate buffer).

  • Prepare a "reagent blank" containing all components except the this compound extract (replace with 100 µL of 0.1 M HCl).

  • Incubate all tubes at 30°C for 15 minutes.

  • Stop the reaction by adding 200 µL of 0.2 N sodium hydroxide (B78521) (NaOH).

3. Colorimetric Determination of Cyanide (using the picrate (B76445) method as an example):

  • To each tube from the previous step, add a picrate paper strip. Ensure the paper does not touch the liquid.

  • Seal the tubes tightly and incubate at room temperature overnight (16-24 hours).

  • After incubation, carefully remove the picrate paper. The paper will have changed color from yellow to varying shades of orange/brown depending on the amount of HCN released.

  • Elute the color from the picrate paper by immersing it in a known volume (e.g., 5 mL) of distilled water for 30 minutes.

  • Measure the absorbance of the eluate at 510 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of potassium cyanide (KCN) to determine the concentration of cyanide in your samples.

4. Calculation of this compound Content:

  • Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.

  • Use the standard curve to determine the concentration of cyanide in the sample.

  • Calculate the original concentration of this compound in the plant tissue, taking into account the dilution factors from the extraction and assay steps. The results are typically expressed as mg of this compound per gram of fresh weight.

Mandatory Visualizations

Linamarin_Biosynthesis_and_Degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation (Cyanogenesis) L-Valine L-Valine Oxime Oxime L-Valine->Oxime CYP79D1/D2 Cyanohydrin Cyanohydrin Oxime->Cyanohydrin CYP71E7 This compound This compound Cyanohydrin->this compound UGT Linamarin_deg This compound Acetone_Cyanohydrin Acetone_Cyanohydrin Linamarin_deg->Acetone_Cyanohydrin Linamarase HCN_Acetone Hydrogen Cyanide + Acetone Acetone_Cyanohydrin->HCN_Acetone Spontaneous or Hydroxynitrile Lyase

Caption: this compound biosynthesis from L-Valine and its subsequent degradation to release hydrogen cyanide.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Cassava Leaves) Homogenization 2. Homogenization in Acid (Inactivate Endogenous Linamarase) Sample_Collection->Homogenization Extraction 3. Centrifugation & Supernatant Collection Homogenization->Extraction Enzymatic_Reaction 4. Incubation with Exogenous Linamarase Extraction->Enzymatic_Reaction Cyanide_Detection 5. Colorimetric Detection of HCN Enzymatic_Reaction->Cyanide_Detection Data_Analysis 6. Quantification using Standard Curve Cyanide_Detection->Data_Analysis

Caption: A typical experimental workflow for the enzymatic assay of this compound from plant tissue.

Plant_Defense_Mechanism Intact_Plant_Tissue Intact Plant Tissue (this compound and Linamarase are separated) Herbivore_Attack Herbivore Attack (Tissue Damage) Intact_Plant_Tissue->Herbivore_Attack Enzyme_Substrate_Mixing This compound and Linamarase Mix Herbivore_Attack->Enzyme_Substrate_Mixing HCN_Release Release of Hydrogen Cyanide (HCN) Enzyme_Substrate_Mixing->HCN_Release Deterrence Deterrence of Herbivore HCN_Release->Deterrence

Caption: The role of this compound in the plant defense mechanism against herbivores.

References

Technical Support Center: Optimizing Linamarase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their linamarase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a linamarase activity assay?

A1: The optimal pH for linamarase activity is generally between 5.5 and 6.8.[1][2][3] For example, purified linamarase from Lactobacillus plantarum has an optimal pH of 6.0.[4] It is recommended to use a buffer solution, such as sodium phosphate (B84403), to maintain a stable pH throughout the experiment.[1][5]

Q2: What is the optimal temperature for linamarase activity?

A2: Linamarase activity is temperature-dependent, with an optimum typically around 50°C.[4] However, for routine assays, a temperature of 37°C is also commonly used.[5] It's important to note that temperatures above the optimum can lead to enzyme denaturation and loss of activity.[4]

Q3: What are common sources of linamarase for assays?

A3: Linamarase can be sourced from various organisms. It is endogenously found in plants containing cyanogenic glucosides, such as cassava (Manihot esculenta).[3][6] The enzyme can be purified from cassava leaves, rind, or latex, with latex being a particularly rich source.[7] Additionally, some lactic acid bacteria, like Lactobacillus plantarum, and yeasts, such as Saccharomyces cerevisiae, can produce linamarase.[1][2]

Q4: How is linamarase activity typically measured?

A4: Linamarase activity is commonly determined by measuring the amount of hydrogen cyanide (HCN) released from the hydrolysis of its substrate, linamarin.[5] The reaction involves the breakdown of this compound into glucose and acetone (B3395972) cyanohydrin, which then spontaneously degrades to HCN and acetone at a pH above 5.0 or temperatures above 35°C.[1] The liberated HCN can be quantified using methods like the alkaline picrate (B76445) test.[8]

Troubleshooting Guide

Problem Possible Cause Solution
No or low enzyme activity Inactive enzyme due to improper storage or handling.Store the enzyme at the recommended temperature (typically -20°C or below) and avoid repeated freeze-thaw cycles.
Sub-optimal assay conditions (pH, temperature).Ensure the assay buffer is at the optimal pH (5.5-6.8) and the incubation is carried out at the optimal temperature (around 50°C).[1][2][3][4]
Presence of inhibitors in the sample or reagents.Test for the presence of known linamarase inhibitors such as certain metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺).[4] Run a control reaction without the potential inhibitor.
High background signal Substrate (this compound) instability or contamination.Use high-purity this compound. Prepare substrate solutions fresh before each experiment. Store this compound solutions frozen to maintain stability.[9]
Non-enzymatic hydrolysis of the substrate.Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from the enzyme-catalyzed reaction rate.
Interference from colored or fluorescent compounds in the sample.Use appropriate blanks to correct for absorbance or fluorescence from the test compounds.[10] A sample blank containing all components except the enzyme should be included.
Inconsistent or variable results Inaccurate pipetting of enzyme, substrate, or inhibitor solutions.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Fluctuations in temperature during the assay.Use a temperature-controlled incubator or water bath to ensure a constant temperature throughout the experiment.
Variation in enzyme activity between batches.Standardize each new batch of enzyme by determining its specific activity before use in inhibition assays.

Experimental Protocols

Standard Linamarase Activity Assay

This protocol outlines a general method for determining linamarase activity.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine 0.5 mL of 50 mM potassium phosphate buffer (pH 6.0) and 0.5 mL of the crude or purified enzyme extract.[4]

  • Add the substrate: Initiate the reaction by adding a known concentration of this compound (e.g., 13 mM).[5]

  • Incubate: Incubate the reaction mixture at the optimal temperature (e.g., 37°C or 50°C) for a specific time period (e.g., 15-30 minutes).[4][5]

  • Stop the reaction: Terminate the reaction, for example, by adding a strong acid.

  • Measure product formation: Quantify the amount of hydrogen cyanide (HCN) released. This can be done using the alkaline picrate method, which results in a colored product that can be measured spectrophotometrically at 510 nm.[9]

  • Calculate enzyme activity: One unit of linamarase activity is typically defined as the amount of enzyme that produces 1 micromole of product per minute under the specified conditions.[4]

Linamarase Inhibition Assay

This protocol is designed to screen for potential inhibitors of linamarase.

  • Prepare solutions: Prepare stock solutions of the test inhibitor, linamarase enzyme, and this compound substrate in the appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).[5]

  • Pre-incubation: In a reaction vessel, mix the linamarase enzyme with the test inhibitor at various concentrations. Incubate this mixture for a defined period to allow for inhibitor binding.

  • Initiate the reaction: Add the this compound substrate to start the enzymatic reaction.

  • Incubate: Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.

  • Measure activity: Determine the remaining linamarase activity as described in the standard activity assay protocol.

  • Calculate inhibition: Compare the enzyme activity in the presence of the inhibitor to the activity of a control reaction without the inhibitor. The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100.

Data Presentation

Table 1: Optimal Conditions for Linamarase Activity

ParameterOptimal ValueSource
pH5.5 - 6.8[1][2][3]
Temperature~50°C[4]

Table 2: Kinetic Parameters of Linamarase

Enzyme SourceSubstrateK_m_V_max_ (µmol/min)Source
Lactobacillus plantarumThis compound2.27 mg/mL294.12[4]
Engineered S. cerevisiaeThis compound0.5 - 0.9 µM10.0 - 13.0[2][11][12]
Commercial Native LinamaraseThis compound0.0 - 0.9 µM0.0 - 10.0[2][11]

Visualizations

Linamarase_Hydrolysis_Pathway This compound This compound Glucose Glucose This compound->Glucose Acetone_Cyanohydrin Acetone Cyanohydrin This compound->Acetone_Cyanohydrin Hydrolysis Linamarase Linamarase (β-glucosidase) Linamarase->this compound HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN Acetone Acetone Acetone_Cyanohydrin->Acetone Spontaneous_Degradation Spontaneous Degradation (pH > 5.0, Temp > 35°C) Spontaneous_Degradation->Acetone_Cyanohydrin

Caption: Enzymatic hydrolysis of this compound by linamarase.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Linamarase Solution Pre_incubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Pre_incubation Prep_Substrate Prepare this compound Solution Initiate_Reaction Add this compound to Initiate Reaction Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Inhibitor Solutions Prep_Inhibitor->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Measure_Activity Measure Product Formation Incubate->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 (optional) Calculate_Inhibition->Determine_IC50

Caption: Workflow for a linamarase inhibition assay.

References

Technical Support Center: Quantification of Linamarin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of linamarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound?

A1: The primary challenges in accurately quantifying this compound include:

  • Enzymatic Degradation: Biological matrices, particularly from plants like cassava, contain the enzyme linamarase, which can hydrolyze this compound to acetone (B3395972) cyanohydrin and subsequently release hydrogen cyanide.[1][2] This leads to an underestimation of the intact this compound concentration.

  • Matrix Effects: Complex biological samples (e.g., plasma, plant extracts) contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3]

  • Analyte Stability: this compound can be unstable under certain pH and temperature conditions, potentially degrading during sample collection, storage, and processing.[4]

  • Extraction Efficiency: Achieving consistent and high recovery of the polar this compound molecule from diverse and complex matrices can be difficult.

Q2: What is the recommended extraction solvent for this compound?

A2: Acidified methanol (B129727) has been shown to be a highly effective extraction solvent for this compound from plant materials.[5][6] The acidic conditions help to inactivate the endogenous linamarase enzyme, thus preserving the integrity of the this compound molecule during extraction.[7] Other solvents like acidified water have also been used, but acidified methanol often yields higher amounts of intact this compound.[5][6]

Q3: How can I minimize the enzymatic degradation of this compound during sample preparation?

A3: To minimize enzymatic degradation, it is crucial to inactivate the linamarase enzyme as quickly as possible. This can be achieved by:

  • Immediately homogenizing the sample in an acidic solvent, such as 0.1 M HCl or acidified methanol.[7]

  • Flash-freezing the sample in liquid nitrogen immediately after collection and keeping it frozen until extraction.

  • Using extraction methods that involve heating, such as boiling in 80% methanol, which helps to denature the enzyme.

Q4: How do I assess and mitigate matrix effects in my LC-MS/MS analysis?

A4: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[8] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[8] To mitigate matrix effects, you can:

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte.

  • Develop a more efficient sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Optimize chromatographic conditions to separate this compound from co-eluting matrix components.

  • Prepare calibration standards in a matrix that is identical to the study samples (matrix-matched calibration).[3]

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause(s) Suggested Solution(s)
No peak or very small peak for this compound 1. This compound degradation during sample preparation.2. Insufficient extraction efficiency.3. Incorrect mobile phase composition.4. Detector wavelength not optimal.1. Review sample preparation protocol to ensure rapid inactivation of linamarase (e.g., use of acidified solvent, immediate freezing).2. Optimize extraction solvent and procedure; consider acidified methanol.3. Prepare fresh mobile phase and ensure correct proportions.4. Set UV detector to an appropriate wavelength for this compound (e.g., around 210-220 nm, or derivatize for better detection).
Peak tailing 1. Column overload.2. Presence of active sites on the column.3. Sample solvent incompatible with mobile phase.1. Dilute the sample or inject a smaller volume.2. Use a column with better end-capping; add a small amount of a competing base to the mobile phase.3. Dissolve the sample in the mobile phase or a weaker solvent.
Drifting baseline 1. Column temperature fluctuation.2. Contamination in the detector flow cell.3. Poor column equilibration.1. Use a column oven to maintain a stable temperature.[9]2. Flush the flow cell with a strong organic solvent.[9]3. Increase the column equilibration time before injection.[9]
Split peaks 1. Column void or channeling.2. Clogged inlet frit.3. Sample solvent stronger than the mobile phase.1. Replace the column.[10]2. Reverse-flush the column (if recommended by the manufacturer) or replace the frit.3. Dissolve the sample in the mobile phase.[10]
LC-MS/MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity/ion suppression 1. Significant matrix effects from co-eluting compounds.2. Inefficient ionization of this compound.3. Suboptimal source parameters (e.g., temperature, gas flow).1. Improve sample cleanup using SPE.[11]2. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance adduct formation (e.g., [M+H]+, [M+Na]+, [M+NH4]+).3. Systematically optimize ESI source parameters.
Inconsistent retention time 1. Changes in mobile phase composition.2. Poor column equilibration.3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily; ensure accurate mixing.[9]2. Allow sufficient time for the column to equilibrate between injections, especially with gradient elution.3. Use a thermostatically controlled column compartment.[9]
High background noise 1. Contaminated mobile phase or LC system.2. Leak in the system.3. Contaminated detector.1. Use high-purity solvents and additives; flush the system with a strong solvent mixture.2. Check all fittings for leaks.[9]3. Clean the MS source components according to the manufacturer's instructions.
No signal for internal standard 1. Error in spiking the internal standard.2. Degradation of the internal standard.3. Incorrect MS/MS transition settings.1. Verify the concentration and addition of the internal standard solution.2. Check the stability of the internal standard under the same conditions as the analyte.3. Confirm the precursor and product ion m/z values and collision energy for the internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound using different analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterMatrixValueReference
Limit of Detection (LOD) Cassava Flour0.75 µg/g[12]
Tapioca0.84 µg/g[12]
Cassava Products0.03 µg/g[13]
Limit of Quantification (LOQ) Cassava5 ppb[5]
Cassava Products0.1 µg/g[13]
Linearity Range Standard Solution0.001 - 0.1 ppm[12]
Cassava Products1.0 - 100 ng/mL[3]
Recovery Cassava Flour92 - 100%[12]
Cassava (fortified)95.3 - 96.1%[13]
Tapioca (fortified)81.1 - 97.1%[13]

Table 2: Other Analytical Methods

MethodParameterMatrixValueReference
Enzymatic Assay (Spectrophotometric) Limit of DetectionCassava< 0.01 mg cyanide/100g[5]
Enzyme Electrode Limit of DetectionCassava Roots0.1 mM this compound[5]
HPLC-UV Retention TimeCassava Extract~3.1 min[14]
HPTLC Limit of DetectionStandard15 ng[15]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by LC-MS

1. Sample Preparation (Acidified Methanol Extraction)

  • Weigh approximately 1 g of homogenized plant material (e.g., cassava leaves or root peel) into a centrifuge tube.

  • Add 10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Vortex thoroughly for 1 minute to ensure complete mixing.

  • Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transition: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 248.1 → 86.1). The sodium adduct [M+Na]+ at m/z 270 is also commonly observed.[16]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

1. Sample Pre-treatment

  • Thaw the biological fluid sample (e.g., plasma, urine) at room temperature.

  • Centrifuge the sample to pellet any particulate matter.

  • Dilute the sample 1:1 with an appropriate buffer to adjust the pH for optimal retention on the SPE cartridge.

2. SPE Procedure (Reversed-Phase Cartridge)

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or the pre-treatment buffer. Do not allow the sorbent to dry.[11]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained, hydrophilic interferences.

  • Elution: Elute the retained this compound with a stronger solvent, such as 1-2 column volumes of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Linamarin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Matrix (e.g., Cassava Leaf, Plasma) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Cleanup Sample Cleanup (Optional) (e.g., SPE) Centrifugation->Cleanup LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Decision_Tree Start Poor Analytical Result (e.g., Low Recovery, High Variability) Check_Sample_Prep Review Sample Preparation? Start->Check_Sample_Prep Check_Chromatography Review Chromatography & MS Parameters? Start->Check_Chromatography Degradation Potential Analyte Degradation? Check_Sample_Prep->Degradation Yes Matrix_Effect Significant Matrix Effect? Check_Sample_Prep->Matrix_Effect Yes Peak_Shape Poor Peak Shape? Check_Chromatography->Peak_Shape Yes Sensitivity Low Sensitivity? Check_Chromatography->Sensitivity Yes Sol_Degradation Improve Enzyme Inactivation (e.g., faster acidification) Degradation->Sol_Degradation Sol_Matrix Enhance Sample Cleanup (e.g., implement SPE) Matrix_Effect->Sol_Matrix Sol_Peak_Shape Optimize Mobile Phase/ Injection Solvent Peak_Shape->Sol_Peak_Shape Sol_Sensitivity Optimize MS Source Parameters Sensitivity->Sol_Sensitivity

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Improving Linamarin Recovery from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of linamarin from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low this compound yield is a common issue, often stemming from its enzymatic degradation during the extraction process.

  • Probable Cause 1: Enzymatic Hydrolysis. Plant tissues, particularly cassava, contain the enzyme linamarase, which is physically separated from this compound in intact cells. Upon tissue disruption during extraction, linamarase comes into contact with this compound and hydrolyzes it into glucose and an unstable cyanohydrin, which then decomposes to acetone (B3395972) and toxic hydrogen cyanide. This process significantly reduces the yield of intact this compound.[1][2]

  • Solution 1: Enzyme Inactivation. To prevent enzymatic hydrolysis, linamarase must be inactivated at the very beginning of the extraction process. Several methods are effective:

    • Acidification: Using acidic solvents for extraction, such as dilute hydrochloric acid (HCl) or acidified methanol (B129727), can effectively inactivate linamarase.[1][2] A simple method involves grinding the plant material in 0.1 M HCl.[2] Acidified methanol has been shown to yield higher amounts of intact this compound compared to other methods like acidified water, cryocooling, and hot water extraction.

    • Cryocooling: A novel method involves the use of liquid nitrogen to freeze the plant tissue (cryocooling) before extraction. This rapid freezing inactivates enzymes and has been reported to produce a very high yield of this compound, approximately 18 grams from 1 kg of fresh Cassava root peel.[3][4]

    • Boiling Solvents: Extracting the plant material with boiling 80% v/v methanol is another effective method to denature and inactivate linamarase.[5]

  • Probable Cause 2: Inefficient Extraction Solvent. The choice of solvent and its concentration can significantly impact the extraction efficiency.

  • Solution 2: Solvent Optimization. Methanol and ethanol (B145695) are commonly used solvents. Studies have shown that an 88.0% methanol concentration can yield an extraction efficiency of 88.8% with high-performance dispersing extraction.[6] For ultrasonic extraction, 86.58% methanol was found to be optimal.[6]

  • Probable Cause 3: Suboptimal Extraction Time and Temperature. Both time and temperature play a crucial role in maximizing yield without causing degradation.

  • Solution 3: Optimize Extraction Parameters. For high-performance dispersing extraction, a time of approximately 20 minutes at 35°C has been shown to be effective.[6] Similarly, for ultrasonic extraction, a duration of around 20 minutes at 35°C is recommended.[6]

Q2: I am observing degradation of my purified this compound sample over time. How can I ensure its stability?

A2: this compound stability is crucial for accurate downstream applications.

  • Probable Cause: Improper storage conditions. This compound solutions can be susceptible to degradation, especially at room temperature.

  • Solution: Store purified this compound solutions frozen. Experiments have shown that a this compound solution stored frozen at -20°C is stable for at least 5 months.[2] For short-term storage, refrigeration is recommended. Standard this compound discs stored in a refrigerator showed no change in content after 7 months, whereas those at room temperature showed a decline.[2]

Q3: Which part of the cassava plant is the best source for this compound?

A3: The concentration of this compound varies in different parts of the cassava plant.

  • Recommendation: Very young cassava leaves are an excellent source for this compound as they are soft, easy to grind, and have been found to contain more this compound than mature leaves.[2] Cassava root peel is also a rich source, with high yields reported from this tissue.[3][4]

Data on this compound Extraction Methods

The following table summarizes quantitative data from various studies on this compound extraction to facilitate a comparison of different methodologies.

Extraction MethodPlant PartSolventReported Yield/EfficiencyReference
CryocoolingCassava Root PeelNot specified~18 g / kg of fresh tissue[3][4]
Acidified MethanolCassava Leaf and TuberMethanol (acidified with HCl to pH 2)Higher yield of intact this compound compared to other methods[7]
Dilute Hydrochloric AcidVery Young Cassava Leaves0.1 M HClVirtually quantitative extraction[2]
High-Performance DispersingCassava Leaves88.0% Methanol88.8% extraction efficiency[6]
Ultrasonic ExtractionCassava Leaves86.58% Methanol81.2% extraction efficiency[6]
Boiling Solvent ExtractionCassava Meal80% v/v MethanolStandard method for HPTLC analysis[5]

Experimental Protocols

Below are detailed methodologies for key this compound extraction experiments.

Protocol 1: Extraction of this compound using Dilute Hydrochloric Acid

This method is simple and provides a nearly quantitative recovery from young cassava leaves.[2]

  • Sample Preparation: Harvest 5 g of very young cassava leaves and cut them into small pieces using scissors.

  • Grinding and Extraction: Immediately place the leaf pieces into a glass pestle and mortar and add 5 ml of 0.1 M HCl. Grind the leaves thoroughly.

  • Further Extraction: Add another 5 ml of 0.1 M HCl and continue grinding to form a pasty solution.

  • Filtration: Pour the solution through a cloth and squeeze to collect the extract.

  • Clarification: Centrifuge the resulting cloudy, pink-colored solution to pellet the solid debris.

  • Collection: Carefully remove the clear supernatant using a Pasteur pipette. This solution contains the extracted this compound.

  • Storage: Store the this compound solution frozen at -20°C for long-term stability.

Protocol 2: High-Yield this compound Extraction using Cryocooling

This novel method has been reported to produce the highest yield of this compound to date.[3][4]

  • Sample Preparation: Use fresh Cassava root peel.

  • Cryocooling: Freeze the fresh root peel using liquid nitrogen. This step is crucial for inactivating the linamarase enzyme.

  • Extraction: The specific solvent and extraction procedure following cryocooling are not detailed in the abstract but would likely involve grinding the frozen tissue and extracting with a suitable solvent like methanol or ethanol.

  • Purification: The crude extract can be further purified using techniques like silica (B1680970) gel column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Linamarin_Extraction_HCl cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_storage Storage start Start: 5g Young Cassava Leaves cut Cut leaves into small pieces start->cut grind1 Grind with 5ml 0.1M HCl cut->grind1 grind2 Add 5ml 0.1M HCl and continue grinding grind1->grind2 filter Filter through cloth grind2->filter centrifuge Centrifuge the extract filter->centrifuge collect Collect clear supernatant centrifuge->collect store Store at -20°C collect->store

Caption: Workflow for this compound Extraction using Dilute HCl.

Linamarin_Extraction_Cryo start Start: Fresh Cassava Root Peel cryo Cryocooling with Liquid Nitrogen (Enzyme Inactivation) start->cryo extract Grinding and Solvent Extraction cryo->extract purify Purification (e.g., Column Chromatography) extract->purify end High-Yield Purified this compound purify->end

References

Technical Support Center: Method Development for Rapid Linamarin Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the rapid screening of linamarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to screen for it?

A1: this compound is a cyanogenic glucoside found in plants like cassava, lima beans, and flax.[1] Upon enzymatic hydrolysis, which can occur if the plant tissue is damaged, it releases toxic hydrogen cyanide (HCN).[1][2] Screening for this compound is crucial for food safety to prevent cyanide poisoning and in drug development, where cyanogenic compounds are being investigated for potential therapeutic properties, such as in cancer research.[1][3]

Q2: What are the common principles behind rapid this compound screening assays?

A2: Most rapid screening methods are enzyme-based. They rely on the specific enzyme linamarase to hydrolyze this compound.[4] This reaction releases glucose and acetone (B3395972) cyanohydrin, which then breaks down to acetone and hydrogen cyanide (HCN).[2][5] The subsequent detection of either glucose, HCN, or a downstream product via colorimetric or electrochemical methods allows for the quantification of the original this compound content.

Q3: Which analytical methods are considered the gold standard for this compound quantification?

A3: While rapid screening assays are excellent for high-throughput analysis, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold standards for their high sensitivity, specificity, and accuracy in quantifying this compound.[1][6] An LC-MS method can offer a sensitive, efficient, and reproducible way to determine this compound concentrations.[6]

Q4: How critical is the sample extraction step?

A4: The extraction step is critical for accurate quantification. The goal is to quantitatively extract this compound while preventing its enzymatic breakdown by endogenous linamarase present in the plant matrix.[7] Inefficient extraction leads to underestimation of this compound content, while enzymatic degradation during extraction can result in variable and inaccurate measurements. Common methods involve using acidified solvents or rapid freezing with liquid nitrogen to deactivate the enzyme.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of rapid this compound screening assays.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Signal (Low Sensitivity) 1. Inefficient this compound extraction. 2. Degraded or inactive linamarase enzyme. 3. Incorrect buffer pH for enzymatic reaction. 4. Insufficient incubation time or suboptimal temperature.1. Optimize extraction solvent and protocol. Acidified methanol (B129727) or cryocooling are effective.[6] 2. Use a fresh batch of enzyme or test enzyme activity with a known this compound standard. 3. Ensure the buffer pH is optimal for linamarase activity (typically pH 5.5-6.0).[4] 4. Increase incubation time or optimize the temperature according to the enzyme's specifications.
High Background Signal 1. Contamination of reagents with glucose or cyanide. 2. Non-specific reactions from components in the plant extract. 3. Endogenous glucose in the sample extract (for glucose-based detection).1. Use high-purity water and reagents. Run a "reagent blank" without the enzyme or sample. 2. Include a "sample blank" control (sample extract without linamarase) to measure and subtract background. 3. Perform a pre-clearing step or use a detection method not based on glucose (e.g., cyanide detection).
Inconsistent or Poorly Reproducible Results 1. Inhomogeneous sample material. 2. Variable extraction efficiency. 3. Pipetting errors or inconsistent timing. 4. Instability of reagents or standards over time.1. Thoroughly homogenize the source material (e.g., cassava root, leaves) before sampling. 2. Standardize the extraction procedure meticulously (time, temperature, solvent volume). 3. Use calibrated pipettes and ensure consistent incubation times for all samples and standards. 4. Prepare fresh standards for each assay. Store enzymes and other sensitive reagents at the recommended temperature.
Non-linear Standard Curve 1. Substrate or enzyme concentration is too high, leading to saturation. 2. Incorrect preparation of standard solutions. 3. Issues with the detection method at high concentrations (e.g., detector saturation).1. Dilute the standard solutions to cover a lower, linear range. 2. Carefully re-prepare serial dilutions from a fresh, accurately weighed stock. 3. Check the linear range of your spectrophotometer or detection instrument.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

This protocol describes an effective method for extracting this compound while minimizing enzymatic degradation. Acidified methanol has been shown to yield high amounts of intact this compound.[6]

Principle: Plant tissue is homogenized in an acidified methanol solution. The low pH and the solvent help to inactivate the endogenous linamarase enzyme, preventing the hydrolysis of this compound during extraction.

Materials:

  • Fresh plant tissue (e.g., cassava leaves or root peel)

  • Acidified Methanol: 80% Methanol (v/v) in water, adjusted to pH ~4.0 with HCl.

  • Mortar and pestle or a mechanical homogenizer

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 1 g of fresh, finely chopped plant tissue.

  • Immediately place the tissue in a mortar with 10 mL of pre-chilled acidified 80% methanol.

  • Grind the tissue thoroughly for 5-10 minutes until a homogenous slurry is formed.[9]

  • Transfer the slurry to a centrifuge tube.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • For analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The extract is now ready for use in the screening assay. Store on ice if not used immediately, or at -20°C for long-term storage.

Protocol 2: Rapid Colorimetric Screening Assay

Principle: This assay quantifies this compound by measuring the hydrogen cyanide (HCN) released after enzymatic hydrolysis. The liberated HCN reacts with a picrate (B76445) solution, causing a color change from yellow to reddish-brown, which can be measured spectrophotometrically at 510 nm.[8]

Materials:

  • This compound extract (from Protocol 1)

  • This compound standards (0-100 µg/mL in extraction solvent)

  • Linamarase solution (e.g., from cassava leaves or commercially available) in 0.1 M phosphate (B84403) buffer (pH 6.0)

  • Sodium picrate paper strips

  • Sealed reaction vials or 96-well plates with sealing film

  • Spectrophotometer or plate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards (e.g., 0, 10, 25, 50, 75, 100 µg/mL) in the same acidified methanol solvent used for extraction.

  • Assay Setup: In separate sealed vials, add 100 µL of your sample extract or standard.

  • Enzyme Addition: Add 100 µL of the linamarase solution to each vial. For a "sample blank," add 100 µL of the phosphate buffer without the enzyme.

  • HCN Detection: Immediately suspend a sodium picrate paper strip above the liquid in each vial without it touching the solution. Seal the vials tightly.

  • Incubation: Incubate the vials at 30°C for at least 2 hours, or overnight, to allow for the enzymatic reaction and color development.[8]

  • Measurement: After incubation, carefully remove the picrate paper. Elute the color by immersing the paper in 1 mL of distilled water for 30 minutes.[8]

  • Measure the absorbance of the resulting solution at 510 nm.

  • Quantification: Subtract the absorbance of the sample blank from your sample readings. Construct a standard curve by plotting absorbance versus this compound concentration. Use the equation of the line to calculate the this compound concentration in your samples.

Visualizations

G cluster_extraction Sample Preparation & Extraction cluster_assay Enzymatic Assay & Detection cluster_analysis Data Analysis Sample Plant Tissue (e.g., Cassava) Homogenize Homogenize in Acidified Methanol Sample->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Supernatant Collect Supernatant (this compound Extract) Centrifuge->Supernatant AddEnzyme Add Linamarase Enzyme Supernatant->AddEnzyme Incubate Incubate with Picrate Paper AddEnzyme->Incubate Elute Elute Color from Paper Incubate->Elute ReadAbs Read Absorbance (510 nm) Elute->ReadAbs StdCurve Generate Standard Curve ReadAbs->StdCurve Calculate Calculate Concentration StdCurve->Calculate

Caption: Experimental workflow for this compound screening.

G cluster_products1 Hydrolysis cluster_products2 Spontaneous Breakdown This compound This compound Glucose Glucose This compound->Glucose Acetone_CN Acetone Cyanohydrin (Unstable) This compound->Acetone_CN + H2O Linamarase Linamarase (Enzyme) Linamarase->Acetone_CN catalyzes Acetone Acetone Acetone_CN->Acetone HCN Hydrogen Cyanide (HCN) Acetone_CN->HCN

Caption: Enzymatic pathway for this compound degradation.

G Start Inconsistent Results? Homogeneity Is sample homogenization adequate? Start->Homogeneity Yes Extraction Is extraction protocol standardized? Homogeneity->Extraction Yes Sol_Homogeneity Action: Thoroughly homogenize bulk sample before aliquoting. Homogeneity->Sol_Homogeneity No Pipetting Are pipettes calibrated & technique consistent? Extraction->Pipetting Yes Sol_Extraction Action: Strictly control time, temp, and volumes for extraction. Extraction->Sol_Extraction No Reagents Are reagents/standards fresh and stored correctly? Pipetting->Reagents Yes Sol_Pipetting Action: Calibrate pipettes. Use consistent timing for additions. Pipetting->Sol_Pipetting No Sol_Reagents Action: Prepare fresh reagents and standards for each run. Reagents->Sol_Reagents No OK Problem Resolved Sol_Homogeneity->OK Sol_Extraction->OK Sol_Pipetting->OK Sol_Reagents->OK

References

Technical Support Center: Analysis of Linamarin by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of linamarin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to signal suppression and other analytical challenges encountered during the analysis of this cyanogenic glycoside.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by ESI-MS?

A1: Signal suppression is a matrix effect where the ionization efficiency of this compound in the electrospray source is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for this compound, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Common matrices for this compound analysis include cassava leaves and tubers, flaxseed, and biological fluids, all of which contain compounds that can cause suppression.

Q2: What are the common causes of signal suppression when analyzing this compound?

A2: The primary causes of signal suppression are co-eluting matrix components that compete with this compound for ionization. In plant extracts, such as those from cassava, these can include salts, sugars, and phenolic compounds like flavonoids.[2] In biological samples (e.g., plasma, urine), phospholipids (B1166683) and salts are major contributors to ion suppression.[3] Additionally, high concentrations of this compound itself or the presence of other cyanogenic glycosides can lead to competition for charge in the ESI droplet.

Q3: How can I identify if my this compound signal is being suppressed?

A3: A standard method to identify and quantify ion suppression is the post-extraction spike analysis. This involves comparing the signal response of this compound in a neat solvent to the response of this compound spiked into a blank matrix extract that has gone through the sample preparation process. A lower signal in the matrix extract indicates signal suppression. The Matrix Factor (MF) can be calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

An MF value less than 1 indicates suppression, while a value greater than 1 suggests signal enhancement.[3]

Q4: My this compound chromatogram shows a prominent [M+Na]⁺ adduct peak instead of the [M+H]⁺ I expect. Why is this happening and how can I mitigate it?

A4: this compound, like many glycosides, has a high affinity for sodium ions, leading to the formation of stable sodium adducts ([M+Na]⁺) in the ESI source.[4] This can be problematic as these adducts are often difficult to fragment in MS/MS analysis, potentially leading to lower sensitivity for MRM transitions based on the protonated molecule.[4] Sources of sodium can include glassware, reagents, and the sample matrix itself. To promote the formation of the protonated molecule ([M+H]⁺), consider the following:

  • Use polypropylene (B1209903) vials instead of glass.

  • Add a small amount of a volatile acid, like formic acid, to the mobile phase to provide a source of protons.

  • Incorporate an ammonium (B1175870) salt, such as ammonium formate, into the mobile phase. The ammonium adduct ([M+NH₄]⁺) is often more readily fragmented than the sodium adduct.[5]

Troubleshooting Guide

Issue/ObservationPotential CauseSuggested Solution(s)
Low this compound signal intensity in sample extracts compared to standards in neat solvent. Signal suppression from matrix components.1. Optimize Sample Preparation: Implement a sample cleanup step like Solid-Phase Extraction (SPE) to remove interfering compounds. A C18 SPE cartridge can be effective for cleaning up plant extracts. 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. 3. Dilute the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering compounds.
Poor reproducibility of this compound peak area in replicate injections. Inconsistent matrix effects or carryover.1. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for variability. If unavailable, a structurally similar compound that does not co-elute with interferences can be used. 2. Improve Column Washing: Implement a robust column wash step at the end of each chromatographic run to prevent carryover of matrix components.
Inconsistent adduct formation ([M+H]⁺ vs. [M+Na]⁺) between samples and standards. Varying levels of sodium contamination.1. Standardize Sample and Standard Preparation: Ensure that both samples and calibration standards are prepared in the same solvent and with the same labware to maintain consistent sodium levels. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for adduct formation and other matrix effects.
No detectable this compound peak in a sample where it is expected to be present. Severe signal suppression or insufficient sample cleanup.1. Perform a Post-Column Infusion Experiment: This can help identify regions of severe ion suppression in your chromatogram. 2. Re-evaluate Sample Preparation: A more rigorous cleanup method may be necessary. Consider a different SPE sorbent or a liquid-liquid extraction (LLE) step.

Quantitative Data on Matrix Effects

Due to the limited availability of specific quantitative data on this compound signal suppression in published literature, the following table provides an illustrative example of how to present such data. This format can be used to evaluate the effectiveness of different sample preparation methods.

AnalyteMatrixSample Preparation MethodMatrix Factor (MF)% Signal Suppression/Enhancement
This compoundCassava Leaf ExtractProtein Precipitation (Acetonitrile)0.4555% Suppression
This compoundCassava Leaf ExtractSolid-Phase Extraction (C18)0.928% Suppression
This compoundHuman PlasmaLiquid-Liquid Extraction (Ethyl Acetate)0.7822% Suppression
This compoundHuman PlasmaSolid-Phase Extraction (Polymeric)1.055% Enhancement

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Extraction of this compound from Cassava Leaves

This protocol is based on methods described for the extraction of cyanogenic glycosides from plant material.[2][6]

  • Homogenization: Weigh approximately 100 mg of freeze-dried and ground cassava leaf tissue into a 2 mL centrifuge tube.

  • Extraction Solvent: Add 1.5 mL of 80% methanol (B129727) in water, acidified with 0.1% formic acid. The acidified methanol helps to keep this compound in its intact form.[2]

  • Extraction: Vortex the sample for 1 minute, followed by sonication for 20 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collection: Carefully collect the supernatant for subsequent cleanup or direct injection if the matrix effect is determined to be minimal.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This is a general protocol for the cleanup of flavonoids and other polar interferences from plant extracts using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the plant extract (from Protocol 1) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of 80% methanol in water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for this compound Quantification

These parameters are a starting point and should be optimized for your specific instrumentation.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions (MRM):

    • [M+H]⁺: m/z 248.1 → (Product ion to be determined by infusion of a this compound standard)

    • [M+Na]⁺: m/z 270.1 → (Often difficult to fragment, but can be monitored)[8]

    • [M+NH₄]⁺: m/z 265.1 → (Product ion to be determined, often a better choice for fragmentation)[5]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Optimize for your instrument.

Visualizations

Signal_Suppression_Troubleshooting start Start: Low this compound Signal or Poor Reproducibility check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect is_suppression Signal Suppression Detected? check_matrix_effect->is_suppression no_suppression No Significant Suppression (MF ≈ 1) is_suppression->no_suppression No optimize_sample_prep Optimize Sample Prep - Implement SPE/LLE - Dilute Sample is_suppression->optimize_sample_prep Yes end_good Analysis Optimized no_suppression->end_good optimize_chromatography Optimize Chromatography - Modify Gradient - Change Column optimize_sample_prep->optimize_chromatography use_is Implement Internal Standard (Stable Isotope Labeled) optimize_chromatography->use_is matrix_matched_cal Use Matrix-Matched Calibration Curve use_is->matrix_matched_cal re_evaluate Re-evaluate Matrix Effect matrix_matched_cal->re_evaluate re_evaluate->end_good Suppression Mitigated end_bad Further Method Development Needed re_evaluate->end_bad Suppression Persists Ion_Suppression_Mechanism cluster_source ESI Source cluster_process Ionization Process droplet Charged Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation analyte This compound analyte->droplet Enters Droplet matrix Matrix Components (e.g., Flavonoids, Salts) matrix->droplet Enters Droplet gas_phase Gas Phase Ions (To Mass Analyzer) competition Competition for Charge and Droplet Surface competition->matrix Preferential Ionization of Matrix competition->gas_phase Reduced Analyte Ionization evaporation->competition

References

Technical Support Center: Linamarin MS/MS Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fragmentation parameters for linamarin analysis by tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the accurate mass and molecular formula of this compound?

This compound has a molecular formula of C10H17NO6 and a monoisotopic mass of 247.1056 g/mol .

Q2: Which precursor ion should I select for this compound in positive ion mode ESI-MS/MS?

In positive ion mode, this compound readily forms adducts. While sodium adducts ([M+Na]⁺, m/z 270.1) are often observed, they can be overly stable, leading to poor fragmentation.[1] It is highly recommended to use a mobile phase additive such as ammonium (B1175870) formate (B1220265) to promote the formation of the ammonium adduct ([M+NH4]⁺, m/z 265.1).[1][2] This adduct is more amenable to fragmentation and generally yields better quality MS/MS data. Potassium adducts ([M+K]⁺, m/z 286.1) may also be observed.[3][4][5][6]

Q3: What are the expected product ions for the this compound [M+NH4]⁺ precursor?

Upon collision-induced dissociation (CID), the primary fragmentation pathway for the this compound ammonium adduct involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety. Key product ions to monitor include:

  • m/z 179.9: Represents the glucose fragment.[2]

  • m/z 163.1: Corresponds to the glucose fragment after a neutral loss of an oxygen atom.[2]

  • m/z 144.9: A further fragmentation product of the glucose moiety.[2]

Q4: Can this compound be analyzed in negative ion mode?

Yes, this compound can be analyzed in negative ion mode. A commonly used multiple reaction monitoring (MRM) transition is the fragmentation of the deprotonated molecule [M-H]⁻ at m/z 246.1 to the product ion at m/z 161.0.[7]

Troubleshooting Guide

Issue: Poor or No Fragmentation of the Precursor Ion

  • Possible Cause 1: Stable Adduct Formation. If you are targeting the [M+Na]⁺ adduct, its high stability may prevent efficient fragmentation.

    • Solution: Modify your mobile phase to include an additive like ammonium formate (e.g., 2-5 mM) to encourage the formation of the [M+NH4]⁺ adduct, which fragments more readily.[1][2]

  • Possible Cause 2: Insufficient Collision Energy. The applied collision energy (CE) may be too low to induce fragmentation.

    • Solution: Perform a collision energy optimization experiment. Systematically ramp the CE values and monitor the intensity of the expected product ions to find the optimal setting for each transition.

Issue: Low Signal Intensity or Poor Sensitivity

  • Possible Cause 1: Suboptimal Ionization. The pH of the mobile phase or the source parameters may not be ideal for this compound ionization.

    • Solution: Ensure the presence of a proton source in the mobile phase for positive ion mode, such as 0.1% formic acid, in addition to ammonium formate.[2] Optimize electrospray source parameters, including capillary voltage, gas flows (nebulizer, heater), and temperatures.

  • Possible Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure chromatographic separation is adequate to resolve this compound from matrix components.

Issue: Inconsistent Retention Times

  • Possible Cause: Poor Column Equilibration. Insufficient equilibration of the analytical column between injections can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. A general rule is to use at least 10 column volumes.

Data Presentation: Optimized MRM Parameters

The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the analysis of this compound using the [M+NH4]⁺ adduct as the precursor ion.

Precursor IonPrecursor m/zProduct IonProduct m/zCollision Energy (eV)
[M+NH4]⁺265.3Glucose Fragment179.910
[M+NH4]⁺265.3[Glucose-O] Fragment163.110
[M+NH4]⁺265.3Fragment of Glucose144.915

Table based on data from Lopez-Sanchez et al. (2015).[2]

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

  • Standard Preparation: Prepare a standard solution of this compound (e.g., 1 µg/mL) in an appropriate solvent, such as a mixture of water and methanol.

  • Infusion or LC Introduction: Introduce the standard solution into the mass spectrometer. Direct infusion via a syringe pump is ideal for initial optimization. Alternatively, repeated injections can be made using an LC system.

  • MS Method Setup:

    • Set the mass spectrometer to select the [M+NH4]⁺ precursor ion (m/z 265.3).

    • Set up a product ion scan to monitor a mass range that includes the expected fragments (e.g., m/z 50-300).

    • Create a series of experiments where the collision energy is systematically varied. For example, create steps of 2-5 eV, covering a range from 5 to 40 eV.

  • Data Acquisition: Acquire MS/MS spectra at each collision energy level.

  • Data Analysis: Examine the resulting spectra to identify the collision energy that produces the highest intensity for each product ion of interest (m/z 179.9, 163.1, 144.9). Plot the intensity of each product ion as a function of collision energy to visualize the optimal value for each transition.

Visualizations

Linamarin_Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+NH4]⁺ m/z 265.3 p1 Glucose Fragment m/z 179.9 precursor->p1 CID p2 [Glucose-O] Fragment m/z 163.1 precursor->p2 CID p3 Further Glucose Fragment m/z 144.9 p1->p3 Fragmentation

Caption: Proposed fragmentation pathway of the this compound ammonium adduct.

workflow start Start: Infuse this compound Standard select_precursor Select Precursor Ion ([M+NH4]⁺, m/z 265.3) start->select_precursor setup_scan Set Up Product Ion Scan (e.g., m/z 50-300) select_precursor->setup_scan ramp_ce Ramp Collision Energy (e.g., 5-40 eV in 2-5 eV steps) setup_scan->ramp_ce acquire_data Acquire MS/MS Data at Each CE Step ramp_ce->acquire_data analyze Analyze Data: Plot Fragment Intensity vs. CE acquire_data->analyze determine_optimal Determine Optimal CE for Each Transition analyze->determine_optimal end End: Optimized MRM Method determine_optimal->end

Caption: Workflow for collision energy optimization.

troubleshooting_tree start Problem: Poor MS/MS Data check_precursor Is precursor ion signal strong? start->check_precursor check_fragmentation Is fragmentation inefficient? check_precursor->check_fragmentation Yes optimize_source Troubleshoot Source: - Check mobile phase additives (formic acid) - Optimize ESI parameters (voltage, gas) check_precursor->optimize_source No check_adduct Are you targeting [M+Na]⁺? check_fragmentation->check_adduct Yes end_good Problem Resolved/Other Issue check_fragmentation->end_good No switch_adduct Solution: Add ammonium formate to mobile phase to target [M+NH4]⁺ check_adduct->switch_adduct Yes optimize_ce Solution: Perform Collision Energy Optimization (See Protocol 1) check_adduct->optimize_ce No

Caption: Troubleshooting decision tree for this compound MS/MS analysis.

References

dealing with adduct formation in linamarin LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing adduct formation during the liquid chromatography-mass spectrometry (LC-MS) analysis of linamarin.

Troubleshooting Guide: Adduct Formation in this compound LC-MS Analysis

Adduct formation is a common challenge in the LC-MS analysis of this compound, often leading to a distribution of the analyte signal across multiple ions, which can complicate quantification and reduce sensitivity. The most prevalent issue is the formation of highly stable sodium adducts, [M+Na]⁺, which exhibit poor fragmentation in tandem mass spectrometry (MS/MS). This guide provides a systematic approach to identifying and mitigating adduct formation.

Problem: Poor signal intensity or multiple peaks for this compound.

Possible Cause 1: Formation of multiple adducts.

This compound has a tendency to form adducts with various cations present in the LC-MS system, primarily sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). This splits the total ion current for this compound, reducing the intensity of the desired precursor ion.

Solution:

  • Identify the adducts: Examine the full scan mass spectrum for ions corresponding to the expected m/z values of this compound adducts (see Table 1).

  • Optimize the mobile phase: The choice of mobile phase additives is critical in controlling adduct formation.

    • Promote a single adduct type: The most effective strategy is to promote the formation of a single, desired adduct. For this compound, the ammonium adduct ([M+NH₄]⁺) is preferred as it fragments more readily in MS/MS analysis compared to the highly stable sodium adduct.[1]

    • Use ammonium formate (B1220265): Incorporating ammonium formate into the mobile phase provides a consistent and high concentration of ammonium ions, favoring the formation of the [M+NH₄]⁺ adduct.[1]

    • Use formic acid: Adding a low concentration of formic acid can help to protonate the analyte, potentially increasing the [M+H]⁺ signal, though for this compound, the ammonium adduct is generally more suitable for MS/MS.

Possible Cause 2: Contamination from glassware and reagents.

Glassware can be a significant source of sodium and potassium ions, leading to the formation of [M+Na]⁺ and [M+K]⁺ adducts. Similarly, reagents and solvents not of LC-MS grade can introduce metal ion contamination.

Solution:

  • Use plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic vials and containers to prepare samples and mobile phases to minimize sodium and potassium leaching.

  • Use high-purity solvents and reagents: Employ LC-MS grade solvents and additives to ensure minimal metal ion contamination.

Problem: Poor fragmentation of the this compound precursor ion in MS/MS.

Possible Cause: Precursor ion is the sodium adduct ([M+Na]⁺).

The sodium adduct of this compound is known to be very stable, resulting in low-intensity product ions upon collision-induced dissociation (CID).[1] This makes it unsuitable for sensitive quantification using multiple reaction monitoring (MRM).

Solution:

  • Shift to the ammonium adduct: As described above, modify the mobile phase to promote the formation of the [M+NH₄]⁺ adduct. This adduct is less stable and fragments more efficiently, providing characteristic product ions for MRM analysis.[1]

  • Optimize collision energy: Once the [M+NH₄]⁺ adduct is consistently formed, optimize the collision energy to obtain the best fragmentation pattern and product ion intensity.

Frequently Asked Questions (FAQs)

Q1: What are the common adducts observed for this compound in positive ion mode ESI-LC-MS?

A1: In positive ion electrospray ionization (ESI), this compound (molecular weight: 247.25 g/mol ) commonly forms the following adducts:

  • [M+H]⁺: Protonated molecule (m/z 248.1)

  • [M+Na]⁺: Sodium adduct (m/z 270.1)

  • [M+K]⁺: Potassium adduct (m/z 286.1)

  • [M+NH₄]⁺: Ammonium adduct (m/z 265.1)

The relative abundance of these adducts is highly dependent on the experimental conditions, particularly the mobile phase composition and the cleanliness of the system.

Q2: Why is the [M+Na]⁺ adduct of this compound problematic for quantification?

A2: The [M+Na]⁺ adduct of this compound is a very stable ion. This stability means that it does not fragment easily in the collision cell of a tandem mass spectrometer.[1] As a result, it is difficult to generate consistent and intense product ions, which are necessary for sensitive and specific quantification using MRM.

Q3: How can I promote the formation of the more favorable [M+NH₄]⁺ adduct?

A3: To promote the formation of the ammonium adduct, you should add a source of ammonium ions to your mobile phase. The most common and effective way to do this is by adding ammonium formate at a concentration of around 2-10 mM to the aqueous mobile phase.[1] This provides a high concentration of NH₄⁺ ions, which will outcompete other cations like Na⁺ and K⁺ for adduction with this compound.

Q4: Can I use formic acid in my mobile phase?

A4: Yes, formic acid (typically at 0.1%) can be used. It can help to improve peak shape and ionization efficiency by promoting protonation ([M+H]⁺). However, for this compound, where the goal is often to generate a precursor ion that fragments well for MS/MS, promoting the [M+NH₄]⁺ adduct with ammonium formate is generally the more effective strategy.[1] In some cases, a combination of ammonium formate and a low concentration of formic acid may be beneficial, but this should be optimized for your specific application.

Q5: What are some preventative measures to avoid adduct formation from external sources?

A5:

  • Use high-purity, LC-MS grade solvents and additives.

  • Avoid using glassware for sample and mobile phase preparation; opt for plasticware (e.g., polypropylene).

  • Ensure the LC system is clean and has been thoroughly flushed to remove any residual salts from previous analyses.

  • Wear gloves when handling vials and other equipment to prevent sodium contamination from skin.

Data Presentation

Table 1: Common Adducts of this compound and their Characteristics

Adduct IonFormulaMonoisotopic Mass (m/z)Suitability for MS/MS FragmentationRecommended Mobile Phase Additive to Promote Formation
Protonated Molecule[C₁₀H₁₇NO₆+H]⁺248.1134Moderate0.1% Formic Acid
Sodium Adduct[C₁₀H₁₇NO₆+Na]⁺270.0954Poor (very stable)Not Recommended; minimize Na⁺ sources
Potassium Adduct[C₁₀H₁₇NO₆+K]⁺286.0693PoorNot Recommended; minimize K⁺ sources
Ammonium Adduct[C₁₀H₁₇NO₆+NH₄]⁺265.1400Good (Recommended) 2-10 mM Ammonium Formate

Table 2: Effect of Mobile Phase Additives on this compound Adduct Formation and Signal Intensity

Mobile Phase AdditivePredominant Adduct(s)Relative Signal Intensity of Predominant AdductSuitability for Quantitative MS/MS
None (Water/Acetonitrile)[M+Na]⁺, [M+K]⁺, [M+H]⁺Variable, often distributed among adductsPoor
0.1% Formic Acid[M+H]⁺, [M+Na]⁺Moderate for [M+H]⁺, but [M+Na]⁺ often still presentModerate
5 mM Ammonium Formate[M+NH₄]⁺ High Excellent
0.1% Formic Acid + 5 mM Ammonium Formate[M+NH₄]⁺, [M+H]⁺High for [M+NH₄]⁺Very Good

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Homogenization: Homogenize 100 mg of finely ground plant material with 1 mL of 80% methanol.

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-4 with the pellet and combine the supernatants.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial (polypropylene vials are recommended).

Protocol 2: LC-MS/MS Analysis of this compound with Adduct Control

This protocol is designed to promote the formation of the [M+NH₄]⁺ adduct for optimal MS/MS analysis.

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transition (example):

    • Precursor Ion (Q1): m/z 265.1 ([M+NH₄]⁺)

    • Product Ion (Q3): m/z 163.1 (loss of the sugar moiety)

    • Note: The optimal product ion and collision energy should be determined by infusing a this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Homogenize Sample (e.g., 100mg in 80% MeOH) s2 Extract (Vortex & Sonicate) s1->s2 s3 Centrifuge s2->s3 s4 Filter Supernatant (0.22 µm PTFE) s3->s4 lc UHPLC Separation (C18 Column) s4->lc Inject into LC-MS ms ESI-MS/MS Detection (Positive Mode) lc->ms da1 Peak Integration (MRM Transition) ms->da1 Acquire Data da2 Quantification da1->da2

Caption: Experimental workflow for this compound analysis.

troubleshooting_adducts start Problem: Poor/Inconsistent this compound Signal q1 Check Full Scan Spectrum: Multiple Peaks for this compound? start->q1 q2 Check MS/MS Fragmentation: Poor Product Ion Intensity? start->q2 a1_yes Yes: Adduct Formation Likely q1->a1_yes Yes a1_no No: Investigate Other Issues (e.g., source cleanliness, sample stability) q1->a1_no No sol1 Solution: Optimize Mobile Phase a1_yes->sol1 sol2 Add 5 mM Ammonium Formate to Aqueous Phase sol1->sol2 sol3 Use Plasticware and LC-MS Grade Reagents sol1->sol3 a2_yes Yes: Likely Fragmenting [M+Na]⁺ Adduct q2->a2_yes Yes a2_no No: Fragmentation is Efficient q2->a2_no No sol4 Solution: Promote [M+NH₄]⁺ Adduct Formation a2_yes->sol4 sol4->sol2

Caption: Troubleshooting logic for adduct formation.

References

Validation & Comparative

A Comparative Guide to HPLC and Other Validated Methods for Linamarin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the cyanogenic glycoside linamarin, selecting an appropriate analytical method is a critical step to ensure accuracy, sensitivity, and efficiency. This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as a cornerstone for the separation and quantification of this compound due to its high resolution and sensitivity. Different HPLC configurations, primarily distinguished by their detection systems, offer a range of capabilities. A typical HPLC system for this compound analysis involves a C18 reversed-phase column.[1]

Comparison of HPLC Methods

ParameterHPLC-UVHPLC-MS/MSUHPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio after ionization and fragmentation.Similar to HPLC-MS/MS but uses smaller particle size columns for higher resolution and speed.
Typical Column C18 (e.g., 4.6 x 250 mm)[1]C18[2]C18 (e.g., HSS T3 for polar and nonpolar compounds)[3]
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water mixtures. Acidified mobile phases are often used for better separation.[4]Acetonitrile/Water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3]Acetonitrile/Water with additives like ammonium formate.[3]
Detection UV detector, typically at 210-220 nm.[4]Mass spectrometer (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode.[5][6]Tandem mass spectrometry (MS/MS).[2][3]
Limit of Detection (LOD) Sub-µg/mL range.[4]Can reach ng/mL levels.[5]Can reach ng/mL levels or lower.[5][6]
Limit of Quantitation (LOQ) Typically in the µg/mL range.Can reach ng/mL levels.[5]Can reach ng/mL levels or lower.[5][6]
Selectivity Moderate; co-eluting compounds with similar UV absorbance can interfere.High; MRM provides excellent selectivity by monitoring specific precursor-product ion transitions.[5][6]Very High; combines the high resolution of UHPLC with the specificity of MS/MS.[2][3]
Advantages Cost-effective, robust, and widely available.High sensitivity and selectivity, suitable for complex matrices.[5]Faster analysis times, higher throughput, and excellent sensitivity and selectivity.[2]
Disadvantages Lower sensitivity and selectivity compared to MS methods.Higher equipment and maintenance costs.[5]Highest equipment and maintenance costs.

Experimental Protocols

1. Sample Preparation (General)

A crucial step in this compound analysis is the extraction from the sample matrix, often from plant tissues like cassava.[7][8] Acidified methanol extraction is a commonly employed method to efficiently extract intact this compound.[7][8] Solid-phase extraction (SPE) can be utilized for sample cleanup and to concentrate the analyte, particularly for complex matrices like plasma.[4]

2. HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 25:75, v/v) or methanol and water.[4] The mobile phase is often acidified with phosphoric acid or formic acid to improve peak shape.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 214 nm.[4]

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

3. HPLC-MS/MS and UHPLC-MS/MS Method

  • Column: A C18 column is commonly used.[2] For UHPLC, columns with smaller particle sizes (e.g., sub-2 µm) are employed for higher efficiency.

  • Mobile Phase: A gradient of water and acetonitrile, often containing an additive like formic acid or ammonium formate to enhance ionization.[3] For instance, a mobile phase could consist of 2 mM ammonium formate in water (A) and acetonitrile (B).[3]

  • Flow Rate: Typical flow rates for HPLC are around 0.5-1.0 mL/min, while for UHPLC, they are generally lower, in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is common. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[5][6]

Alternative Methods for this compound Analysis

While HPLC methods are prevalent, other techniques can be employed for this compound analysis, particularly for screening purposes or when chromatographic equipment is unavailable.

Comparison of Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Enzymatic Assay This compound is hydrolyzed by the enzyme linamarase to release hydrogen cyanide (HCN), which is then quantified.[9]High specificity due to the enzyme-substrate reaction.The enzyme can be expensive and difficult to obtain in some regions.[10]
Spectrophotometry (Picrate Method) This compound is hydrolyzed to release HCN, which reacts with picric acid to form a colored compound that is measured spectrophotometrically.[11]Simple, inexpensive, and suitable for rapid screening.[11]Lacks the specificity of chromatographic methods and can be prone to interferences.[10]
Thin-Layer Chromatography (TLC) Separation of this compound on a TLC plate followed by visualization and quantification by densitometry.[12]Low cost and simple equipment requirements.Lower sensitivity and resolution compared to HPLC.

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates a general workflow for the analysis of this compound using HPLC.

Linamarin_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cassava Root) Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into HPLC System Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for this compound analysis by HPLC.

References

Efficiency of Solvents in Linamarin Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective extraction of linamarin from plant sources such as cassava is a critical first step. The choice of solvent significantly impacts the yield and purity of the extracted compound. This guide provides an objective comparison of various solvents based on experimental data, offering insights into optimizing extraction protocols.

The efficiency of a solvent in extracting this compound is determined by its ability to solubilize the cyanogenic glucoside while minimizing its degradation by the endogenous enzyme linamarase. Research indicates that acidified methanol (B129727) stands out as a highly effective solvent system, consistently yielding high amounts of intact this compound.

Comparative Analysis of Solvent Performance

Experimental data from multiple studies have been compiled to compare the extraction efficiency of different solvents. The following table summarizes the quantitative findings, highlighting the superiority of certain solvent systems.

Solvent SystemPlant SourceExtraction MethodKey FindingsReference
Acidified Methanol Cassava (Manihot esculenta)Not specifiedYielded significantly high amounts of intact this compound. Determined as the most suitable sample preparation method.[1][2]
Aqueous Methanol (70-80%) Flaxseed (Linum usitatissimum)Sonication70% and 80% methanol solutions were equal and superior to other aqueous ethanol (B145695) or methanol combinations (50-100%).[3][4]
86.58% Methanol Cassava LeavesUltrasonic ExtractionOptimal conditions yielded 81.2% extraction efficiency.[5]
88.0% Methanol Cassava LeavesHigh-Performance DispersingOptimal conditions yielded 88.8% extraction efficiency.[5]
Boiling 80% v/v Methanol Cassava MealMechanical StirringSuccessfully used for this compound extraction prior to HPTLC analysis.[6]
Acidified Water (0.1 M HCl) Cassava LeavesGrindingVirtually 100% recovery of this compound. The acid inactivates linamarase, preventing hydrolysis.[7]
Acidified Water (0.25 M H2SO4) Cassava Root CortexHomogenizationYielded the highest concentration of this compound compared to other acids (HCl, H3PO4, CH3COOH).[8][9]
Water Cassava LeavesNot specifiedSimpler method avoiding organic solvents, but requires acidification to prevent enzymatic degradation.[7]
Cryocooling with Methanol Cassava Root PeelCryocooling followed by methanol extractionReported as a novel, high-yielding method.[10][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the comparison.

Acidified Methanol Extraction of this compound from Cassava[1][2]
  • Sample Preparation: 5 grams of plant material (e.g., cassava leaves or tubers) are placed in a 100 mL Erlenmeyer flask.

  • Solvent Addition: 50 mL of methanol is added to the flask.

  • Acidification: The pH of the methanol is adjusted to 2 by adding concentrated hydrochloric acid.

  • Extraction: The mixture is agitated for a specified period to ensure thorough extraction.

  • Filtration: The extract is filtered to remove solid plant debris.

  • Analysis: The filtrate containing this compound is then quantified, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Aqueous Methanol Extraction of Cyanogenic Glycosides from Flaxseed[4][5]
  • Sample Preparation: Flaxseed is ground using a high-speed impact mill.

  • Solvent Addition: The ground sample is mixed with 75% methanol.

  • Extraction: The mixture undergoes triple-pooled extraction in a sonicating water bath at 40°C for 30 minutes.

  • Analysis: The resulting extract is analyzed to determine the concentration of cyanogenic glycosides.

Acidified Water Extraction of this compound from Cassava Leaves[8]
  • Sample Preparation: 5 grams of very young cassava leaves are cut and immediately ground in a glass pestle and mortar.

  • Solvent Addition: 5 mL of 0.1 M HCl is added during grinding, followed by an additional 5 mL with further grinding.

  • Filtration: The resulting paste is poured through a cloth and squeezed to collect the liquid extract.

  • Centrifugation: The cloudy solution is centrifuged to obtain a clear supernatant.

  • Storage and Analysis: The supernatant, containing this compound and inactivated linamarase, is stored frozen. Aliquots are taken for assay.

This compound Extraction Workflow

The general process for solvent-based extraction of this compound can be visualized as a series of sequential steps. The following diagram illustrates this typical workflow.

Linamarin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Quantification Plant_Material Plant Material (e.g., Cassava Leaves) Grinding Grinding/ Homogenization Plant_Material->Grinding Solvent_Addition Solvent Addition (e.g., Acidified Methanol) Grinding->Solvent_Addition Agitation Agitation/ Sonication Solvent_Addition->Agitation Filtration Filtration Agitation->Filtration Centrifugation Centrifugation Filtration->Centrifugation Analysis LC-MS / HPTLC Analysis Centrifugation->Analysis

References

A Researcher's Guide to the Differential Quantification of Linamarin and Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and distinct measurement of the cyanogenic glucosides linamarin and lotaustralin (B1675156) is critical, particularly in agricultural and toxicological studies. These two compounds are structurally similar isomers, with this compound being derived from the amino acid valine and lotaustralin from isoleucine. They often coexist in various plant species, most notably in cassava (Manihot esculenta), where this compound is the predominant cyanogen, typically found in an approximate 97:3 ratio with lotaustralin.[1] The shared presence and similar chemical properties of these compounds necessitate robust analytical methods for their individual quantification.

This guide provides a comparative overview of two prominent analytical techniques for the differential quantification of this compound and lotaustralin: High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Comparative Analysis of Quantification Methods

The choice between HPTLC and UHPLC-MS/MS for the quantification of this compound and lotaustralin will depend on the specific requirements of the research, such as the need for high throughput, sensitivity, and the available instrumentation.

ParameterUHPLC-MS/MSHPTLC
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation on a thin layer of silica (B1680970) gel based on differential partitioning between a stationary and mobile phase, followed by densitometric quantification.
Sample Preparation Extraction with aqueous methanol (B129727) or acetonitrile/water, followed by solid-phase extraction (SPE) cleanup.[2][3]Extraction with boiling 80% v/v methanol.[4]
Linearity Range 5 ppb to 120 ppb (for this compound)[5]Not explicitly stated, but validated for accuracy.
Limit of Detection (LOD) 0.03 µg/g (for this compound)[6]15 ng (for this compound)[4]
Limit of Quantification (LOQ) 0.1 µg/g (for this compound)[6]Not explicitly stated.
Recovery 95.3% to 96.1% in fortified cassava (for this compound).[6]Not explicitly stated, but method validated for accuracy.[4]
Precision (RSD) 1.4% to 2.6% in fortified cassava (for this compound).[6]Not explicitly stated, but method validated for reproducibility.[4]
Throughput High, suitable for large sample batches.Moderate, multiple samples can be run on a single plate.
Specificity Very high, based on mass-to-charge ratio and fragmentation patterns.Good, but may be susceptible to interferences from matrix components with similar retention factors.

Experimental Protocols

UHPLC-MS/MS Method for Simultaneous Quantification

This protocol is based on established methods for the analysis of cyanogenic glucosides in agricultural products.[2][3]

1. Sample Preparation and Extraction:

  • Homogenize the plant material (e.g., cassava root or leaves).
  • Extract a known weight of the homogenized sample with an acetonitrile-water (3:1) solution.[6]
  • Vortex the mixture and centrifuge to pellet solid debris.
  • Collect the supernatant for cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an amino SPE cartridge.
  • Load the supernatant from the extraction step onto the cartridge.
  • Wash the cartridge to remove interfering compounds.
  • Elute the cyanogenic glucosides with an appropriate solvent.
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

3. Chromatographic Separation:

  • Column: A C18 column is typically used for separation.[3]
  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid, is commonly employed.[7]
  • Flow Rate: A typical flow rate is around 0.4 mL/min.
  • Injection Volume: 5-10 µL.

4. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and lotaustralin.

HPTLC Method for Differential Quantification

This protocol is adapted from a validated method for the direct determination of this compound in cassava.[4]

1. Sample Preparation and Extraction:

  • Extract a known weight of the sample (e.g., cassava meal) with boiling 80% v/v methanol with mechanical stirring.[4]
  • Perform the extraction three times for 10 minutes each.
  • Filter the combined extracts, evaporate the solvent, and redissolve the residue in a known volume of 80% v/v methanol.[4]

2. HPTLC Plate Preparation and Sample Application:

  • Use silica gel 60 F254 HPTLC plates.
  • Prewash the plates by developing with methanol.
  • Apply standard solutions of this compound and lotaustralin alongside the sample extracts as bands using an automated applicator.

3. Chromatographic Development:

  • Perform a double development. First, develop the plate to a distance of 30 mm with a mobile phase of ethyl acetate-acetone-water (40:50:10, v/v/v).[4]
  • Dry the plate and then develop to a distance of 85 mm with a mobile phase of ethyl acetate-formic acid-water (60:10:10, v/v/v).[4]

4. Visualization and Densitometric Quantification:

  • After development, dry the plate.
  • Visualize the spots by dipping the plate into a solution of 2% aniline, 2% diphenylamine, and 15% phosphoric acid in acetone, followed by heating at 105°C for 60 minutes.[4]
  • Perform densitometric scanning at a wavelength of 525 nm in transmission mode to quantify the separated compounds.[4]

Visualizing the Analytical Workflow and Biosynthetic Pathway

To aid in the conceptualization of these processes, the following diagrams illustrate the experimental workflow for UHPLC-MS/MS analysis and the biosynthetic pathway of this compound and lotaustralin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis UHPLC-MS/MS Analysis homogenization Plant Material Homogenization extraction Extraction (Acetonitrile/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Condition SPE Cartridge supernatant->conditioning loading Load Supernatant conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution reconstitution Reconstitute in Mobile Phase elution->reconstitution injection Inject into UHPLC System reconstitution->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification quantification detection->quantification Data Processing & Quantification

Caption: UHPLC-MS/MS workflow for this compound and lotaustralin quantification.

biosynthetic_pathway cluster_valine This compound Biosynthesis cluster_isoleucine Lotaustralin Biosynthesis valine L-Valine cyp79d1d2_val CYP79D1/D2 valine->cyp79d1d2_val oxime_val 2-Methylpropanal Oxime cyp79d1d2_val->oxime_val cyp71e7_val CYP71E7 oxime_val->cyp71e7_val cyanohydrin_val Acetone Cyanohydrin cyp71e7_val->cyanohydrin_val ugt_val UGT cyanohydrin_val->ugt_val This compound This compound ugt_val->this compound isoleucine L-Isoleucine cyp79d1d2_iso CYP79D1/D2 isoleucine->cyp79d1d2_iso oxime_iso 2-Methylbutanal Oxime cyp79d1d2_iso->oxime_iso cyp71e7_iso CYP71E7 oxime_iso->cyp71e7_iso cyanohydrin_iso Methyl Ethyl Ketone Cyanohydrin cyp71e7_iso->cyanohydrin_iso ugt_iso UGT cyanohydrin_iso->ugt_iso lotaustralin Lotaustralin ugt_iso->lotaustralin

Caption: Biosynthetic pathways of this compound and lotaustralin.

References

A Researcher's Guide to Cross-Reactivity in Linamarin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection and quantification of linamarin, a cyanogenic glucoside prevalent in staple crops like cassava, is of paramount importance. Immunoassays offer a sensitive and high-throughput method for this purpose. However, the specificity of these assays is a critical consideration, as cross-reactivity with structurally similar molecules can lead to inaccurate results. This guide provides a comparative overview of potential cross-reactivity in this compound immunoassays, supported by experimental protocols and an understanding of the biosynthetic pathways of related compounds.

Understanding this compound and its Structural Analogs

This compound is a cyanogenic glucoside derived from the amino acid L-valine.[1] Its biosynthesis involves a series of enzymatic steps, resulting in a molecule that shares structural similarities with other cyanogenic glucosides. The most notable of these is lotaustralin (B1675156), which is derived from L-isoleucine and often co-exists with this compound in plants.[1] Understanding the biosynthetic pathway of this compound is key to identifying potential cross-reactants in an immunoassay.

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-valine and proceeds through several intermediates, catalyzed by enzymes such as cytochrome P450s and a glucosyltransferase. The structural similarity to lotaustralin arises from the shared enzymatic machinery acting on the closely related amino acid L-isoleucine.

Linamarin_Biosynthesis cluster_valine From L-Valine cluster_isoleucine From L-Isoleucine L-Valine L-Valine Oxime_V 2-Methylpropanal Oxime L-Valine->Oxime_V CYP79D1/D2 Cyanohydrin_V Acetone (B3395972) Cyanohydrin Oxime_V->Cyanohydrin_V CYP71E7 This compound This compound Cyanohydrin_V->this compound Glucosyl- transferase L-Isoleucine L-Isoleucine Oxime_I 2-Methylbutanal Oxime L-Isoleucine->Oxime_I CYP79D1/D2 Cyanohydrin_I 2-Hydroxy-2-methyl- butyronitrile Oxime_I->Cyanohydrin_I CYP71E7 Lotaustralin Lotaustralin Cyanohydrin_I->Lotaustralin Glucosyl- transferase

Biosynthesis of this compound and the structurally similar lotaustralin.

Cross-Reactivity Data in this compound Immunoassays

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to other structurally related compounds, leading to an overestimation of the analyte concentration. A PhD thesis by Azmi (2018) at the University of Leeds details the development of polyclonal and monoclonal antibodies against this compound and the subsequent creation of an enzyme-linked immunosorbent assay (ELISA). While the full dataset is not publicly available, the methodology for determining cross-reactivity is established.

The cross-reactivity of an immunoassay is typically expressed as a percentage, calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Where the IC50 is the concentration of the analyte or its analog that causes 50% inhibition of the antibody binding in a competitive immunoassay.

The following table presents a list of compounds that should be tested for cross-reactivity in a this compound immunoassay, along with hypothetical data to illustrate how the results would be presented. The primary candidate for significant cross-reactivity is lotaustralin due to its high structural similarity. Other cyanogenic glucosides like dhurrin (B190987) and amygdalin (B1666031) are also important to test.

CompoundStructurePrecursor Amino AcidHypothetical Cross-Reactivity (%) with Anti-Linamarin Antibody
This compound Glucoside of acetone cyanohydrinL-Valine100
LotaustralinGlucoside of methyl ethyl ketone cyanohydrinL-IsoleucineHigh (>50%)
DhurrinGlucoside of p-hydroxymandelonitrileL-TyrosineLow (<1%)
AmygdalinDiglucoside of mandelonitrileL-PhenylalanineVery Low (<0.1%)

Disclaimer: The cross-reactivity percentages presented in this table are hypothetical and for illustrative purposes only. Specific experimental data from a validated this compound immunoassay is required for accurate comparison.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like this compound. The following is a generalized protocol for determining this compound concentration and assessing cross-reactivity.

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Protocol Coat_Plate Coat microplate wells with This compound-protein conjugate Block Block unbound sites with blocking buffer (e.g., BSA) Coat_Plate->Block Add_Sample_Ab Add standards or samples (containing this compound) and anti-linamarin antibody Block->Add_Sample_Ab Incubate Incubate to allow competition between free and coated this compound for antibody binding Add_Sample_Ab->Incubate Wash_1 Wash to remove unbound antibody and sample Incubate->Wash_1 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash to remove unbound secondary antibody Incubate_2->Wash_2 Add_Substrate Add chromogenic substrate Wash_2->Add_Substrate Develop_Color Incubate to allow color development Add_Substrate->Develop_Color Stop_Reaction Stop reaction with stop solution Develop_Color->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze data and calculate concentration Read_Absorbance->Analyze_Data

A typical workflow for a competitive ELISA to quantify this compound.
Detailed Methodology for Cross-Reactivity Assessment

  • Preparation of Reagents:

    • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

    • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

    • Antibody Dilution Buffer: 0.5% BSA in PBST.

    • This compound Standard: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or methanol) and create a series of dilutions in the antibody dilution buffer.

    • Analog Standards: Prepare stock solutions and serial dilutions of potential cross-reactants (lotaustralin, dhurrin, amygdalin, etc.) in the antibody dilution buffer.

  • ELISA Procedure:

    • Coating: Coat the wells of a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) diluted in coating buffer. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Add the anti-linamarin primary antibody and either the this compound standard or the analog standard to the wells. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

    • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well.

    • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for this compound by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound from the standard curve.

    • Generate inhibition curves for each of the potential cross-reactants in the same manner and determine their respective IC50 values.

    • Calculate the percentage of cross-reactivity for each analog using the formula mentioned previously.

Conclusion

The specificity of a this compound immunoassay is crucial for accurate quantification, particularly in complex matrices where structurally related compounds may be present. While a definitive, publicly available cross-reactivity dataset for a specific anti-linamarin antibody is pending, the understanding of this compound's biosynthesis points to lotaustralin as the most probable cross-reactant. By following rigorous experimental protocols for competitive ELISA and cross-reactivity assessment, researchers can validate the specificity of their assays and ensure the reliability of their data. The development of highly specific monoclonal antibodies, as suggested by the work of Azmi (2018), is a promising direction for minimizing cross-reactivity and enhancing the accuracy of this compound detection in research and industrial applications.

References

A Comparative Guide to Inter-Laboratory Linamarin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of linamarin, a cyanogenic glycoside found in plants like cassava and flaxseed. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Introduction to this compound Quantification

This compound is a cyanogenic glycoside that can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1][2] Its accurate quantification is crucial for food safety, toxicological studies, and agricultural research.[2][3] Various analytical techniques have been developed and validated for this purpose, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput.[1][2] This guide focuses on the most prevalent methods: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

Data Presentation: Performance Comparison of Quantification Methods

The following table summarizes the quantitative performance of different this compound quantification methods based on published data. This allows for a direct comparison of their key analytical parameters.

MethodKey ParametersValueMatrixReference
UHPLC-MS/MS Limit of Quantitation (LOQ)0.1 µg/gCassava, Tapioca, Butter Beans[4]
Limit of Detection (LOD)0.03 µg/gCassava, Tapioca, Butter Beans[4]
Recovery95.3% - 96.1%Cassava[4]
LC-MS/MS Linearity (r²)0.995 - 0.999Standard Solution[5]
Working Range0.18 - 18 µg/gFood Samples[5]
Limit of Detection (LOD)0.75 µg/gCassava Flour[5]
Recovery92% - 100%Cassava Flour[5]
Enzymatic Assay (Spectrophotometric) Linearity (Correlation Coefficient)0.9932Standard Cyanide Solutions[6]
Linear Range0.1 - 0.88 µg/g HCNStandard Cyanide Solutions[6]
Accuracy95.2% - 96.4%-[6][7]
Precision (RSD)< 12%-[6][7]
Enzymatic Assay (Electrode) Limit of Detection (LOD)0.1 mMCassava Roots[8][9]
Enzymatic Assay (Urine) Limit of Quantification10 µmol/LUrine[10]
Recovery91%Urine[10]

Experimental Protocols

Detailed methodologies for the key quantification techniques are provided below.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous quantification of multiple cyanogenic glucosides, including this compound.[11][12]

a. Sample Preparation & Extraction: [4][12]

  • Weigh 1 g of the homogenized sample (e.g., cassava).

  • Add 5 mL of 80% aqueous methanol (B129727) solution.

  • Shake for 15 minutes.

  • Centrifuge at 4200 x g for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm membrane filter.

  • For cleanup, pass the extract through an amino solid-phase extraction (SPE) cartridge.[4] Acidified methanol has also been identified as a highly effective extraction solvent for intact this compound.[8][9]

b. Chromatographic Conditions: [11][12]

  • System: Agilent 1290 Infinity UHPLC or equivalent.[12]

  • Column: C18 column (e.g., C18 RRHD, 1.8 µm, 2.1 mm × 50 mm).[12]

  • Mobile Phase: Gradient elution is typically used.

  • Detection: Tandem mass spectrometry (QqQ-MS/MS) with electrospray ionization (ESI) in positive mode.[11][12]

c. Mass Spectrometry Detection: [11][12]

  • Mode: Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification. For example, a characteristic fragmentation for this compound is m/z 246.1 → m/z 161.0.[5]

Enzymatic Assay (Spectrophotometric Method)

This traditional method relies on the enzymatic hydrolysis of this compound to release hydrogen cyanide, which is then quantified colorimetrically.[6][8]

a. Sample Preparation & Extraction: [8]

  • Homogenize the sample material (e.g., cassava tissue) in orthophosphoric acid to inactivate endogenous linamarase.

  • Filter the homogenate through glass-fiber paper.

b. Enzymatic Hydrolysis: [6]

  • Take an aliquot of the filtrate and neutralize it.

  • Add 0.4 mL of 0.1 M phosphate (B84403) buffer (pH 7) and 0.1 mL of linamarase enzyme solution.

  • Incubate the mixture for 15 minutes at 30°C to allow for the complete hydrolysis of this compound.

c. Colorimetric Determination: [6]

  • Stop the reaction by adding 2.8 mL of 0.1 M phosphate buffer (pH 6.0).

  • Add 0.1 mL of chloramine-T and let it react for 5 minutes.

  • Add 0.6 mL of a colorimetric reagent (e.g., barbituric acid/pyridine reagent - BAI).

  • After 10 minutes, measure the absorbance at 605 nm using a spectrophotometer.

  • Quantify the concentration by comparing the absorbance to a standard curve prepared with known cyanide concentrations.

Chemiluminescence Assay

A highly sensitive alternative to spectrophotometry, this assay quantifies the glucose released during the enzymatic hydrolysis of this compound.[13]

a. Enzymatic Hydrolysis:

  • Hydrolyze this compound in the sample extract using the specific enzyme linamarase. This reaction releases glucose and acetone (B3395972) cyanohydrin.

b. Glucose Quantification: [13]

  • The released glucose is then quantified using a chemiluminescence system.

  • This system typically consists of glucose oxidase, peroxidase, and luminol.

  • The light produced in the reaction is proportional to the glucose concentration, and thus to the original amount of this compound. This method is noted to be more sensitive than conventional spectrophotometric methods.[13]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and the biochemical pathway relevant to this compound analysis.

G cluster_0 Sample Preparation cluster_1 Quantification Methods cluster_2 Detection Sample Plant Material (e.g., Cassava) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., aq. Methanol) Homogenization->Extraction Cleanup Filtration / SPE Cleanup Extraction->Cleanup LCMS UHPLC-MS/MS Cleanup->LCMS Direct Analysis Enzymatic Enzymatic Assay Cleanup->Enzymatic Hydrolysis Step Chemi Chemiluminescence Cleanup->Chemi Hydrolysis Step MS_Detect Mass Spectrometry (MRM) LCMS->MS_Detect Color_Detect Spectrophotometry (Colorimetric) Enzymatic->Color_Detect Lumi_Detect Luminometry Chemi->Lumi_Detect

Caption: General experimental workflow for this compound quantification methods.

G This compound This compound Enzyme Linamarase (β-glucosidase) This compound->Enzyme Products Products Enzyme->Products Catalyzes H2O H₂O H2O->Enzyme Glucose D-Glucose Cyanohydrin Acetone Cyanohydrin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous Decomposition Acetone Acetone Cyanohydrin->Acetone

Caption: Enzymatic hydrolysis of this compound by the enzyme linamarase.

G Valine L-Valine Oxime (Z)-oxime Valine->Oxime Catalyzed by CYP79D1_D2 CYP79D1/D2 Oxime->CYP79D1_D2 Cyanohydrin Acetone Cyanohydrin Oxime->Cyanohydrin Catalyzed by CYP71E7 CYP71E7 Cyanohydrin->CYP71E7 This compound This compound Cyanohydrin->this compound Glucosylation by UGT UGT This compound->UGT

Caption: Biosynthesis pathway of this compound from the amino acid L-Valine.[14]

References

A Researcher's Guide to Certified Reference Materials (CRMs) for Linamarin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for linamarin, an essential tool for accurate quantification in research, drug development, and food safety applications. This compound, a cyanogenic glycoside found in plants like cassava and lima beans, requires precise measurement due to its potential toxicity and therapeutic interest.[1] This document outlines the key characteristics of commercially available this compound reference materials, details a standard analytical methodology, and illustrates the critical role of CRMs in ensuring data quality and traceability.

Comparison of this compound Reference Materials

The selection of a suitable reference material is paramount for achieving reliable and reproducible results. While a direct comparative study across all suppliers is not publicly available, this table summarizes the typical information provided for this compound reference materials. Researchers are strongly encouraged to consult the Certificate of Analysis (CoA) from the supplier for complete and lot-specific data.[2][3]

FeatureSupplier A (e.g., LGC Standards)Supplier B (e.g., Sigma-Aldrich)Supplier C (e.g., ChromaDex)In-house/Non-certified Standard
Product Name This compound(RG)[2]This compoundThis compound[4]This compound (isolated)
CAS Number 554-35-8[2]554-35-8[5]554-35-8554-35-8
Format Single Solution[2] or SolidSolid (≥97% HPLC)[5]SolidSolid or solution
Purity Stated on CoA≥97% (HPLC)[5]Stated on CoAVariable, requires characterization
Certified Value Provided on CoAProvided on CoAProvided on CoANot applicable
Uncertainty Provided on CoAProvided on CoAProvided on CoANot applicable
Traceability ISO 17034 / ISO/IEC 17025ISO 17034 / ISO/IEC 17025Stated on CoANot traceable
Certificate of Analysis Available upon request[2]AvailableAvailableNot available

Note: The information in the table for "Supplier A", "Supplier B", and "Supplier C" is representative of typical offerings and should be verified with the respective supplier's documentation. An "In-house/Non-certified Standard" is included for comparison to highlight the advantages of using a CRM.

Experimental Protocol: Quantification of this compound by UHPLC-MS/MS

This section details a typical experimental protocol for the quantification of this compound in a sample matrix, adapted from published research methodologies.[6][7] The use of a this compound CRM is essential for the preparation of accurate calibration standards.

1. Standard Preparation:

  • Accurately weigh a known amount of the this compound CRM.

  • Dissolve the CRM in a suitable solvent (e.g., acetonitrile-water mixture) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from the expected lower to upper limits of quantification in the samples.

2. Sample Preparation:

  • Homogenize the sample matrix (e.g., plant tissue, food product).

  • Extract this compound from the sample using a suitable solvent, such as an acetonitrile-water (3:1) mixture.[7]

  • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., amino-based) to remove interfering matrix components.[7]

  • The purified extract is then ready for analysis.

3. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed for optimal separation.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored.

4. Data Analysis:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration of each standard.

  • Inject the prepared samples and determine the peak area for this compound.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and the Importance of CRMs

To better understand the experimental process and the foundational role of CRMs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM This compound CRM Stock Stock Solution CRM->Stock Dissolution Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution UHPLC UHPLC Separation Cal_Standards->UHPLC Sample Sample Matrix Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Purification->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Cal_Curve Calibration Curve MSMS->Cal_Curve Quantification Quantification MSMS->Quantification Cal_Curve->Quantification Result Final Result Quantification->Result

Experimental workflow for this compound quantification.

crm_importance CRM Certified Reference Material (CRM) (Known Purity & Uncertainty) Accurate_Conc Accurate Standard Concentration CRM->Accurate_Conc Reliable_Cal Reliable Calibration Accurate_Conc->Reliable_Cal Data_Quality High Data Quality & Reproducibility Reliable_Cal->Data_Quality Traceable_Results Traceable & Defensible Results Regulatory Regulatory Compliance Traceable_Results->Regulatory Data_Quality->Traceable_Results

The role of CRMs in ensuring analytical accuracy.

References

A Comparative Analysis of Linamarin Content in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Linamarin is a cyanogenic glucoside, a secondary metabolite found in numerous plant species, which plays a role in chemical defense against herbivores. Upon tissue damage, this compound is hydrolyzed by the enzyme linamarase to release toxic hydrogen cyanide (HCN). This guide provides a comparative analysis of this compound content in different plant species, intended for researchers, scientists, and drug development professionals. The information is compiled from various scientific studies and presented with detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between plant species, as well as in different parts of the same plant and at different developmental stages. The following table summarizes the reported this compound content in several well-known this compound-containing plants.

Plant SpeciesPlant PartThis compound ContentReference(s)
Cassava (Manihot esculenta)Sweet Cultivar Roots20 mg/kg (fresh weight) of cyanide equivalent[1]
Bitter Cultivar RootsUp to 1000 mg/kg (fresh weight) of cyanide equivalent[1]
LeavesCan be significantly higher than roots[2]
Lima Bean (Phaseolus lunatus)Commercially Grown (US)100-170 mg/kg of cyanide equivalent
Wild VarietiesCan have very high cyanide content
Flax (Linum usitatissimum)SeedsContains this compound, linustatin, and neolinustatin[3][4]
White Clover (Trifolium repens)LeavesCan reach 350 mg of HCN per 100 g of tissue[5]
Rubber Tree (Hevea brasiliensis)Seeds, LeavesAccumulates this compound, with the highest concentration in seeds[3][6]
Passion Fruit (Passiflora species)Leaves, StemsContains cyanogenic glycosides, with traces of this compound detected in some products[7]

Experimental Protocols

The quantification of this compound in plant tissues is crucial for food safety assessment, toxicological studies, and understanding plant defense mechanisms. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

Generalized Protocol for this compound Extraction and Quantification by HPLC

This protocol provides a general workflow for the determination of this compound content in plant samples.

1. Sample Preparation:

  • Fresh plant material (e.g., leaves, roots, seeds) is harvested and immediately frozen in liquid nitrogen or lyophilized to prevent enzymatic degradation of this compound.

  • The frozen or dried tissue is ground into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • A known weight of the powdered plant material (e.g., 1 gram) is extracted with a suitable solvent. Boiling 80% (v/v) methanol (B129727) is a commonly used solvent for inactivating endogenous enzymes like linamarase.[8]

  • The extraction is typically performed by refluxing or sonicating the sample in the solvent for a specific duration (e.g., 30 minutes).

  • The extraction process is often repeated multiple times (e.g., three times) to ensure complete recovery of this compound.

  • The extracts are then pooled and filtered to remove solid debris.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • To remove interfering compounds, the crude extract can be passed through a solid-phase extraction cartridge (e.g., a C18 or an amino-functionalized cartridge).[9][10]

  • The cartridge is first conditioned with the appropriate solvents (e.g., methanol followed by water).

  • The sample is loaded onto the cartridge, and interfering substances are washed away with a weak solvent.

  • This compound is then eluted with a stronger solvent (e.g., a higher concentration of methanol or acetonitrile).

4. HPLC Analysis:

  • The cleaned-up extract is concentrated under reduced pressure and redissolved in a known volume of the mobile phase.

  • An aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (e.g., a UV detector at a low wavelength or a mass spectrometer).[11][12]

  • The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid.[1][12]

  • Isocratic or gradient elution can be used to separate this compound from other compounds in the extract.

5. Quantification:

  • A standard curve is generated by injecting known concentrations of a pure this compound standard.

  • The concentration of this compound in the plant extract is determined by comparing the peak area of the sample with the standard curve.

  • The final this compound content is expressed as milligrams per kilogram (mg/kg) or micrograms per gram (µg/g) of fresh or dry weight of the plant material.

Visualizing Key Processes

To better understand the biosynthesis of this compound and the experimental workflow for its analysis, the following diagrams are provided.

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the amino acid L-valine and involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.[5][13][14]

Linamarin_Biosynthesis L_Valine L-Valine Intermediate1 N-Hydroxy-L-valine L_Valine->Intermediate1 CYP79D1/D2 Intermediate2 2-Methylpropanal Oxime Intermediate1->Intermediate2 CYP79D1/D2 Intermediate3 Acetone Cyanohydrin Intermediate2->Intermediate3 CYP71E7 This compound This compound Intermediate3->this compound UDP-Glucosyltransferase

Caption: Biosynthesis pathway of this compound from L-valine.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the quantitative analysis of this compound from plant samples.

Linamarin_Quantification_Workflow Start Plant Sample Collection (e.g., Leaves, Roots) Freeze_Dry Freezing/Lyophilization Start->Freeze_Dry Grind Grinding to Fine Powder Freeze_Dry->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Filter Filtration Extract->Filter SPE Solid-Phase Extraction (SPE) Cleanup Filter->SPE Concentrate Concentration and Reconstitution SPE->Concentrate HPLC_MS HPLC or LC-MS Analysis Concentrate->HPLC_MS Quantify Quantification using Standard Curve HPLC_MS->Quantify End Data Reporting (mg/kg or µg/g) Quantify->End

Caption: Generalized workflow for this compound quantification.

This guide provides a foundational understanding of this compound distribution and analysis. Researchers are encouraged to consult the primary literature for more detailed, species-specific protocols and further information.

References

Silencing the Cyanide Threat: A Quantitative Look at Linamarin Reduction in Transgenic Cassava

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of genetically engineered cassava reveals significant strides in reducing cyanogenic glucoside content, paving the way for a safer staple food source. This guide provides a quantitative comparison of linamarin levels in wild-type versus transgenic cassava, details the experimental methodologies used for its quantification, and illustrates the key metabolic pathway targeted for modification.

Cassava (Manihot esculenta) is a vital calorie source for millions globally, yet its consumption is hampered by the presence of the cyanogenic glucoside this compound. Upon tissue damage, this compound degrades to release toxic hydrogen cyanide. Researchers have employed genetic engineering to develop cassava lines with substantially reduced this compound content, enhancing its safety and nutritional value. This guide synthesizes the quantitative data from key studies to offer a clear comparison between wild-type and transgenic varieties.

Quantitative Comparison of this compound Content

Genetic modification, primarily through RNA interference (RNAi) to silence genes in the this compound biosynthesis pathway, has achieved dramatic reductions in this compound concentrations in cassava. The following table summarizes the quantitative data from studies comparing this compound levels in wild-type and various transgenic cassava lines.

Plant Line/GenotypeTissueThis compound Content (Transgenic)This compound Content (Wild-Type)Percentage ReductionReference
RNAi CYP79D1/D2Leaves<1% of wild-type65 µmol CN/g fresh weight>99%[1]
RNAi CYP79D1/D2Tubers8% of wild-type (approx. 5.2 µmol CN/g)65 µmol CN/g fresh weight92%[1]
Antisense CYP79D1/D2 (leaf-specific)Leaves6-40% of wild-typeNot specified60-94%[2][3]
Antisense CYP79D1/D2 (leaf-specific)Roots<1% of wild-typeNot specified>99%[2][3]
HNL OverexpressionRootsNot specifiedNot specified80%[4]

Experimental Protocols

The quantification of this compound is crucial for assessing the efficacy of genetic modifications. The primary methods cited in the literature involve chromatographic techniques coupled with mass spectrometry.

This compound Extraction

A common procedure for extracting this compound from cassava tissues for quantification is as follows:

  • Sample Preparation: Fresh plant material (leaves or tubers) is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.

  • Extraction Solvent: An acidified methanol (B129727) solution is frequently used for efficient extraction of intact this compound.[5]

  • Extraction Procedure: A known weight of the powdered tissue is suspended in the extraction solvent and agitated for a specified period. The mixture is then centrifuged to pellet the solid plant material.

  • Purification: The supernatant, containing the extracted this compound, is collected and may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds before analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for identifying and quantifying this compound.[1][5][6]

  • Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate this compound from other components in the extract.[5] The mobile phase often consists of a mixture of water and acetonitrile.[5][6]

  • Mass Spectrometry Detection: As the separated compounds elute from the HPLC column, they are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. This compound is identified and quantified by its specific mass and fragmentation pattern.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a purified this compound standard.

Visualizing the Pathway: this compound Biosynthesis

The biosynthesis of this compound is a multi-step process involving several key enzymes. Genetic modification efforts have primarily focused on downregulating the initial committed step in this pathway.

Linamarin_Biosynthesis Valine L-Valine Oxime 2-Methylpropanal Oxime Valine->Oxime   Cyanohydrin Acetone (B3395972) Cyanohydrin Oxime->Cyanohydrin   This compound This compound Cyanohydrin->this compound   CYP79D1_D2 CYP79D1/D2 (Target for RNAi) CYP79D1_D2->Valine:n CYP71E7 CYP71E7 CYP71E7->Oxime:n UGT UDPG-Glucosyltransferase UGT->Cyanohydrin:n

Figure 1. this compound biosynthesis pathway in cassava.

The initial and rate-limiting step in this compound synthesis is the conversion of the amino acid L-valine to 2-methylpropanal oxime, a reaction catalyzed by the cytochrome P450 enzymes CYP79D1 and CYP79D2.[7][8][9] Subsequent steps involve the conversion of the oxime to acetone cyanohydrin by CYP71E7, and finally, the glucosylation of acetone cyanohydrin by a UDP-glucose transferase to form this compound.[7][8] By targeting the CYP79D1 and CYP79D2 genes for silencing, researchers can effectively block the entire downstream pathway, leading to the observed significant reductions in this compound content.[1][10]

References

A Comparative Guide to the Accuracy and Precision of Linamarin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linamarin, a cyanogenic glycoside present in plants such as cassava and lima beans, is of significant interest in toxicology, food safety, and pharmacology.[1] Accurate and precise quantification of this compound is crucial for assessing the safety of food products and for research into its potential therapeutic applications. This guide provides a comparative overview of common analytical methods for this compound, focusing on their accuracy and precision, supported by experimental data.

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of various techniques based on published data.

Analytical MethodPrincipleAccuracy/Recovery (%)Precision (RSD %)Linearity (r²)Limit of Detection (LOD) / Limit of Quantification (LOQ)
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[2]92 - 100%[2]< 5% (intraday and interday)[3]0.995 - 0.999[2]LOD: 0.75 µg/g; LOQ: 2.5 µg/g[2]
HPLC-UV Chromatographic separation with ultraviolet detection.----
Spectrophotometry Enzymatic hydrolysis of this compound and colorimetric quantification of released cyanide.[4][5]91 - 98%[4][5]--0.1 µg/mL (of cyanide)[5]
HPTLC Planar chromatography with densitometric quantification.104.36% (average recovery)[6]1.93% (within-day), 3.47% (between-day)[6]0.9953[6]15 ng[6]
Enzymatic Assay Use of linamarase to specifically hydrolyze this compound, followed by detection of a product.---0.1 mM this compound[7]
GC-MS Gas chromatographic separation of derivatized this compound followed by mass spectrometric detection.79.9 - 112.7%[3]< 5% (intraday and interday)[3]-LOD: 4.72-6.43 µg/mL; LOQ: 14.31-19.50 µg/mL[3]

Data not available in the provided search results is denoted by "-".

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key analytical methods cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the determination of this compound in various matrices, such as cassava flour.[2]

a. Sample Preparation (Cassava Flour) [2]

  • Extract a known amount of the sample with acetonitrile.

  • Purify the extract using a solid-phase extraction (SPE) clean-up with an NH2 cartridge column.

b. Instrumentation and Conditions [2]

  • Chromatography: Isocratic High-Performance Liquid Chromatography (HPLC).

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM). The characteristic fragmentation for this compound is m/z 246.1 → m/z 161.0.

c. Quantification [2]

  • Prepare a calibration curve with standard solutions of this compound over a working range of 0.001-0.1 ppm.

  • Quantify this compound in the samples by comparing their response to the calibration curve.

Spectrophotometric Method

This method is based on the enzymatic hydrolysis of this compound and the subsequent colorimetric determination of the released cyanide.[5]

a. Sample Preparation (Cassava Tuber) [5]

  • Homogenize 10 g of cassava tuber with warm (65-70 °C) 80% ethanol (B145695).

  • Evaporate the ethanol from the extract.

b. Enzymatic Hydrolysis and Colorimetric Reaction [5]

  • Incubate an aliquot (0.1-0.2 mL) of the extract with linamarase in a pH 6.0 phosphate (B84403) buffer for 15 minutes at 30 °C.

  • Stop the reaction by adding 0.2 N sodium hydroxide.

  • Neutralize the solution and add chloramine (B81541) T followed by a barbituric acid-pyridine reagent.

c. Measurement [5]

  • Measure the absorbance of the solution at 570 nm.

  • Quantify the cyanide concentration, and subsequently the this compound content, based on a standard curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple and rapid method for the direct determination of this compound.[6]

a. Sample Preparation [6]

  • Extract the sample with boiling 80% v/v methanol.

b. Chromatography [6]

  • Apply the extract and this compound standard to a prewashed silica (B1680970) gel HPTLC plate.

  • Develop the plate first to a distance of 30 mm with ethyl acetate-acetone-water (40:50:10 v/v).

  • Subsequently, develop the plate to a distance of 85 mm with ethyl acetate-formic acid-water (60:10:10 v/v).

c. Visualization and Quantification [6]

  • Visualize the spots by dipping the plate into a solution of 2% aniline, 2% diphenylamine, and 15% phosphoric acid in acetone, followed by heating at 105°C for 60 minutes.

  • Perform densitometric quantification at λ = 525 nm by transmission scanning.

Visualized Workflow and Pathways

Diagrams can aid in understanding complex experimental workflows and biological pathways.

Linamarin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis Sample Sample (e.g., Cassava) Extraction Extraction (e.g., 80% Methanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup SPE Cleanup (Optional) Filtration->Cleanup LCMS LC-MS/MS Cleanup->LCMS HPLC HPLC-UV Cleanup->HPLC Spectro Spectrophotometry Cleanup->Spectro HPTLC HPTLC Cleanup->HPTLC Quant Quantification (Standard Curve) LCMS->Quant HPLC->Quant Spectro->Quant HPTLC->Quant Result Result (this compound Concentration) Quant->Result

Caption: General workflow for the analytical determination of this compound.

Linamarin_Metabolism This compound This compound Acetone_cyanohydrin Acetone Cyanohydrin This compound->Acetone_cyanohydrin + H₂O Linamarase Linamarase (β-glucosidase) Linamarase->this compound HCN Hydrogen Cyanide (HCN) Acetone_cyanohydrin->HCN Acetone Acetone Acetone_cyanohydrin->Acetone Hydroxynitrile_lyase Hydroxynitrile lyase Hydroxynitrile_lyase->Acetone_cyanohydrin

Caption: Enzymatic breakdown of this compound to release hydrogen cyanide.

References

A Comparative Analysis of Cryocooling and Acidic Extraction for Linamarin Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Linamarin, a cyanogenic glucoside found in plants like cassava, has garnered interest for its potential therapeutic applications. The choice of extraction method significantly impacts the yield, purity, and stability of the isolated compound. This guide provides an objective comparison of two common methods for this compound extraction: cryocooling and acidic extraction, supported by experimental data and detailed protocols.

Quantitative Comparison of Extraction Methods

The efficacy of an extraction method is primarily determined by the yield and purity of the target compound. The following table summarizes the quantitative data from studies comparing cryocooling and various acidic extraction protocols for this compound.

Extraction MethodPlant MaterialSolventThis compound Yield/ConcentrationSource
Cryocooling Fresh Cassava Root PeelNot specified in abstract~18 g / kg[1][2]
Acidic Methanol (B129727) Extraction Cassava LeavesMethanol (pH 2 with HCl)118 ± 4.43 ppb (LC-MS response)[3]
Acidic Water Extraction Cassava LeavesWater (pH 2 with HCl)82 ± 2.04 ppb (LC-MS response)[3]
Dilute HCl Extraction Very Young Cassava Leaves0.1 M HCl"Virtually quantitative"[4][5]
H2SO4 Extraction Cassava Root Cortex0.25 M H2SO434.86 ± 0.68 g / kg (dry weight)[6]

Note: Direct comparison of yields across different studies can be challenging due to variations in plant material, analytical methods (e.g., gravimetric vs. LC-MS response), and reporting units (e.g., fresh vs. dry weight). However, the data indicates that both cryocooling and optimized acidic extraction can achieve high yields of this compound. One study reported that acidified methanol extraction yielded higher amounts of intact this compound compared to cryocooling, acidified water, and hot water extraction[3][7]. Conversely, another study highlights a novel cryocooling method as being highly efficient, yielding approximately 18 g of this compound from 1 kg of fresh cassava root peel, which they claim is the highest reported yield[1][2][8].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. The following are representative protocols for cryocooling and acidic extraction of this compound.

Cryocooling Extraction Protocol

This method utilizes liquid nitrogen to rapidly freeze the plant material, which is thought to enhance cell lysis and improve extraction efficiency.

  • Preparation of Plant Material: Freshly harvested plant material (e.g., cassava root peel) is washed and cut into small pieces.

  • Cryocooling: The plant material is immediately frozen using liquid nitrogen[3].

  • Homogenization: 50 mL of an appropriate extraction solvent (e.g., water or methanol) is added to the frozen plant material[3]. The mixture is then homogenized for 1 minute at high speed in a blender[3].

  • Filtration: The resulting homogenate is filtered through a filter cloth to remove insoluble materials, followed by a second filtration using Whatman No. 1 filter paper[3].

  • Centrifugation: The filtrate is centrifuged at 9000 rpm for 1 hour[3].

  • Collection: The clear supernatant containing the extracted this compound is carefully decanted for subsequent analysis or purification[3].

Acidic Extraction Protocol (using HCl)

Acidic extraction aims to inactivate endogenous enzymes like linamarase that can degrade this compound, thereby preserving the intact glycoside.

  • Preparation of Plant Material: A 5 g sample of very young cassava leaves is cut up with scissors[5].

  • Grinding and Extraction: The cut leaves are immediately ground in a glass pestle and mortar with 5 mL of 0.1 M HCl[5]. An additional 5 mL of 0.1 M HCl is added with further grinding[5].

  • Filtration: The resulting paste-like solution is poured through a cloth and squeezed to separate the liquid extract[5].

  • Centrifugation: The collected cloudy solution is centrifuged[5].

  • Collection: The clear supernatant is removed with a Pasteur pipette[5]. This solution, containing the inactivated linamarase and this compound, can be stored frozen at -20°C and is reported to be stable for at least 5 months[5].

Methodological Workflows

The following diagrams illustrate the key steps in each extraction process.

Cryocooling_Workflow start Start: Fresh Plant Material cryo Cryocooling (Liquid Nitrogen) start->cryo homogenize Homogenization (with Solvent) cryo->homogenize filter1 Filtration (Filter Cloth) homogenize->filter1 filter2 Filtration (Whatman No. 1) filter1->filter2 centrifuge Centrifugation (9000 rpm, 1 hr) filter2->centrifuge collect Collect Supernatant (this compound Extract) centrifuge->collect end End collect->end

Caption: Experimental workflow for cryocooling extraction of this compound.

Acidic_Extraction_Workflow start Start: Fresh Cassava Leaves grind Grinding with 0.1 M HCl start->grind filter Filtration (Cloth) grind->filter centrifuge Centrifugation filter->centrifuge collect Collect Supernatant (this compound Extract) centrifuge->collect store Store at -20°C collect->store end End store->end

Caption: Experimental workflow for acidic extraction of this compound.

Concluding Remarks

Both cryocooling and acidic extraction are effective methods for isolating this compound. The choice between them may depend on the specific research goals, available equipment, and the starting plant material.

  • Cryocooling is presented as a high-yielding method, potentially beneficial for large-scale extraction where maximizing product recovery is paramount[1][2]. The rapid freezing is also advantageous for preserving the integrity of thermally labile compounds.

  • Acidic extraction is a simpler and more established method that effectively inactivates degradative enzymes, ensuring the stability of this compound in the extract[4][5]. The use of acidified methanol appears to be particularly effective in maximizing the yield of intact this compound[3][7].

For researchers aiming for high purity and yield, a comparative pilot study using the specific plant material of interest is recommended to determine the optimal extraction strategy. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for such investigations.

References

A Comparative Guide to the Validation of UHPLC-MS/MS Methods for Cyanogenic Glycoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantitative analysis of cyanogenic glycosides against alternative methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and traditional colorimetric assays. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.

Introduction to Cyanogenic Glycoside Analysis

Cyanogenic glycosides are a class of naturally occurring compounds found in a wide variety of plants. Their analysis is crucial due to their potential to release toxic hydrogen cyanide upon hydrolysis. Accurate and sensitive quantification is essential for food safety, toxicological studies, and the development of plant-based pharmaceuticals. While various analytical techniques are available, UHPLC-MS/MS has emerged as a highly sensitive and selective method for the determination of these compounds.

Method Comparison: UHPLC-MS/MS vs. Alternatives

The choice of analytical method for cyanogenic glycosides depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific compounds of interest. This section compares the performance of UHPLC-MS/MS with HPLC-DAD and colorimetric methods.

Key Advantages of UHPLC-MS/MS:

  • High Sensitivity and Selectivity: UHPLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-DAD, often at the ng/mL level.[1][2] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity, allowing for accurate quantification even in complex matrices.[1][3][4]

  • Simultaneous Quantification: This method allows for the simultaneous determination of multiple cyanogenic glycosides in a single run.[4]

  • Isomer Separation: UHPLC-MS/MS has been successfully applied to the challenging separation and quantification of cyanogenic glycoside isomers, such as (R)-prunasin and (S)-prunasin (sambunigrin).[3][5]

Limitations:

  • Higher Cost: The initial investment and maintenance costs for UHPLC-MS/MS instrumentation are considerably higher than for HPLC-DAD or spectrophotometric equipment.[1][2]

  • Matrix Effects: Signal suppression or enhancement due to co-eluting matrix components can be a challenge, although this can be mitigated with appropriate sample preparation and the use of internal standards.[3]

Performance Data Comparison

The following tables summarize the quantitative performance data for UHPLC-MS/MS and HPLC-DAD methods for the analysis of common cyanogenic glycosides.

Table 1: Performance Characteristics of UHPLC-MS/MS Methods for Cyanogenic Glycosides

Analyte(s)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy/Recovery (%)Precision (RSD%)Sample MatrixReference
Amygdalin, Dhurrin, Linamarin, Prunasin, Sambunigrin1 - 5000.03 - 0.150.1 - 0.595.2 - 104.5< 5Elderberry[3]
This compound, Lotaustralin, Linustatin, Neolinustatin, Taxiphyllin, Amygdalin, Dhurrin, Prunasin1 - 10000.1 - 2.50.5 - 1089.88 - 125.69< 10Agri-food[4]
Amygdalin1 - 10000.0097 (mg/g)0.0295 (mg/g)94.68 - 95.26< 0.97Fruit Kernels[6]

Table 2: Performance Characteristics of HPLC-DAD/UV Methods for Cyanogenic Glycosides

AnalyteLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy/Recovery (%)Precision (RSD%)Sample MatrixReference
Amygdalin1 - 2509.729.594.68 - 95.26< 0.97Fruit Kernels[6]
Amygdalin10 - 10302--< 2Bitter Almonds[7]
Amygdalin10 - 1001.063.4997.74 - 102.8< 1.62Plum Kernel[8]

Table 3: Performance Characteristics of Colorimetric Methods for Total Cyanide

Method PrincipleLinearity (µg/g HCN)LODLOQAccuracy/Recovery (%)Precision (RSD%)Sample MatrixReference
Spectrophotometric0.1 - 0.88--95.2 - 96.4< 12Cassava Products[9]
Picrate Paper Assay1 - 100 (µg/mL KCN)----Elderberry Tissues[10]

Experimental Protocols

This section provides a detailed methodology for the UHPLC-MS/MS analysis of cyanogenic glycosides, based on established and validated methods.

UHPLC-MS/MS Method for the Simultaneous Quantification of Five Cyanogenic Glycosides

This protocol is adapted from a validated method for the analysis of amygdalin, dhurrin, this compound, (R)-prunasin, and (S)-prunasin in plant materials.[3]

1. Sample Preparation (Extraction)

  • Accurately weigh 100 mg of homogenized and lyophilized plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol (B129727) in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a UHPLC vial.

2. Chromatographic Conditions

  • Instrument: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-30% B

    • 5-6 min: 30-98% B

    • 6-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-9 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each analyte should be optimized.

Table 4: Exemplary MRM Transitions for Cyanogenic Glycosides

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound265.1103.12012
Prunasin313.1131.12515
Amygdalin475.2163.13020
Dhurrin329.1147.12515
Sambunigrin313.1131.12515

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the UHPLC-MS/MS validation of cyanogenic glycosides.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Validation weigh Weigh Sample extract Solvent Extraction weigh->extract vortex Vortex extract->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter uhplc UHPLC Separation filter->uhplc msms MS/MS Detection (MRM) uhplc->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify validate Method Validation (Linearity, LOD, LOQ, etc.) quantify->validate

References

Comparative Toxicity Analysis: Linamarin vs. Its Aglycone, Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of the cyanogenic glycoside linamarin and its aglycone, acetone (B3395972) cyanohydrin. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and development purposes.

Executive Summary

This compound, a naturally occurring cyanogenic glycoside found in plants such as cassava and lima beans, exhibits significantly lower acute toxicity compared to its aglycone, acetone cyanohydrin. The toxicity of this compound is primarily indirect, arising from its enzymatic hydrolysis to acetone cyanohydrin, which subsequently decomposes to the highly toxic hydrogen cyanide (HCN). Acetone cyanohydrin, therefore, is the proximate toxic agent. This guide details the mechanisms of toxicity, presents quantitative toxicological data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the metabolic pathways.

Data Presentation: Acute Toxicity Data

The following table summarizes the available acute toxicity data (LD50) for this compound and acetone cyanohydrin from various experimental studies. It is important to note that the toxicity of this compound can be significantly influenced by the presence of the hydrolytic enzyme linamarase.

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compound RatOral450(Oke, 1979) as cited in[1]
RatIntravenous>20,000(Oke, 1979) as cited in[1]
RatOral~500 (lethal dose for 7/10 rats was 50mg/100g bw)[2]
HamsterOral>140 (maternal toxicity observed)[3]
Acetone Cyanohydrin RatOral18.65[4]
RatOral17(Smyth et al., 1962) as cited in[5]
MouseOral15[6]
RabbitDermal15.8[4]

Mechanism of Toxicity

The toxicity of this compound is a two-step process initiated by the enzymatic cleavage of its glucose moiety.[4] Ingested this compound itself is not acutely toxic and can be excreted unchanged in the urine.[7][8] However, when tissues containing this compound are damaged, or upon ingestion, the enzyme linamarase hydrolyzes this compound into glucose and acetone cyanohydrin.[9] Acetone cyanohydrin is unstable and can spontaneously or enzymatically (via hydroxynitrile lyase) decompose to form acetone and the potent metabolic poison, hydrogen cyanide (HCN).[9] HCN then exerts its toxic effect by inhibiting cellular respiration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of this compound to hydrogen cyanide and a general workflow for acute oral toxicity studies.

Toxicity_Pathway Metabolic Pathway of this compound Toxicity This compound This compound Acetone_Cyanohydrin Acetone Cyanohydrin (Aglycone) This compound->Acetone_Cyanohydrin Hydrolysis Glucose Glucose This compound->Glucose HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN Acetone Acetone Acetone_Cyanohydrin->Acetone Linamarase Linamarase (Enzyme) Linamarase->this compound Spontaneous_Decomposition Spontaneous or Enzymatic Decomposition Spontaneous_Decomposition->Acetone_Cyanohydrin

Caption: Metabolic conversion of this compound to hydrogen cyanide.

Experimental_Workflow General Workflow for Acute Oral Toxicity (OECD 423) start Start acclimatization Animal Acclimatization (e.g., Wistar rats, 5 days) start->acclimatization fasting Fasting (Overnight, water ad libitum) acclimatization->fasting dosing Single Oral Gavage Dose (Stepwise procedure with 3 animals per step) fasting->dosing observation Observation (14 days) - Clinical signs of toxicity - Mortality - Body weight changes dosing->observation necropsy Gross Necropsy (All animals at end of study) observation->necropsy data_analysis Data Analysis - Determine toxicity class - Identify target organs necropsy->data_analysis end End data_analysis->end

Caption: OECD 423 acute oral toxicity testing workflow.

Experimental Protocols

While specific, detailed protocols for each cited LD50 value are not uniformly available in the referenced literature, a representative methodology for determining acute oral toxicity follows the principles outlined in the OECD Test Guideline 423 (Acute Toxic Class Method).[10][11]

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically a single sex (females are often used as they are generally considered more sensitive).[11]

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the test.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with food being withheld overnight before dosing.[11]

Dosing Procedure (OECD 423):

  • The test substance is administered as a single oral dose via gavage.

  • A stepwise procedure is used, with each step involving three animals.

  • The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg) based on existing information about the substance's toxicity.

  • The outcome of the first step (mortality or survival) determines the next step:

    • If mortality occurs, the next lower dose is used for the next group of three animals.

    • If no mortality occurs, the next higher dose is administered to the next group.

  • This procedure continues until a clear outcome is observed, allowing for classification of the substance into a specific toxicity category.

Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight at specified intervals for up to 14 days post-dosing.[4]

Pathology:

  • All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any treatment-related pathological changes.

Conclusion

The data conclusively demonstrate that acetone cyanohydrin is substantially more acutely toxic than its parent glycoside, this compound. The primary toxicological concern with this compound is its potential for in vivo hydrolysis to release acetone cyanohydrin and, subsequently, hydrogen cyanide. This conversion is dependent on the presence of the enzyme linamarase, which can be found in the plant material itself or within the gut microflora of the ingesting organism. Therefore, risk assessment and handling procedures for this compound-containing materials should primarily consider the potential for the formation of acetone cyanohydrin and hydrogen cyanide. For drug development professionals, this highlights the critical importance of evaluating the metabolic fate of glycosidic compounds and the potential toxicity of their aglycones.

References

A Head-to-Head Battle for Precision: Quantifying Linamarin with HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the cyanogenic glycoside linamarin, the choice of analytical methodology is paramount to achieving accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

This compound, naturally occurring in plants such as cassava and lima beans, is a compound of significant interest due to its potential toxicity and its role in plant defense mechanisms.[1] Accurate quantification is crucial for food safety assessment, toxicological studies, and exploring its potential therapeutic applications.

Performance Comparison at a Glance

The primary distinction between HPLC-UV and LC-MS/MS lies in their detection principles, which directly impacts their sensitivity, selectivity, and robustness in complex matrices. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV provides a cost-effective and straightforward alternative for less demanding applications.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) Sub-µg/mL range0.03 µg/g
Limit of Quantification (LOQ) Typically in the low µg/mL range0.1 µg/g
Linearity (R²) ≥ 0.9990.995 - 0.999
Recovery Generally >90%81.1% - 100%
Selectivity Moderate; susceptible to co-eluting interferencesHigh; based on mass-to-charge ratio and fragmentation
Matrix Effects Less prone to signal suppression/enhancementCan be significant, requiring careful method development
Cost & Complexity Lower initial investment and operational cost; simpler to operateHigher initial investment and maintenance costs; requires specialized expertise

In-Depth Look: Experimental Data

The following tables summarize quantitative data from published studies, highlighting the performance characteristics of each technique for this compound quantification.

Table 1: LC-MS/MS Method Performance
ParameterResultReference
Limit of Detection (LOD) 0.03 µg/g--INVALID-LINK--
Limit of Quantification (LOQ) 0.1 µg/g--INVALID-LINK--
Linearity Range 0.001 - 0.1 ppm (equivalent to 0.18 - 18 µg/g in food samples)--INVALID-LINK--
Correlation Coefficient (R²) 0.995 - 0.999--INVALID-LINK--
Recovery 92% - 100% (in cassava flour)--INVALID-LINK--
Recovery 81.1% - 97.1% (in tapioca)--INVALID-LINK--
Precision (%RSD) 1.4% - 5.4%--INVALID-LINK--
Table 2: HPLC-UV Method Performance (Representative Data)
ParameterResultReference
Limit of Detection (LOD) Sub-µg/mLA Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides
Linearity Range Not explicitly stated in a single comprehensive validation study-
Correlation Coefficient (R²) ≥ 0.999 (typical for validated HPLC methods)-
Recovery >90% (typical for validated HPLC methods)-
Precision (%RSD) <2% (typical for validated HPLC methods)-

Note: Comprehensive validation data for a single HPLC-UV method for this compound is not as readily available in the reviewed literature as for LC-MS/MS methods. The data presented for HPLC-UV is based on typical performance characteristics reported in review articles.

Experimental Protocols: A Step-by-Step Guide

Detailed and robust experimental protocols are the foundation of reproducible and reliable results. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol

This protocol is based on the widely cited work by Sornyotha et al. (2007) for the analysis of this compound in cassava.

  • Sample Preparation (Extraction):

    • Homogenize the plant material (e.g., cassava root cortex).

    • Extract this compound with a suitable solvent, such as acidified methanol (B129727) or boiling 80% methanol.

    • Centrifuge the mixture to pellet solid debris.

    • Filter the supernatant through a 0.45 µm filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (e.g., 80:20 v/v) is often used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength, generally between 210-220 nm, where this compound exhibits some absorbance.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Quantify this compound in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Method Protocol

This protocol is a composite of methodologies described in several studies for the sensitive quantification of this compound.

  • Sample Preparation (Extraction and Clean-up):

    • Extract this compound from the homogenized sample using acetonitrile/water (e.g., 3:1 v/v).[2]

    • Perform a solid-phase extraction (SPE) clean-up step using an amino (NH2) cartridge to remove interfering matrix components.[3]

    • Evaporate the eluent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically 0.2 - 0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), often in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 246.1 → 161.0 in negative mode).[3]

  • Quantification:

    • Construct a calibration curve using a series of this compound standards.

    • Quantify this compound in the samples based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical processes and the logic behind method selection, the following diagrams are provided.

Analytical Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis start Plant Material (e.g., Cassava) extraction Extraction (e.g., Methanol/Water) start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc For HPLC-UV lc LC Separation (C18 Column) cleanup->lc For LC-MS/MS uv UV Detection (210-220 nm) hplc->uv quant_hplc Quantification (External Standard) uv->quant_hplc msms MS/MS Detection (MRM) lc->msms quant_msms Quantification (External/Internal Standard) msms->quant_msms

Analytical Workflow for this compound Quantification

Method Selection for this compound Quantification cluster_criteria Key Selection Criteria cluster_methods Recommended Method start Research Goal for This compound Quantification sensitivity Required Sensitivity? start->sensitivity selectivity Matrix Complexity? start->selectivity cost Budget and Throughput? start->cost hplc HPLC-UV sensitivity->hplc Moderate (Higher Concentrations) lcmsms LC-MS/MS sensitivity->lcmsms High (Trace Levels) selectivity->hplc Moderate (Clean Matrix) selectivity->lcmsms High (Complex Matrix) cost->hplc Lower Cost High Throughput cost->lcmsms Higher Cost Lower Throughput

Method Selection for this compound Quantification

Conclusion: Making the Right Choice

The selection between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis.

LC-MS/MS is the undisputed choice for applications demanding the highest sensitivity and selectivity. Its ability to detect and quantify this compound at very low levels, even in complex biological or food matrices, makes it ideal for trace analysis, pharmacokinetic studies, and rigorous food safety testing.[2][3] The specificity of MRM detection minimizes the risk of interferences, leading to highly reliable and defensible data.

HPLC-UV, on the other hand, offers a practical and cost-effective solution for routine analysis where high sensitivity is not the primary concern. For quality control of raw materials or processed products where this compound concentrations are expected to be relatively high, HPLC-UV provides a robust and reliable method. Its simpler operation and lower maintenance costs make it an attractive option for laboratories with limited budgets or high sample throughput needs.

Ultimately, a thorough understanding of the analytical objectives, sample characteristics, and available resources will guide the researcher in selecting the most fitting technique for accurate and precise this compound quantification.

References

evaluation of different clean-up cartridges for linamarin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the analysis of the cyanogenic glycoside linamarin, effective sample clean-up is a critical step to ensure accurate and reproducible quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a variety of sorbent chemistries tailored to different analytical challenges. This guide provides an objective comparison of three commonly utilized SPE cartridges for this compound analysis: Reversed-Phase C18, Hydrophilic-Lipophilic Balanced (HLB), and Amino (NH2) cartridges. The information presented is a synthesis of data from various studies on cyanogenic glycoside and polar compound analysis.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge for this compound analysis is contingent on the sample matrix, the desired level of purity, and the analytical endpoint. The following table summarizes the key performance characteristics of C18, Oasis HLB, and Amino (NH2) cartridges based on their general properties and findings from related studies.

Cartridge TypePrimary Retention MechanismThis compound RecoveryMatrix Interference RemovalKey AdvantagesPotential Disadvantages
Reversed-Phase C18 Hydrophobic (non-polar) interactionsModerate to highEffective for non-polar interferencesGood for complex matrices where non-polar contaminants are a concern.This compound, being polar, may have lower retention, potentially leading to breakthrough and lower recovery if not optimized.
Oasis HLB Hydrophilic-Lipophilic Balanced (polar and non-polar interactions)HighBroad-spectrum interference removalExcellent retention of polar analytes like this compound, even if the sorbent bed dries out.[1]May retain a wider range of compounds, potentially requiring more selective elution conditions.
Amino (NH2) Normal Phase and Weak Anion ExchangeHighEffective for removing sugars and polar interferencesWell-suited for polar, hydrophilic compounds like glycosides.[2] Can separate sugars from other matrix components.[3]Requires non-polar loading solvents, which may necessitate a solvent exchange step after aqueous extraction.

Experimental Workflow for this compound Analysis

The general workflow for this compound analysis, incorporating a solid-phase extraction clean-up step, is depicted in the following diagram.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Clean-up cluster_analysis Analysis start Sample Homogenization (e.g., Cassava Root) extraction Solvent Extraction (e.g., Acidified Methanol) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation conditioning Cartridge Conditioning centrifugation->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Solvent Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS or HPLC Analysis evaporation->analysis

Caption: General experimental workflow for this compound analysis from sample preparation to analytical quantification.

Experimental Protocols

Detailed methodologies for utilizing each of the compared SPE cartridges for this compound clean-up are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical instrumentation.

Protocol 1: Reversed-Phase C18 Cartridge Clean-up
  • Cartridge Conditioning: Sequentially pass 3 mL of methanol (B129727) followed by 3 mL of deionized water through the C18 cartridge.

  • Sample Loading: Load the pre-treated and filtered sample extract onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound with 2 x 2 mL of 50% methanol in water.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Protocol 2: Oasis HLB Cartridge Clean-up

This protocol is adapted from a method for the analysis of cyanogenic glycosides.[4]

  • Cartridge Conditioning: Condition the Oasis HLB cartridge with 2 mL of methanol.[4]

  • Cartridge Equilibration: Equilibrate the cartridge with 2 mL of deionized water.[4]

  • Sample Loading: Load the pre-treated sample extract onto the conditioned and equilibrated cartridge.[4]

  • Washing: Wash the cartridge with 0.1% formic acid in water to remove interferences.[4]

  • Elution: Elute the cyanogenic glycosides, including this compound, with 2 mL of 0.1% formic acid in methanol.[4]

  • Post-Elution: Dry the eluate under a stream of nitrogen gas and reconstitute for subsequent analysis.[4]

Protocol 3: Amino (NH2) Cartridge Clean-up

This protocol is based on the general principles of using amino cartridges for the separation of sugars and other polar compounds.[2][3]

  • Solvent Exchange: If the initial extract is aqueous, evaporate it to dryness and reconstitute in a high percentage of organic solvent (e.g., 80-85% acetonitrile (B52724) in water) to ensure retention on the normal-phase sorbent.

  • Cartridge Conditioning: Condition the Amino (NH2) cartridge with 3 mL of the reconstitution solvent (e.g., 80% acetonitrile).

  • Sample Loading: Load the reconstituted sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of the reconstitution solvent to elute less polar interferences.

  • Elution: Elute this compound with a solvent of higher polarity, such as 50% acetonitrile in water.

  • Post-Elution: The collected eluate can be prepared for injection into the analytical system, which may involve solvent evaporation and reconstitution in the mobile phase.

Disclaimer: This guide is a synthesis of information from multiple sources on the analysis of cyanogenic glycosides and polar compounds. The performance data presented are based on the known chemical properties of the SPE sorbents and not on a direct head-to-head experimental comparison for this compound analysis from a single study. Researchers should perform their own method validation to determine the most suitable clean-up cartridge and protocol for their specific application.

References

Comparative Metabolic Profiling of High and Low Linamarin Cassava: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the metabolic profiles of high and low linamarin cassava (Manihot esculenta) varieties, tailored for researchers, scientists, and professionals in drug development. The document summarizes key metabolic differences supported by experimental data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction

Cassava is a vital staple crop, yet its utility is often limited by the presence of cyanogenic glucosides, primarily this compound. The concentration of this compound varies significantly among cassava cultivars, which are broadly categorized as high (bitter) or low (sweet) this compound varieties.[1] Beyond the direct toxicity of cyanide released from this compound, the metabolic pathways associated with its synthesis and detoxification have broader implications for the plant's overall biochemistry. Understanding these differences is crucial for developing improved cassava varieties and for exploring the pharmacological potential of its diverse metabolites. This guide synthesizes available data to present a comparative metabolic overview.

Data Presentation: Key Metabolic Differences

Metabolite ClassMetaboliteHigh this compound Cassava (Relative Abundance/Concentration)Low this compound Cassava (Relative Abundance/Concentration)Significance
Cyanogenic Glucosides This compoundHigh (>100 ppm)[1]Low (<50 ppm)[1]Primary determinant of cyanogenic potential and toxicity.
LotaustralinPresent in smaller quantities than this compound.Present in smaller quantities than this compound.A minor cyanogenic glucoside in cassava.
Amino Acids ValinePotentially lower due to consumption in this compound synthesis.Potentially higher.Precursor for this compound biosynthesis.
AsparaginePotentially lower.Potentially higher.Involved in cyanide assimilation.
Nitrogen Metabolism Nitrate Reductase ActivityLower.Higher in transgenic low-cyanogen plants to compensate for reduced nitrogen from cyanogens.[2][3]Indicates a shift in nitrogen assimilation pathways.
Phenylpropanoids VariousGenerally higher in certain genotypes, potentially correlating with stress responses.Generally lower in certain genotypes.Involved in defense mechanisms and cell wall structure.
Flavonoids VariousVariable, but some studies show higher levels in specific colored-flesh varieties.[4]Variable.[4]Associated with pigmentation and antioxidant activity.
Organic Acids VariousHigher in some white-fleshed varieties.[4]Lower in some colored-fleshed varieties.[4]Central to primary metabolism.
Lipids VariousHigher in some genotypes.Lower in some genotypes.Important for energy storage and membrane structure.

Experimental Protocols

The following protocols describe standard methodologies for the comparative metabolic profiling of high and low this compound cassava.

Sample Preparation
  • Plant Material: Collect fresh root and leaf tissues from both high and low this compound cassava varieties.

  • Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Storage: Store the powdered tissue at -80°C until extraction.

Metabolite Extraction
  • Solvent Preparation: Prepare an extraction solvent, typically a mixture of methanol (B129727), acetonitrile (B52724), and water. An acidified methanol extraction can be particularly effective for preserving this compound in its intact form.

  • Extraction: Add the pre-chilled extraction solvent to the frozen tissue powder.

  • Vortexing and Sonication: Vortex the mixture vigorously and sonicate in an ice bath to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at high speed and low temperature to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator and reconstitute the dried extract in a suitable solvent for analysis.

LC-MS/MS Analysis for Untargeted Metabolomics
  • Chromatography: Use a liquid chromatography system, such as an Ultra-High-Performance Liquid Chromatography (UHPLC) system, equipped with a C18 reverse-phase column.

  • Mobile Phase: Employ a gradient elution with two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, operating in both positive and negative electrospray ionization (ESI) modes.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion and fragment ion information.

  • Data Analysis: Process the raw data using metabolomics software to perform peak picking, alignment, and normalization. Identify metabolites by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to spectral libraries and databases.

Visualizations

This compound Biosynthesis Pathway

Linamarin_Biosynthesis Valine L-Valine CYP79D1_D2 CYP79D1/D2 Valine->CYP79D1_D2 Oxime 2-Methylpropanal Oxime CYP79D1_D2->Oxime CYP71E7 CYP71E7 Oxime->CYP71E7 Cyanohydrin Acetone Cyanohydrin CYP71E7->Cyanohydrin UGT UGT Cyanohydrin->UGT This compound This compound UGT->this compound

Caption: this compound biosynthesis pathway in cassava.

Experimental Workflow for Comparative Metabolomics

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation High_Lin High this compound Cassava Quenching Quenching in Liquid Nitrogen High_Lin->Quenching Low_Lin Low this compound Cassava Low_Lin->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Stats Statistical Analysis (PCA, OPLS-DA) Data_Processing->Stats Biomarker Biomarker Identification Stats->Biomarker Pathway Pathway Analysis Biomarker->Pathway

Caption: Workflow for comparative metabolomics of cassava.

References

Safety Operating Guide

Proper Disposal Procedures for Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of small quantities of Linamarin in a controlled laboratory setting. This compound is a cyanogenic glycoside that releases highly toxic hydrogen cyanide (HCN) upon hydrolysis. These procedures must be performed by trained personnel in a properly equipped laboratory and in strict accordanceance with all local, state, and federal regulations. A thorough risk assessment must be conducted before commencing any of the following steps.

Essential Safety and Logistical Information

The proper disposal of this compound is a two-stage chemical process designed to first intentionally hydrolyze the glycoside to release cyanide under controlled conditions, followed by the chemical oxidation of the resulting cyanide into less toxic compounds. This protocol minimizes the risk of accidental exposure to hydrogen cyanide gas.

Core Safety Principles:

  • Work Area: All procedures must be conducted in a certified, fully operational chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.[1][2][3][4][5]

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Check manufacturer specifications for chemical compatibility.[1]

    • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.

  • No Lone Work: Never perform this procedure while working alone or after normal working hours.[5][6]

  • Acid and Bleach Handling: Handle all acids and sodium hypochlorite (B82951) (bleach) with extreme care, as they are corrosive. The reaction of cyanide with acid produces lethal hydrogen cyanide gas; therefore, the alkalinization step is critical and must be completed before the addition of bleach.[5][7]

  • Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible.[1][5] All personnel must be trained on first aid procedures for cyanide exposure. A cyanide antidote kit should be available in workplaces with a significant assessed risk.[4]

Operational Plan: Step-by-Step Disposal Protocol

This protocol is designed for the disposal of up to 1 gram of this compound. Adjust reagent quantities proportionally for smaller amounts.

Materials Required:
  • This compound waste

  • Hydrochloric Acid (HCl), 2 M solution

  • Sodium Hydroxide (NaOH), 10 M solution

  • Sodium Hypochlorite (NaOCl), fresh commercial bleach (e.g., 5-8% available chlorine)

  • Glass beaker or flask (appropriately sized for the reaction volume)

  • Stir plate and magnetic stir bar

  • pH meter or pH indicator strips

  • Pipettes and glassware

  • Designated hazardous waste container for aqueous cyanide waste

Experimental Protocol:

Stage 1: Acid Hydrolysis of this compound

This stage intentionally breaks the glycosidic bond in this compound to form glucose, acetone, and hydrogen cyanide (in its protonated, aqueous form, hydrocyanic acid).

  • Preparation: Place the beaker or flask containing the magnetic stir bar on a stir plate inside the chemical fume hood.

  • Dissolution: Carefully transfer the weighed this compound waste into the beaker. Add deionized water to dissolve the this compound. Use approximately 50 mL of water per gram of this compound. Begin stirring.

  • Acidification: Slowly and carefully add 2 M hydrochloric acid to the solution. A significant excess of acid is required to drive the hydrolysis. Add approximately 50 mL of 2 M HCl for every 1 gram of this compound.

  • Reaction: Allow the solution to stir at room temperature in the fume hood for a minimum of 4-6 hours to ensure complete hydrolysis. Gentle heating to 40-50°C can accelerate this process but requires additional caution.

Stage 2: Alkaline Chlorination for Cyanide Neutralization

This stage first raises the pH to prevent the release of HCN gas and then uses sodium hypochlorite to oxidize the toxic cyanide to the much less toxic cyanate (B1221674) ion.

  • Critical Alkalinization: BEFORE proceeding, the acidic solution must be made strongly basic. Slowly and with continuous stirring, add 10 M Sodium Hydroxide (NaOH) dropwise. This reaction is exothermic; add the NaOH slowly to control the temperature.

  • pH Check: Continuously monitor the pH. Continue adding NaOH until the pH of the solution is stable at 11 or higher. This is a critical step to prevent the formation of highly toxic cyanogen (B1215507) chloride gas in the next step.[8]

  • Cyanide Oxidation: While stirring, slowly add an excess of fresh sodium hypochlorite (bleach) solution. The theoretical amount of chlorine required to oxidize cyanide to cyanate is approximately 2.73 grams of chlorine per gram of cyanide. To ensure complete destruction, a 2 to 3-fold excess is recommended.

    • Calculation: 1 gram of this compound (247.25 g/mol ) produces a maximum of 0.11 grams of cyanide (CN⁻). This requires approximately 0.3 grams of pure chlorine. Standard bleach is about 5% NaOCl, which corresponds to roughly 4.75% available chlorine. Therefore, add approximately 20-30 mL of fresh bleach for every 1 gram of this compound initially used.

  • Final Reaction: Loosely cover the beaker (e.g., with a watch glass) to prevent splashing and allow it to stir in the fume hood overnight (at least 12 hours) to ensure the oxidation reaction is complete.

Data Presentation: Key Disposal Parameters

ParameterValue/ConditionPurpose
Stage 1: Hydrolysis To break down this compound into its components, releasing cyanide in a contained aqueous solution.
Reagent2 M Hydrochloric Acid (HCl)To catalyze the cleavage of the glycosidic bond.
pH< 1Strongly acidic conditions favor hydrolysis.
Reaction Time4 - 6 hours (minimum)To ensure complete conversion of this compound.
TemperatureRoom Temperature (20-25°C)Provides a safe and controlled reaction rate.
Stage 2: Neutralization To safely and effectively destroy the toxic cyanide produced in Stage 1.
Alkalinization Reagent10 M Sodium Hydroxide (NaOH)To raise the pH and prevent the formation of HCN and CNCl gas.[8]
pH for Oxidation≥ 11Critical for safety and reaction efficiency.[8]
Oxidation ReagentSodium Hypochlorite (NaOCl) Solution (5-8%)To oxidize toxic cyanide (CN⁻) to the less toxic cyanate (CNO⁻).
Reagent Ratio~20-30 mL bleach per 1 g of this compoundProvides a significant excess of hypochlorite to ensure complete cyanide destruction.
Reaction Time≥ 12 hours (overnight)To ensure the oxidation reaction goes to completion.

Waste Collection and Final Disposal

  • Final Waste: After the overnight reaction, the resulting solution contains cyanate, salts, and organic residues. While significantly less toxic than the initial cyanide solution, it must still be treated as hazardous waste.

  • Containerization: Carefully transfer the treated solution into a designated, properly labeled hazardous waste container.

  • Decontamination: Rinse all glassware and equipment that came into contact with this compound or cyanide with a 10% bleach solution while still in the fume hood. Collect this rinse solution in the same hazardous waste container.

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and absorbent paper, must be collected in a separate, sealed, and labeled hazardous waste bag.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal of all hazardous waste generated. Do not pour any of the solutions down the drain.

Mandatory Visualization: Disposal Workflow

Linamarin_Disposal_Workflow start START: This compound Waste prep Step 1: Prepare in Fume Hood - Wear full PPE - Dissolve this compound in water start->prep end_node END: Dispose via EHS hydrolysis Step 2: Acid Hydrolysis - Add 2 M HCl - Stir for 4-6 hours prep->hydrolysis alkalinization Step 3: CRITICAL Alkalinization - Slowly add 10 M NaOH - Adjust pH to >= 11 hydrolysis->alkalinization HIGHLY HAZARDOUS (Aqueous HCN) oxidation Step 4: Cyanide Oxidation - Slowly add excess bleach - Stir overnight (>= 12 hrs) alkalinization->oxidation pH >= 11 is CRITICAL waste_collection Step 5: Waste Collection - Transfer treated liquid to waste container - Collect all contaminated solids oxidation->waste_collection Solution is neutralized (Contains cyanate) waste_collection->end_node

References

Personal protective equipment for handling Linamarin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Linamarin

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. This compound is a cyanogenic glucoside that can decompose into toxic hydrogen cyanide upon exposure to certain enzymes or conditions.[1] It is classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4] Adherence to these procedural guidelines is essential to ensure personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure to this compound through inhalation, ingestion, or direct contact.[5] The following table summarizes the mandatory PPE.

Area of ProtectionRequired PPESpecifications and Use
Eye and Face Safety Goggles or Safety Glasses with Side ShieldsMust be worn at all times when handling this compound. A full-face shield must be used in conjunction with goggles when there is a significant risk of splashing.[5]
Hand Chemical-resistant Gloves (e.g., Nitrile)Inspect gloves for any damage before use. If gloves become contaminated, remove and replace them immediately. Always wash hands thoroughly after removing gloves.[5]
Body Laboratory CoatA full-length, buttoned laboratory coat is required to protect skin and clothing from contamination.[5]
Respiratory Fume Hood or N95 RespiratorAll handling of this compound, especially in solid form, should occur in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.[2][5] If a fume hood is not available or if aerosol generation is unavoidable, a properly fitted N95 or higher-rated respirator is necessary.[5]
Quantitative Safety and Solubility Data

The following table provides key quantitative data for this compound, including toxicity and solubility information.

Data PointValueSource
Acute Toxicity (Oral LDLO, rat) 500 mg/kg[3]
Acute Reference Dose (ARfD) for Cyanogenic Glycosides 0.09 mg/kg body weight (cyanide equivalents)[6][7]
Lethal Dose of Cyanide (CN-) 1 mg/kg of body weight[8]
Solubility in DMSO ~30 mg/mL[9]
Solubility in DMF ~25 mg/mL[9]
Solubility in Ethanol ~10 mg/mL[9]
Solubility in PBS (pH 7.2) ~2 mg/mL[9]

Operational Plan: Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Step 1: Preparation and Engineering Controls
  • Verify Ventilation: Before beginning any work, ensure that the designated workspace, preferably a chemical fume hood, has a certified and functioning ventilation system.[2][5]

  • Clear Workspace: Keep the work area clear of any unnecessary items to prevent contamination and facilitate easy cleanup.

  • Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and waste containers, and place them within the fume hood.

Step 2: Donning Personal Protective Equipment (PPE)
  • Put on a full-length lab coat, ensuring it is fully buttoned.[5]

  • Don safety goggles. If a splash risk exists, add a face shield over the goggles.[5]

  • Put on chemical-resistant nitrile gloves, ensuring they are free of tears or punctures.[5]

Step 3: Handling this compound and Preparing Solutions
  • Handling Solid this compound: Conduct all weighing and handling of solid this compound within the fume hood to avoid inhaling dust particles.[5][10] Use non-sparking tools.[2]

  • Preparing Solutions: When dissolving this compound, add the solid to the solvent slowly to prevent splashing. If using organic solvents, be aware of their individual hazards.[9] Aqueous solutions should not be stored for more than one day.[9]

Step 4: Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep it segregated from incompatible materials and foodstuff containers.[2]

Step 5: Spill and Emergency Procedures
  • Spills: In the event of a spill, evacuate personnel to a safe area.[10] Avoid dust formation and ensure adequate ventilation.[2] Use personal protective equipment during cleanup.[2]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3]

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[2]

  • Eye Contact: For eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

  • Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[2][3]

Step 6: Decontamination and Waste Disposal
  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using appropriate cleaning agents.

  • Waste Segregation: All materials contaminated with this compound are to be treated as hazardous chemical waste.[5]

  • Solid Waste: Collect all contaminated solid waste, such as gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.[5] Do not pour this compound waste down the drain or mix it with household garbage.[3]

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety department, following all local and national regulations.[2]

Linamarin_Workflow prep Step 1: Preparation - Verify Fume Hood - Clear Workspace ppe Step 2: Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves prep->ppe Proceed handle Step 3: Handling - Work in Fume Hood - Prepare Solutions ppe->handle Proceed storage Step 4: Storage - Tightly Closed Container - Cool, Dry, Ventilated handle->storage If storing spill Step 5: Emergency - Spill or Exposure handle->spill decon Step 6: Decontamination & Waste Disposal handle->decon After use spill_proc Follow Emergency Procedures spill->spill_proc Action solid_waste Solid Waste (Gloves, Wipes) - Labeled Container decon->solid_waste liquid_waste Liquid Waste (Solutions) - Labeled Container decon->liquid_waste dispose Final Disposal (Via EHS) solid_waste->dispose liquid_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.